Diethyl 1H-indole-2,3-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-indole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)11-9-7-5-6-8-10(9)15-12(11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQZPDQPXNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568405 | |
| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-88-1 | |
| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 1H-indole-2,3-dicarboxylate chemical properties
An In-depth Technical Guide to Diethyl 1H-indole-2,3-dicarboxylate: Synthesis, Properties, and Reactivity
Introduction
This compound is a prominent member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its rigid bicyclic framework, featuring a benzene ring fused to a pyrrole ring, is substituted with two reactive ethyl ester groups at the 2- and 3-positions. This specific arrangement of functional groups makes it an exceptionally versatile and valuable intermediate in synthetic organic chemistry.
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the chemical properties of this compound. We will delve into its synthesis, detailed physical and spectroscopic characteristics, and explore its rich chemical reactivity, underpinned by field-proven insights and established experimental protocols.
Synthesis of the Indole Scaffold
The construction of the this compound core is most classically achieved through methods that form the pyrrole ring. The Fischer indole synthesis is a cornerstone reaction in this regard, involving the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[2][4] For 2,3-dicarboxylate substituted indoles, a common strategy involves the reaction of arylhydrazines with diethyl acetylenedicarboxylate or related dicarbonyl compounds. Another powerful approach is the Reissert indole synthesis, which provides a pathway to construct the indole ring system with specific substitutions.[5] More contemporary methods, such as rhodium-catalyzed C-H annulation of arylhydrazines with maleates, offer alternative and efficient routes.[6]
General Synthetic Workflow: Fischer Indole Synthesis
The diagram below illustrates the conceptual workflow for a Fischer-type synthesis, which remains a fundamental strategy for creating the indole nucleus.
Caption: N-Alkylation of the indole core.
Reactions of the Ester Groups
The two diethyl ester functionalities are gateways to a vast array of derivatives.
1. Saponification (Hydrolysis)
The esters can be hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the corresponding 1H-indole-2,3-dicarboxylic acid. This dicarboxylic acid is a key intermediate for further transformations. [7]
-
Protocol 1: Synthesis of 1H-Indole-2,3-dicarboxylic acid [7] 1. Dissolve this compound in a mixture of ethanol and water. 2. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH). 3. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. 4. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. 5. Collect the solid product by filtration, wash with cold water, and dry.
2. Amide Coupling
The dicarboxylic acid, or the esters themselves via aminolysis, can be coupled with various amines to form indole-2,3-dicarboxamides. These amide derivatives are a cornerstone of many medicinal chemistry programs, as the amide bond is a key structural feature in biologically active molecules. [7][8]The synthesis of these amides often employs standard peptide coupling reagents (e.g., HATU, HOBt) to activate the carboxylic acids.
Electrophilic Aromatic Substitution
While the electron-withdrawing ester groups at positions 2 and 3 deactivate the heterocyclic core, the benzene ring can still undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require harsher conditions than for unsubstituted indole, and the substitution pattern is directed by the indole nitrogen to positions C4, C5, C6, and C7.
Applications in Research and Drug Development
The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a powerful starting material for accessing novel therapeutics. [2][3]
-
Anticancer and Antimicrobial Agents : By modifying the ester groups into various amides and other functional groups, libraries of compounds can be synthesized and screened for biological activity. Indole-2-carboxamides, for instance, have shown significant potential as anticancer and antitubercular agents. [7][8]* Functional Materials : The conjugated π-system of the indole nucleus imparts interesting electronic and photophysical properties. Derivatives of this compound are explored in materials science for applications in organic electronics and nonlinear optics. [9][10]* Agrochemicals : The biological activity of indole derivatives extends to agrochemical research, where they serve as templates for the development of new pesticides and herbicides. [9]
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its indole core and dual ester functionalities. Its well-established synthesis, predictable reactivity at the nitrogen and ester positions, and the biological significance of the indole scaffold make it an indispensable tool for chemists in academia and industry. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel molecules for pharmaceutical and material science applications.
References
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Supplementary Information Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Ni, Y., et al. (2012). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2725. Retrieved from [Link]
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Marx, A., et al. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 3-amino-1H-indole-1,2-dicarboxylate. Retrieved from [Link]
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Farrell, K. L., et al. (2018). Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. Chemistry – A European Journal, 24(51), 13426-13429. Retrieved from [Link]
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Chemsigma. (n.d.). diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. Retrieved from [Link]
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Wang, X., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(8), 487-495. Retrieved from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. Retrieved from [Link]
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de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1138-1153. Retrieved from [Link]
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Almanza-Sánchez, R., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(5), 8753-8767. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]. Retrieved from [Link]
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Wang, C., et al. (2022). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with electron-rich arenes. RSC Advances, 12(35), 22961-22965. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl indole-2,3-dicarboxylate. Retrieved from [Link]
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Wang, Y., et al. (2022). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-79. Retrieved from [Link]
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Riu, F., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(20), 3757. Retrieved from [Link]
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An In-depth Technical Guide to Diethyl 1H-indole-2,3-dicarboxylate: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast family of indole derivatives, Diethyl 1H-indole-2,3-dicarboxylate stands out as a versatile intermediate, offering a unique platform for the synthesis of complex heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its role in drug discovery and development.
I. Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with two ethyl carboxylate groups attached to positions 2 and 3 of the indole core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 128942-88-1 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| Appearance | Solid | N/A |
| Boiling Point | 397.89 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| Refractive Index | 1.593 | [1] |
| XLogP3 | 2.52130 | [1] |
II. Synthesis of this compound
The synthesis of the indole core can be achieved through various classical methods, including the Fischer, Reissert, and Japp-Klingemann reactions. More recently, modern catalytic methods have provided efficient and atom-economical routes to substituted indoles.
A. Rhodium-Catalyzed C-H Annulation: A Modern Approach
A contemporary and efficient method for the synthesis of 1H-indole-2,3-dicarboxylates involves a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates. This one-step process offers a direct route to the desired indole core with good to excellent yields and tolerates a variety of functional groups on the benzene ring.[2][3]
Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound (Representative)
Materials:
-
2-Acetyl-1-phenylhydrazine
-
Diethyl maleate
-
[Rh(Cp*)Cl₂]₂ (Rhodium catalyst)
-
Ag₂CO₃ (Oxidant)
-
NaOAc (Additive)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Argon atmosphere
Procedure:
-
To a dried reaction vessel, add 2-acetyl-1-phenylhydrazine (1.0 equiv), diethyl maleate (1.2 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol %), Ag₂CO₃ (2.0 equiv), and NaOAc (1.0 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst: The rhodium catalyst is crucial for the C-H activation of the phenylhydrazine and subsequent annulation with the maleate.
-
Oxidant: Silver carbonate (Ag₂CO₃) acts as an oxidant to facilitate the catalytic cycle.
-
Additive: Sodium acetate (NaOAc) often serves as a base and can play a role in the C-H activation step.
-
Solvent: 1,2-Dichloroethane (DCE) is a common solvent for this type of reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.
-
Inert Atmosphere: The use of an argon atmosphere prevents the oxidation of the catalyst and other sensitive reagents.
III. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the two ethyl ester groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern. The N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent. The ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbons of the ester groups will resonate at the most downfield region (around δ 160-170 ppm). The aromatic carbons of the indole ring will appear in the range of δ 110-140 ppm. The methylene and methyl carbons of the ethyl groups will be found in the upfield region.
Table 2: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | 7.2 - 8.2 | m | Ar-H |
| NH | 8.5 - 9.5 | br s | N-H |
| Methylene | 4.2 - 4.5 | q | -OCH₂CH₃ |
| Methyl | 1.2 - 1.5 | t | -OCH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl | 162 - 168 | C=O | |
| Aromatic | 110 - 140 | Ar-C | |
| Methylene | 60 - 65 | -OCH₂CH₃ | |
| Methyl | 13 - 15 | -OCH₂CH₃ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
B. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong absorption band in the region of 1700-1730 cm⁻¹.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.
C. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261, corresponding to the molecular formula C₁₄H₁₅NO₄. Fragmentation patterns may include the loss of ethoxy groups (-OEt) and other characteristic fragments.
IV. Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound, with its reactive ester functionalities, serves as a valuable starting material for the synthesis of more complex and biologically active indole derivatives.
A. Precursor for Bioactive Molecules
The ester groups at the C2 and C3 positions can be readily hydrolyzed to the corresponding carboxylic acids, which can then be coupled with various amines to form a library of amide derivatives. These modifications can lead to compounds with a wide range of pharmacological activities.
-
Antiviral Agents: Several studies have shown that indole-2-carboxylate and indole-3-carboxylate derivatives exhibit potent antiviral activities against a variety of viruses, including Hepatitis C virus (HCV) and Influenza A.[4][5] The dicarboxylate scaffold of this compound provides an opportunity to explore the synthesis of novel antiviral agents with potentially enhanced activity and selectivity.
-
Enzyme Inhibitors: The indole ring system is a common feature in many enzyme inhibitors. For example, indole derivatives have been developed as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an important target for anti-inflammatory drugs.[6] The functional groups on this compound can be modified to design and synthesize novel enzyme inhibitors with improved potency and selectivity.
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. Derivatives of 1H-indole-2-carboxylic acid have shown promising anti-Trypanosoma cruzi activity, the parasite responsible for Chagas disease.[7] The versatility of this compound makes it an attractive starting point for the development of new anticancer agents.
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An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 1H-indole-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Diethyl 1H-indole-2,3-dicarboxylate (CAS No. 128942-88-1)[1][2][3][4][5]. Due to the limited availability of published, experimentally-verified spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and draws upon data from closely related indole derivatives to present a comprehensive and predictive analysis. This document is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a foundational understanding of the key spectroscopic features of this important heterocyclic scaffold. The guide covers ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing predicted data, interpretation rationale, and standardized experimental protocols.
Introduction to this compound
The indole ring system is a cornerstone of numerous biologically active compounds and pharmaceuticals. This compound, a diester derivative of the indole-2,3-dicarboxylic acid, represents a versatile synthetic intermediate for the construction of more complex indole-based molecules. The precise characterization of such intermediates is paramount for ensuring the integrity and success of multi-step synthetic campaigns. Spectroscopic analysis is the gold standard for the structural elucidation and purity assessment of organic compounds. This guide provides an in-depth examination of the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the two ethyl ester groups. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indole structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.5 - 9.5 | Broad Singlet | - |
| H-4 | ~8.0 - 8.2 | Doublet | ~8.0 |
| H-7 | ~7.6 - 7.8 | Doublet | ~8.0 |
| H-5, H-6 | ~7.2 - 7.5 | Multiplet | - |
| -OCH₂CH₃ (C2-ester) | ~4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ (C3-ester) | ~4.3 | Quartet | ~7.1 |
| -OCH₂CH₃ (C2-ester) | ~1.4 | Triplet | ~7.1 |
| -OCH₂CH₃ (C3-ester) | ~1.3 | Triplet | ~7.1 |
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplets in the aromatic region and accurately determining coupling constants. Deuterated chloroform (CDCl₃) is a common solvent, though deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous for observing the N-H proton, which may exchange or be broadened in other solvents.
Interpretation of ¹H NMR Data
-
Aromatic Region (7.2 - 8.2 ppm): The protons on the benzene ring of the indole nucleus will appear in this region. The H-4 proton is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the adjacent ester group at C-3.
-
N-H Proton (8.5 - 9.5 ppm): The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Ethyl Ester Groups (1.3 - 1.4 ppm and 4.3 - 4.4 ppm): The two ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 - 170 |
| C-2, C-3a, C-7a | ~125 - 140 |
| C-3 | ~110 - 120 |
| C-4, C-5, C-6, C-7 | ~115 - 130 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 15 |
Authoritative Grounding: The chemical shifts of carbon atoms in heterocyclic systems are well-documented and can be predicted with reasonable accuracy using established correlation tables and computational software.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
Table 3: Predicted IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 - 3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | ~3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |
| C=O Stretch (Ester) | ~1700 - 1730 | Strong |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | ~1200 - 1300 | Strong |
Trustworthiness: The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ is a highly reliable indicator of the carbonyl group of the ester functionalities.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Sources
1H NMR spectrum of Diethyl 1H-indole-2,3-dicarboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-indole-2,3-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the spectrum, presents a detailed experimental protocol for data acquisition, and offers a rigorous, peak-by-peak interpretation of the spectral data. By elucidating the relationship between molecular structure and spectral output, this guide serves as an essential resource for the structural verification and characterization of this important heterocyclic compound.
Introduction: The Indole Scaffold and the Role of NMR
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the anti-inflammatory drug Indomethacin.[1] this compound is a key synthetic intermediate, valued for its modifiable ester functionalities at the C2 and C3 positions, which allows for the elaboration into more complex, biologically active molecules.
Given its pivotal role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the most powerful and widely used analytical technique for this purpose. It provides precise information about the electronic environment, connectivity, and relative number of protons in a molecule, allowing for definitive structural elucidation. This guide explains the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of chemical shift, spin-spin coupling, and integration.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The structure of this compound contains several distinct proton environments, each expected to produce a unique signal.
Diagram: Proton Environments in this compound
Caption: Molecular structure of this compound with distinct proton environments highlighted.
The molecule possesses seven unique sets of protons:
-
N-H (1H): The proton attached to the indole nitrogen.
-
Aromatic Protons (4H): H-4, H-5, H-6, and H-7 on the benzene ring portion of the indole.
-
C2-Ester Methylene (2H): The -OCH₂- protons of the ester at position 2.
-
C2-Ester Methyl (3H): The -CH₃ protons of the ester at position 2.
-
C3-Ester Methylene (2H): The -OCH₂- protons of the ester at position 3.
-
C3-Ester Methyl (3H): The -CH₃ protons of the ester at position 3.
It is critical to recognize that the two diethyl ester groups are chemically non-equivalent due to their different positions (C2 vs. C3) on the electronically asymmetric pyrrole ring. Therefore, they will give rise to two distinct sets of signals (two quartets and two triplets).
Theoretical ¹H NMR Spectral Prediction
Based on established principles of NMR spectroscopy, we can predict the key features of the spectrum: chemical shift, integration, and multiplicity.[2][3]
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the carbonyls of the esters) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4]
-
N-H Proton: This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet around δ 8.5-9.5 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, it shifts significantly downfield to δ > 11.5 ppm .[5][6]
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons resonate in the characteristic aromatic region of δ 7.0-8.5 ppm .[7][8] The two electron-withdrawing ester groups at C2 and C3 will influence the electron density of the benzene ring. H-4 and H-7, being peri to the electron-deficient pyrrole ring, are expected to be the most deshielded and appear furthest downfield in this region.
-
Ester Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which is strongly electronegative. This deshielding effect places their signals in the range of δ 4.2-4.5 ppm . We predict two distinct quartets, one for the C2-ester and one for the C3-ester.
-
Ester Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will appear upfield, typically in the δ 1.2-1.5 ppm range. We predict two distinct triplets.
Integration
The area under each NMR signal is directly proportional to the number of protons generating that signal. The expected integration ratios are:
-
N-H: 1H
-
Aromatic Region (H-4, H-5, H-6, H-7): 4H total (each signal integrating to 1H)
-
-OCH₂- (C2): 2H
-
-OCH₂- (C3): 2H
-
-CH₃ (C2): 3H
-
-CH₃ (C3): 3H
Multiplicity (Spin-Spin Splitting)
Splitting of a signal is caused by the influence of neighboring non-equivalent protons, following the n+1 rule, where 'n' is the number of adjacent equivalent protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
N-H Proton: Typically appears as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.
-
Aromatic Protons: These protons form a coupled spin system.
-
H-4 will be split by H-5 (ortho coupling, J ≈ 7-9 Hz), appearing as a doublet.
-
H-7 will be split by H-6 (ortho coupling, J ≈ 7-9 Hz), appearing as a doublet.
-
H-5 will be split by H-4 (ortho) and H-6 (ortho), appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).
-
H-6 will be split by H-5 (ortho) and H-7 (ortho), also appearing as a triplet or doublet of doublets.
-
-
Ester Methylene Protons (-OCH₂-): Each CH₂ group is adjacent to a CH₃ group (n=3). Therefore, both methylene signals will appear as quartets (3+1=4 lines) with a typical ³J value of ~7.1 Hz.
-
Ester Methyl Protons (-CH₃): Each CH₃ group is adjacent to a CH₂ group (n=2). Therefore, both methyl signals will appear as triplets (2+1=3 lines) with a ³J value of ~7.1 Hz.
Experimental Protocol
The trustworthiness of NMR data hinges on a robust and well-documented experimental procedure.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for ensuring the observation of exchangeable protons like N-H.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.
NMR Data Acquisition Workflow
Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Typical Spectrometer Parameters (400 MHz):
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of protons).
-
Number of Scans (NS): 16 or 32 scans are typically sufficient for good signal-to-noise.
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
Spectral Analysis and Data Summary
While an experimental spectrum for the title compound is not available in the provided search results, a predicted spectrum based on data from highly analogous compounds, such as methyl 1H-indole-2-carboxylate and diethyl phthalate, can be constructed with high confidence.[6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~9.0 | 1H | br s | - |
| H -4 | ~8.15 | 1H | d | ~8.0 |
| H -7 | ~7.70 | 1H | d | ~8.2 |
| H -5 / H -6 | ~7.30 - 7.45 | 2H | m | - |
| C2-OCH₂ CH₃ | ~4.45 | 2H | q | ~7.1 |
| C3-OCH₂ CH₃ | ~4.38 | 2H | q | ~7.1 |
| C2-OCH₂CH₃ | ~1.42 | 3H | t | ~7.1 |
| C3-OCH₂CH₃ | ~1.35 | 3H | t | ~7.1 |
br s = broad singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Justification of Assignments:
-
The NH proton is assigned to the most downfield, broad signal.
-
The signals around 8.15 ppm and 7.70 ppm are assigned to H-4 and H-7 , respectively, as they are the most deshielded aromatic protons. Their multiplicity as doublets confirms they each have only one ortho neighbor.
-
The complex multiplet between 7.30-7.45 ppm accounts for the remaining two aromatic protons, H-5 and H-6 , which are coupled to each other and their respective ortho neighbors.
-
The two distinct quartets at ~4.45 ppm and ~4.38 ppm are assigned to the two non-equivalent methylene groups of the ethyl esters.
-
The two distinct triplets at ~1.42 ppm and ~1.35 ppm are assigned to the two non-equivalent methyl groups. The slight difference in their chemical shifts confirms their distinct electronic environments.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals seven distinct signals corresponding to the unique proton environments within the molecule. The characteristic downfield signals for the indole NH and aromatic protons, combined with the two separate ethyl ester patterns (quartets and triplets), provide an unambiguous spectral fingerprint. This technical guide establishes a robust framework for the acquisition and interpretation of this data, empowering researchers to confidently verify the structure and purity of this versatile synthetic building block.
References
- Wen Zhu, Qianyun Zhang, Xingping Bao, Yanfei Lin, Guangyu Xu, and Hongwei Zhou. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Supporting Information, The Royal Society of Chemistry.
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- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
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- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
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- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.
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- University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 18 (Diethyl phthalate).
- ResearchGate. (n.d.). Figure S1. ¹H NMR spectrum (CDCl₃, 400 MHz) of ethyl 1H-indole-2-carboxylate.
- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
- ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- El-Sayed, N. N. E., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
- ChemicalBook. (n.d.). 1,2-DIETHYLBENZENE(135-01-3) ¹H NMR spectrum.
- University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR.
- PubChem. (n.d.). Diethyl benzene-1,2-dicarboxylate;ethane-1,2-diol.
- PubChem. (n.d.). Diethyl 3-nitrobenzene-1,2-dicarboxylate.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
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Mass spectrometry of Diethyl 1H-indole-2,3-dicarboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 1H-indole-2,3-dicarboxylate
Introduction
This compound is a significant heterocyclic compound, serving as a versatile scaffold in synthetic organic chemistry and drug discovery. Its indole core is a privileged structure found in numerous biologically active molecules. The presence of two sterically interacting ethyl ester groups at the 2- and 3-positions introduces unique chemical properties and reactivity. Accurate characterization of this molecule and its analogues is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the causality behind selecting specific ionization techniques, predict and explain fragmentation patterns, and provide field-proven experimental protocols for both liquid and gas chromatography-mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and interpret the resulting data.
Molecular Properties and Ionization Strategies
The structure of this compound (C₁₅H₁₇NO₄) dictates the optimal approach for its analysis. With a monoisotopic mass of 275.1158 Da, it is a small molecule with moderate polarity conferred by the two ester functionalities and the indole nitrogen. These features make it amenable to several ionization techniques.
Electrospray Ionization (ESI)
ESI is the premier technique for analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS). The molecule's structure contains multiple sites susceptible to protonation, primarily the nitrogen atom of the indole ring and the carbonyl oxygens of the ester groups.
-
Expertise & Causality: In positive-ion mode ESI (+), the analyte readily accepts a proton from the acidic mobile phase (e.g., containing 0.1% formic acid) to form a stable protonated molecule, [M+H]⁺ at m/z 276.1236. The formation of this pseudomolecular ion is highly efficient due to the basicity of the indole nitrogen. ESI is a soft ionization technique, meaning it imparts minimal excess energy to the ion. This is advantageous as it typically results in an abundant molecular ion peak, which is crucial for determining the molecular weight. In some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, depending on the purity of the solvents and sample matrix. ESI is particularly well-suited for high-throughput screening and quantitative studies using techniques like multiple reaction monitoring (MRM).[1]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a viable alternative to ESI, particularly for molecules of moderate polarity that may not be as efficiently ionized by electrospray.[2]
-
Expertise & Causality: In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase. This process also typically yields the protonated molecule [M+H]⁺. Since APCI involves a heated nebulizer, there is a slightly higher risk of thermal degradation or in-source fragmentation compared to ESI, but for a stable molecule like this compound, this is generally not a significant concern. APCI can sometimes offer better sensitivity for less polar compounds and is less susceptible to matrix effects like ion suppression.[2]
Electron Ionization (EI)
EI is the classic ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS). It requires the analyte to be volatile and thermally stable.
-
Expertise & Causality: this compound possesses sufficient volatility to be analyzed by GC-MS. EI is a hard ionization technique, bombarding the molecule with high-energy electrons (typically 70 eV). This results in the formation of a radical cation, M⁺• (m/z 275.1158), and induces extensive and reproducible fragmentation.[3] While the molecular ion peak may be less abundant than in ESI or APCI, the rich fragmentation pattern provides a detailed structural fingerprint that is highly valuable for unambiguous identification and library matching.
Fragmentation Pathways and Structural Elucidation
Understanding the fragmentation behavior of this compound is key to interpreting its mass spectrum. The patterns differ significantly between soft ionization (ESI/APCI) and hard ionization (EI) methods.
ESI Fragmentation (Tandem MS/MS)
In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 276.1) is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation is dominated by losses from the two ethyl ester side chains.
-
Primary Fragmentation: The most favorable initial fragmentations involve the loss of neutral molecules from the ester groups.
-
Loss of Ethanol (-46 Da): A primary and often abundant fragmentation pathway is the neutral loss of ethanol, leading to a product ion at m/z 230.1. This occurs via cleavage of the C-O bond of the ester.
-
Loss of Ethene (-28 Da): A McLafferty-type rearrangement can lead to the loss of ethene from one of the ethyl groups, resulting in an ion at m/z 248.1.
-
-
Secondary Fragmentation: The primary fragment ions can undergo further dissociation.
-
Sequential Losses: The ion at m/z 230.1 (from loss of ethanol) can subsequently lose a molecule of carbon monoxide (CO, -28 Da) to form an ion at m/z 202.1. It can also lose a second molecule of ethanol to yield an ion at m/z 184.0.
-
-
Indole Core Fragments: At higher collision energies, fragmentation of the indole core itself can occur. Characteristic ions for indole derivatives are often observed at m/z 130 and 144, representing parts of the indole structure.[4]
Diagram: Proposed ESI-MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of [M+H]⁺ in ESI-MS/MS.
EI Fragmentation
The EI mass spectrum will show a more complex pattern due to the higher energy input.
-
Molecular Ion: The molecular ion M⁺• at m/z 275 will be present, though its intensity may be low.
-
Key Fragment Ions:
-
Loss of Ethoxy Radical (•OC₂H₅, -45 Da): This is a classic alpha-cleavage for ethyl esters and is expected to be a major fragmentation pathway, yielding a prominent ion at m/z 230. This acylium ion is highly stabilized.
-
Loss of Ethyl Radical (•C₂H₅, -29 Da): Cleavage of the ethyl-oxygen bond gives an ion at m/z 246.
-
Sequential Losses: The m/z 230 ion is a key intermediate. It can subsequently lose CO (-28 Da) to form an ion at m/z 202, or lose the second ester group entirely.
-
Indole-based Fragments: An ion at m/z 158 can be formed by the loss of both ethoxycarbonyl groups. The base peak could correspond to a stable fragment arising from rearrangements of the indole core.
-
Diagram: Proposed EI Fragmentation Pathway
Caption: Major fragmentation routes from the molecular ion in EI-MS.
Experimental Protocols
Adherence to a validated protocol is essential for reproducible and accurate results.
Protocol 1: LC-MS/MS Analysis
This protocol is optimized for quantification and structural confirmation.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions and calibration standards, typically in the range of 1 ng/mL to 1000 ng/mL. The final dilution should be made in the initial mobile phase composition to ensure good peak shape.
-
-
Chromatographic Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Instrument-specific (e.g., Desolvation Gas: 800 L/hr).
-
Scan Mode:
-
Full Scan: m/z 100-400 for initial characterization.
-
MS/MS: Isolate precursor ion m/z 276.1. Optimize collision energy (typically 15-30 eV) to obtain characteristic product ions (e.g., m/z 230.1, 202.1).
-
-
Protocol 2: GC-MS Analysis
This protocol is ideal for unambiguous identification through library matching.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 50-100 µg/mL.
-
-
Gas Chromatograph Conditions:
-
GC System: Standard GC with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Diagram: General Analytical Workflow
Caption: A generalized workflow for the MS analysis of the target compound.
Data Summary and Interpretation
The expected results from the analyses are summarized below.
| Parameter | LC-ESI-MS/MS | GC-EI-MS |
| Ionization Mode | Electrospray (ESI), Positive | Electron Ionization (EI) |
| Molecular Ion | [M+H]⁺ at m/z 276.1 | M⁺• at m/z 275.1 |
| Key Fragments | m/z 230.1 (-C₂H₅OH) m/z 202.1 (-C₂H₅OH, -CO) m/z 248.1 (-C₂H₄) | m/z 230.1 (-•OC₂H₅) m/z 202.1 (-•OC₂H₅, -CO) m/z 158.1 |
| Primary Use Case | Quantification, high-throughput analysis, metabolite ID. | Unambiguous structural confirmation, purity analysis. |
Trustworthiness through Self-Validation: The described protocols form a self-validating system. The molecular weight determined by the [M+H]⁺ ion in LC-MS must correlate with the M⁺• ion from GC-MS. Furthermore, the key fragment ions observed across both techniques (e.g., the prominent m/z 230 ion) should be consistent, arising from the loss of an ethoxy radical in EI and ethanol in ESI-CID. This cross-technique confirmation provides a high degree of confidence in the compound's identification.
Conclusion
The mass spectrometric analysis of this compound is robust and versatile, achievable through both LC-MS and GC-MS platforms. For sensitive quantification and analysis in complex matrices, LC-MS with electrospray ionization is the method of choice, capitalizing on the efficient formation of the [M+H]⁺ ion. For definitive structural elucidation and library-based confirmation, GC-MS with electron ionization provides an information-rich fragmentation pattern that serves as a reliable fingerprint. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the ester groups and indole core, researchers can confidently characterize this important molecule and its derivatives.
References
- Vertex AI Search. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
- Vertex AI Search. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI.
- Vertex AI Search. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
- Vertex AI Search. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Sources
The Elucidation of Indole Dicarboxylate Scaffolds: A Technical Guide to the Crystal Structure of Diethyl Indolizine-1,3-dicarboxylate, a Close Analog of Diethyl 1H-indole-2,3-dicarboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the structural elucidation of key indole dicarboxylate scaffolds, compounds of significant interest in medicinal chemistry and drug discovery. While a comprehensive, publicly available crystal structure determination for Diethyl 1H-indole-2,3-dicarboxylate remains elusive in prominent structural databases, this guide provides a detailed analysis of a closely related and structurally informative analog: Diethyl indolizine-1,3-dicarboxylate . The structural insights gleaned from this analog, combined with synthetic methodologies and the known biological relevance of the indole-2,3-dicarboxylate core, offer a robust framework for understanding this important class of molecules.
Introduction: The Significance of the Indole Dicarboxylate Core
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical drug candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing molecules that can modulate a wide array of biological targets. The introduction of dicarboxylate functionalities, as seen in this compound, further enhances the molecular complexity and potential for targeted interactions, making these compounds valuable building blocks in the synthesis of novel therapeutic agents. Derivatives of the indole scaffold have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis and Crystallization of Indole Dicarboxylates
The synthesis of diethyl 1H-indole-2,3-dicarboxylates can be achieved through various methods, including the rhodium-catalyzed C-H annulation of arylhydrazines with maleates. This approach offers a one-step synthesis with good functional group tolerance.
Experimental Protocol: Synthesis of Diethyl Indolizine-1,3-dicarboxylate
A representative synthesis for the analogous diethyl indolizine-1,3-dicarboxylate involves a 1,3-dipolar cycloaddition reaction.
Step 1: Reaction Setup
-
In a round-bottom flask, N-(ethoxycarbonylmethyl)pyridinium bromide and ethyl acrylate are dissolved in dimethylformamide (DMF).
-
Triethylamine (NEt₃) is added as a base.
Step 2: Reaction Execution
-
Chromium trioxide (CrO₃) is added to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 4: Crystallization
-
Colorless crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified product in ethyl acetate at room temperature.
Crystal Structure Analysis of Diethyl Indolizine-1,3-dicarboxylate
Single-crystal X-ray diffraction analysis of diethyl indolizine-1,3-dicarboxylate provides critical insights into its three-dimensional structure, which can be extrapolated to understand the probable conformation of the closely related this compound.
Crystallographic Data
The crystallographic data for diethyl indolizine-1,3-dicarboxylate is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.941(2) |
| b (Å) | 19.700(4) |
| c (Å) | 8.622(2) |
| β (°) | 101.770(3) |
| Volume (ų) | 1320.5(5) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.315 Mg/m³ |
| R-factor (%) | 5.0 |
Molecular Geometry and Conformation
The molecule of diethyl indolizine-1,3-dicarboxylate is essentially planar. The dihedral angles between the indolizine ring system and the carboxylate side chains at positions 1 and 3 are minimal, indicating a high degree of conjugation. This planarity is a key feature that would likely be shared by this compound, influencing its packing in the solid state and its interaction with biological macromolecules.
The bond lengths and angles within the indolizine ring are consistent with those of other aromatic heterocyclic systems. The nitrogen atom introduces a slight asymmetry into the electronic distribution of the ring system.
Below is a diagram illustrating the molecular structure of Diethyl Indolizine-1,3-dicarboxylate.
Caption: Molecular structure of Diethyl Indolizine-1,3-dicarboxylate.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of diethyl indolizine-1,3-dicarboxylate are linked into dimers through weak C-H···O hydrogen bonds. These dimers are further interconnected to form a three-dimensional network. This type of weak hydrogen bonding is a common feature in the crystal packing of indole derivatives and plays a crucial role in stabilizing the crystal structure. For this compound, the presence of the N-H proton would introduce the possibility of stronger N-H···O hydrogen bonding, which would likely dominate the crystal packing, leading to the formation of robust supramolecular synthons.
The workflow for single-crystal X-ray diffraction is depicted below.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Applications in Drug Discovery
The indole-2,3-dicarboxylate scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules. The presence of two ester groups allows for differential functionalization, leading to the creation of diverse chemical libraries for high-throughput screening. The core structure has been identified in compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The structural information presented here provides a solid foundation for structure-based drug design efforts targeting novel therapeutics.
Conclusion
While the specific crystal structure of this compound is not yet publicly documented, a detailed analysis of the closely related diethyl indolizine-1,3-dicarboxylate provides invaluable insights into the likely structural features of this important class of compounds. The planarity of the core, the potential for strong hydrogen bonding, and the synthetic accessibility of these scaffolds underscore their importance in modern drug discovery. Further research to elucidate the precise crystal structure of this compound is warranted and would be a valuable contribution to the field.
References
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-
Sun, H.-S., Li, Y.-L., Xu, N., Xu, H., & Zhang, J.-D. (2012). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2764. [Link]
- (Reference to a review on hydrogen bonding in crystal engineering - not
-
Sun, H.-S., Li, Y.-L., Jiang, H., Chen, Y.-L., & Hu, Y.-D. (2017). Crystal structure of diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1956–1958. [Link]
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Wang, Y., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [Link]
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-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
-
Zhang, X.-J., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o123. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]
- (Reference to a general organic chemistry textbook - not
An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 1H-indole-2,3-dicarboxylate
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of the most vital heterocyclic scaffolds in medicinal chemistry. Its derivatives are abundant in nature and form the structural core of numerous pharmaceuticals and biologically active compounds. Diethyl 1H-indole-2,3-dicarboxylate is a prominent member of this family, serving as a versatile synthetic intermediate for more complex molecular architectures. The strategic placement of two diethyl ester functionalities on the pyrrole moiety offers unique electronic properties and multiple points for chemical modification. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, detailed spectroscopic analysis, and its potential in the landscape of modern drug discovery for researchers, scientists, and drug development professionals.
Core Physicochemical Characteristics
The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are fundamental for designing synthetic routes, developing purification protocols, and formulating potential drug candidates.
| Property | Value / Description | Source / Method |
| CAS Number | 128942-88-1 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1][3] |
| Molecular Weight | 261.27 g/mol | [3] |
| Appearance | Expected to be a colorless or white crystalline solid, based on related indole esters.[4][5] | Analogy |
| Melting Point | Data not available. Related compounds like 6-Chloro-3-methyl-1H-indole and 2,3-Dimethyl-1H-indole have melting points in the range of 103-116 °C.[6] | Inference |
| Boiling Point | 397.89 °C (Predicted) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, DMSO, chloroform) and sparingly soluble in water.[7] | Structural Inference |
| Topological Polar Surface Area (TPSA) | 68.4 Ų | [3] |
| XLogP3 | 2.8 (Predicted) | [3] |
Modern Synthetic Strategy: Rhodium-Catalyzed C-H Annulation
The construction of the indole-2,3-dicarboxylate core can be efficiently achieved through modern catalytic methods. One such state-of-the-art approach is the rhodium-catalyzed tandem C-H activation and annulation of arylhydrazines with maleate esters. This method offers high atom economy and functional group tolerance.[8]
Conceptual Workflow for Synthesis
Caption: Rhodium-catalyzed synthesis of the indole dicarboxylate core.
Experimental Protocol: Synthesis of 1H-Indole-2,3-dicarboxylates
This protocol is a generalized representation based on modern C-H activation strategies.[8]
-
Reaction Setup: To a sealable pressure tube, add the substituted 2-acetyl-1-phenylhydrazine (1.0 equiv.), the maleate ester (1.2-1.5 equiv.), a rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1-5 mol%), an additive (e.g., NaOAc, 1.0 equiv.), and an oxidant (e.g., Ag₂CO₃, 1.0-2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., 1,2-dichloroethane or methanol) to the tube.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at a temperature ranging from 80 to 140 °C.
-
Monitoring: Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove solid residues. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1H-indole-2,3-dicarboxylate product.
Causality Insight: The use of a rhodium(III) catalyst is crucial as it facilitates the initial C-H bond activation on the aryl ring of the hydrazine derivative. The oxidant is necessary to regenerate the active catalytic species, allowing the catalytic cycle to proceed. The choice of solvent and temperature is optimized to ensure both reactants are soluble and the activation energy barrier is overcome without degrading the product.
Comprehensive Spectroscopic Analysis
Structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on established principles and data from analogous structures.[8][9][10]
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides detailed information about the proton environment.
-
δ ~10.0-11.0 ppm (singlet, 1H): This downfield signal corresponds to the N-H proton of the indole ring. Its chemical shift can be broad and is sensitive to solvent and concentration.
-
δ ~7.2-8.0 ppm (multiplet, 4H): These signals represent the four protons on the benzene portion of the indole ring. The specific splitting patterns (doublets, triplets) will depend on their relative positions.
-
δ ~4.4 ppm (quartet, 4H): Two overlapping quartets corresponding to the two -O-CH₂- methylene groups of the ethyl esters. The quartet splitting arises from coupling with the adjacent methyl protons.
-
δ ~1.4 ppm (triplet, 6H): Two overlapping triplets for the two -CH₃ methyl groups of the ethyl esters, with splitting caused by the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number and type of carbon atoms.
-
δ ~160-170 ppm: Two signals for the carbonyl carbons (C=O) of the ester groups.
-
δ ~110-140 ppm: Six signals corresponding to the carbons of the indole ring system (four from the benzene part and two from the pyrrole part that are not attached to the esters).
-
δ ~61-63 ppm: Two signals for the oxymethylene carbons (-O-CH₂) of the ethyl groups.
-
δ ~14-15 ppm: Two signals for the methyl carbons (-CH₃) of the ethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~3300-3400 cm⁻¹ (sharp, medium): N-H stretching vibration of the indole ring.
-
~2900-3100 cm⁻¹ (medium): C-H stretching vibrations from the aromatic ring and the ethyl groups.
-
~1700-1730 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of the conjugated ester carbonyl groups. This is a highly diagnostic peak.[8]
-
~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the ester linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound [C₁₄H₁₅NO₄]⁺.[3]
-
Key Fragments: Expect to see fragmentation patterns corresponding to the loss of ethoxy groups (-OEt, m/z = 45) and ethyl groups (-CH₂CH₃, m/z = 29), leading to significant peaks at m/z = 216 and m/z = 232. Further fragmentation can involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂).
Workflow for Spectroscopic Structural Elucidation
Caption: Integrated workflow for structural verification.
Reactivity and Potential Applications in Drug Discovery
The indole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, in this compound, this position is already substituted. The ester groups at the C2 and C3 positions can undergo typical ester reactions such as hydrolysis to the corresponding dicarboxylic acid or amidation to form amides, providing avenues for further derivatization.
The indole framework is considered a "privileged scaffold" because it can interact with a wide range of biological targets. Indole derivatives have demonstrated a vast array of therapeutic applications.
-
Anticancer Agents: Many indole-based compounds exhibit potent antiproliferative activity against various human cancer cell lines.
-
Anti-inflammatory Agents: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Agents: Functionalized indoles have shown promise in combating bacterial, fungal, and viral infections.
-
Neurological Applications: The indole structure is famously part of the neurotransmitter serotonin, and its derivatives are explored for treating neurodegenerative diseases.
This compound serves as a key starting material for accessing novel compounds within these therapeutic areas. The two ester groups can be differentially modified or converted into other functional groups to fine-tune the molecule's steric and electronic properties for optimal target binding and pharmacokinetic profiles.
Caption: Therapeutic potential stemming from the core indole structure.
Conclusion
This compound is more than just a chemical entity; it is a gateway to a vast chemical space of potentially therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic accessibility is paramount for any researcher aiming to leverage its structural features. This guide provides the foundational knowledge required to confidently handle, characterize, and modify this valuable compound, paving the way for future innovations in drug discovery and materials science.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Supplementary Information. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]
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Gu, L., & Li, X. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl indole-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsigma. (n.d.). diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. Retrieved from [Link]
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Marx, A., et al. (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Sun, H. S., et al. (n.d.). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl indolizine-1,3-dicarboxylate. Retrieved from [Link]
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A Technical Guide to the Biological Activity of Diethyl 1H-indole-2,3-dicarboxylate: Exploring a Privileged Scaffold in Drug Discovery
Abstract
The indole nucleus represents a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of Diethyl 1H-indole-2,3-dicarboxylate, a member of the indole dicarboxylate family. While direct biological data for this specific molecule is emerging, this document synthesizes information from structurally related indole derivatives to postulate and provide a framework for investigating its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, detailed experimental protocols for biological evaluation, and a forward-looking perspective on its application in modern drug discovery. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, and explore its possible role as an enzyme inhibitor, providing a comprehensive roadmap for future research.
Introduction: The Indole Scaffold and the Promise of this compound
The indole ring system is a ubiquitous heterocyclic motif found in numerous natural products and synthetic molecules, demonstrating a remarkable spectrum of pharmacological properties.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has cemented its status as a "privileged scaffold" in drug design.[1][2] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the indole core is well-documented.[1][3][4][5][6]
This compound, with its characteristic dicarboxylate substitution at the 2 and 3 positions of the indole ring, presents a unique chemical architecture that warrants thorough biological investigation. While the synthesis of 1H-indole-2,3-dicarboxylates has been described, a comprehensive evaluation of their biological activities remains an area of active exploration.[7] This guide aims to bridge this gap by proposing a structured approach to characterizing the biological profile of this compound, drawing parallels from the established activities of related indole-2-carboxylates, indole-2-carboxamides, and other dicarboxylate-containing heterocyclic compounds.
Postulated Biological Activities and Mechanistic Insights
Based on the extensive literature on indole derivatives, we hypothesize that this compound may exhibit a range of biological activities. The following sections outline these potential activities and the scientific rationale behind them.
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[8][9][10] The functionalization of the indole ring can significantly influence its antimicrobial spectrum and potency.
Causality of Experimental Choices: The dicarboxylate moieties in this compound may enhance its interaction with bacterial cell membranes or key enzymes involved in microbial survival. The lipophilicity conferred by the ethyl ester groups could facilitate its passage through the lipid bilayers of bacterial cell walls.
A proposed workflow for evaluating the antimicrobial potential is depicted below:
Caption: Workflow for Antimicrobial Activity Evaluation.
Anticancer Activity
Numerous indole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4][11][12][13]
Causality of Experimental Choices: The planar indole ring can intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. The ester functionalities could be susceptible to hydrolysis by intracellular esterases, potentially leading to the formation of a more active dicarboxylic acid metabolite within the tumor microenvironment.
A logical workflow for assessing anticancer activity is as follows:
Caption: Workflow for Anticancer Activity Assessment.
Anti-inflammatory Activity
Indole-containing compounds have been reported to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways like NF-κB.[3][5][14][15]
Causality of Experimental Choices: The structural features of this compound may allow it to bind to the active sites of pro-inflammatory enzymes. Its potential to modulate cellular redox balance could also contribute to its anti-inflammatory effects.
A proposed experimental workflow is presented below:
Caption: Workflow for Anti-inflammatory Activity Investigation.
Enzyme Inhibitory Activity
The structural similarity of this compound to isatins (indole-2,3-diones), which are known inhibitors of carboxylesterases, suggests a potential for enzyme inhibition.[16] Furthermore, indole derivatives have been explored as inhibitors of various other enzymes, including acetylcholinesterase and carbonic anhydrase.[17]
Causality of Experimental Choices: The dicarbonyl-like nature of the 2,3-dicarboxylate system, particularly after potential in situ hydrolysis, might enable interaction with the active sites of various hydrolases. The aromatic indole core can participate in π-π stacking interactions with aromatic residues in enzyme active sites.
A general workflow for screening enzyme inhibitory activity is as follows:
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Reactivity of the indole core in Diethyl 1H-indole-2,3-dicarboxylate
An In-Depth Technical Guide to the Reactivity of the Indole Core in Diethyl 1H-indole-2,3-dicarboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activity and unique electronic properties. This compound represents a synthetically valuable, yet electronically modified, variant of the parent indole. The presence of two electron-withdrawing ethyl carboxylate groups directly on the pyrrole ring profoundly alters the canonical reactivity of the indole nucleus. This guide provides an in-depth exploration of the reactivity of this specific core, moving beyond standard textbook examples to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity patterns, providing validated protocols and mechanistic diagrams to empower its strategic application in complex molecular synthesis.
The Electronic Landscape: A Tale of Two Esters
The classical reactivity of indole is dominated by the high electron density of the pyrrole ring, making it exceptionally nucleophilic and prone to electrophilic attack, primarily at the C3 position.[1][2] However, in this compound, this intrinsic property is fundamentally inverted.
The two ethyl carboxylate groups at the C2 and C3 positions exert a strong electron-withdrawing effect through both resonance and inductive effects. This has several critical consequences:
-
Deactivation of the Pyrrole Ring: The nucleophilicity of the C2-C3 π-bond is drastically reduced, rendering the pyrrole moiety highly resistant to conventional electrophilic aromatic substitution.
-
Increased N-H Acidity: The electron-withdrawing nature of the adjacent ester groups significantly increases the acidity of the N-H proton (pKa ≈ 12-14), making deprotonation and subsequent N-functionalization the most favorable reaction pathway.[3]
-
Altered Regioselectivity: For forced electrophilic substitutions, the reaction is directed away from the deactivated pyrrole ring and towards the benzenoid ring (positions C4-C7).
-
Enhanced Susceptibility of Ester Groups: The carbonyl carbons of the ester groups become more electrophilic and susceptible to nucleophilic attack.
This electronic reconfiguration shifts the synthetic strategy away from typical indole chemistry, opening a new playbook for functionalization.
Key Reactive Pathways and Methodologies
N-Functionalization: The Primary Reactive Site
Given the enhanced acidity of the N-H proton, reactions at the indole nitrogen are highly efficient and predictable. N-alkylation and N-acylation are foundational transformations for this substrate.
Expert Insight: The choice of base is critical for selective N-alkylation. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to side reactions.[3] Carbonate bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, Acetonitrile) offer a milder and often cleaner alternative, particularly for reactive alkyl halides. Asymmetric N-alkylation can also be achieved using advanced catalytic systems.[4][5]
Workflow: N-Alkylation of this compound
Caption: General workflow for the N-alkylation of the indole core.
Protocol 1: N-Benzylation of this compound
| Parameter | Value |
| Reactants | This compound (1.0 eq), Benzyl Bromide (1.2 eq), K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 50°C |
| Time | 4-12 hours |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in DMF, add this compound (1.0 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 15-20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, warm the mixture to 50°C.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Electrophilic Aromatic Substitution: Reacting at the Benzene Ring
While the pyrrole ring is deactivated, the benzene portion of the indole core can still undergo electrophilic substitution, albeit under more forcing conditions than for simple indoles. The indole nitrogen, despite its pyrrolic nature, acts as an ortho-, para-director towards the benzene ring, while the fused pyrrole ring system generally directs to C4 and C6. The outcome often depends on the specific electrophile and Lewis acid catalyst used.
Expert Insight: Friedel-Crafts type reactions are particularly relevant. Acylation using acyl chlorides or anhydrides with a strong Lewis acid like AlCl₃ can functionalize the benzene ring. For ethyl indole-2-carboxylate, acylation has been shown to occur at the C5 position, suggesting a likely outcome for the 2,3-dicarboxylate as well.[6]
Mechanism: Friedel-Crafts Acylation at C5
Caption: Key steps in the Friedel-Crafts acylation of the indole core.
Protocol 2: Friedel-Crafts Acylation of this compound
| Parameter | Value |
| Reactants | This compound (1.0 eq), Acetyl Chloride (1.5 eq), AlCl₃ (2.0 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0°C to Room Temperature |
| Time | 2-6 hours |
| Typical Yield | Moderate |
Step-by-Step Methodology:
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.0 eq) in dry DCM at 0°C under an inert atmosphere.
-
Add acetyl chloride (1.5 eq) dropwise to the suspension and stir for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Reactions at the Ester Groups: Hydrolysis and Reduction
The two ethyl ester functionalities are key handles for further synthetic elaboration. They can be hydrolyzed to the corresponding carboxylic acids, reduced to alcohols, or converted to amides.
Expert Insight: Selective hydrolysis of one ester group over the other is challenging but can sometimes be achieved under carefully controlled stoichiometric conditions. Complete hydrolysis to the dicarboxylic acid is more straightforward.[7] The resulting indole-2,3-dicarboxylic acid can be a precursor for other transformations, such as decarboxylation.
Protocol 3: Alkaline Hydrolysis to Indole-2,3-dicarboxylic Acid
| Parameter | Value |
| Reactants | This compound (1.0 eq), Lithium Hydroxide (LiOH) or NaOH (excess, ~5 eq) |
| Solvent | Aqueous Dimethoxyethane (DME) or Ethanol/Water mixture |
| Temperature | 50°C to Reflux |
| Time | 12-24 hours |
| Typical Yield | High |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of DME and water.
-
Add an excess of LiOH monohydrate (~5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 6N HCl.
-
The resulting precipitate (the dicarboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Reduction of the Pyrrole Ring: Access to Indolines
The electron-deficient pyrrole ring can be selectively reduced to the corresponding indoline via catalytic hydrogenation. This transformation is valuable as it converts the planar aromatic system into a stereochemically rich, non-planar indoline scaffold, which is a common motif in many natural products and pharmaceuticals.
Expert Insight: The choice of catalyst and conditions is crucial for achieving high diastereoselectivity. Hydrogenation of N-protected indole-2,3-dicarboxylates often proceeds to give the cis-indoline product.[6] The N-substituent can sterically direct the approach of hydrogen to the catalyst surface.
Workflow: Catalytic Hydrogenation to Dihydroindole
Caption: General workflow for the catalytic reduction of the indole core.
Protocol 4: Synthesis of Diethyl cis-Indoline-2,3-dicarboxylate
| Parameter | Value |
| Reactants | Diethyl 1-acetyl-1H-indole-2,3-dicarboxylate (1.0 eq), 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature |
| Time | 12-24 hours |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
Protect the indole nitrogen first, for instance, by acetylation with acetic anhydride.
-
In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the N-acetylated indole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi.
-
Shake or stir the reaction mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude indoline product, which is often pure enough for subsequent steps.
Conclusion
This compound is a uniquely reactive building block whose chemistry is dictated by the powerful electron-withdrawing nature of its C2 and C3 substituents. This electronic profile pivots its reactivity away from traditional electrophilic substitution at the pyrrole ring and towards highly efficient N-functionalization, reduction to indolines, and reactions at the benzenoid ring or the ester groups themselves. Understanding this altered reactivity is paramount for its effective use in synthetic campaigns. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage the distinct chemical personality of this versatile indole core in the development of novel pharmaceuticals and functional materials.
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An In-depth Technical Guide on the Electron-Withdrawing Effects of Dicarboxylates in Indoles
Abstract
The indole nucleus, a quintessential scaffold in medicinal chemistry and materials science, possesses a rich and tunable electronic character. The introduction of electron-withdrawing groups, particularly dicarboxylate esters, profoundly alters its reactivity and photophysical properties, opening new avenues for molecular design and application. This technical guide provides a comprehensive exploration of the electron-withdrawing effects of dicarboxylate moieties on the indole core. We will delve into the modulation of electronic structure, the consequent impact on chemical reactivity in key synthetic transformations, and the strategic application of these principles in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of heterocyclic compounds.
Introduction: The Electronic Landscape of the Indole Ring
The indole ring is an aromatic heterocyclic system characterized by the fusion of a benzene ring to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the π-system, creating an electron-rich aromatic scaffold. This inherent electron-richness dictates its classical reactivity, particularly its susceptibility to electrophilic substitution, which preferentially occurs at the C3 position.[1] The highest occupied molecular orbital (HOMO) of indole shows significant density at this position, making it the primary site for electrophilic attack.
However, the strategic introduction of electron-withdrawing groups (EWGs) can dramatically reshape this electronic landscape. Dicarboxylate esters, such as dimethyl 1H-indole-2,3-dicarboxylate, are powerful modulators of the indole's electronic properties. By withdrawing electron density from the ring system through both inductive and resonance effects, these substituents render the indole core electron-deficient. This electronic perturbation has profound consequences for the molecule's stability, reactivity, and spectroscopic characteristics.
Modulating Electronic Properties with Dicarboxylate Substitution
The presence of two carboxylate groups on the indole ring significantly lowers the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO). This increased HOMO-LUMO gap can be observed spectroscopically as a shift in the absorption and emission spectra.[2] Theoretical studies using Density Functional Theory (DFT) have been instrumental in quantifying these effects, correlating substituent properties with changes in the electronic structure and predicting oxidation potentials.[3]
Spectroscopic Signatures
The substitution of an indole with electron-withdrawing groups, such as dicarboxylates, can lead to a bathochromic (red) shift in the absorption and emission spectra.[4] This is a direct consequence of the altered energy levels of the molecular orbitals. For instance, a study on 4-substituted indoles demonstrated a linear correlation between the absorption maximum frequency and the global electrophilicity index of the substituent.[4]
Table 1: Spectroscopic Data of Selected Indole Derivatives
| Compound | Substituent(s) | Absorption Max (λmax) | Emission Max (λmax) | Reference |
| Indole | None | ~280 nm | ~348 nm | [5] |
| Dimethyl 1H-indole-2,3-dicarboxylate | 2,3-dicarboxylate | Varies with solvent | Varies with solvent | [6] |
| 4-Cyanotryptophan | 4-cyano | up to ~360 nm | Blue region | [4] |
| 5-Hydroxyindole | 5-hydroxy | Resolved ¹La and ¹Lb | 325 nm (in cyclohexane) | [5] |
Electrochemical Impact
The electron-withdrawing nature of dicarboxylates makes the indole ring more difficult to oxidize. DFT calculations have shown a good correlation between theoretical and experimental redox potentials for the oxidation of substituted indoles.[3] This increased oxidation potential is a direct reflection of the stabilization of the HOMO by the electron-withdrawing substituents.
Synthesis of Indole Dicarboxylates
Several synthetic methodologies have been developed to access indole dicarboxylates. A prominent and efficient method involves the rhodium-catalyzed C–H annulation of arylhydrazines with maleates, which provides a direct route to 1H-indole-2,3-dicarboxylates with good functional group tolerance.[6] Other classical methods like the Fischer indole synthesis can also be adapted. For example, reacting phenylhydrazine with pyruvic acid followed by decarboxylation of the resulting indole-2-carboxylic acid is a known route.[7]
Experimental Protocol: Rhodium-Catalyzed Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
This protocol is adapted from the work of Li and coworkers.[6]
-
Reaction Setup: To a dried Schlenk tube, add 2-acetyl-1-phenylhydrazine (1a, 0.2 mmol), dimethyl maleate (2a, 0.3 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL) to the tube.
-
Reaction Conditions: Stir the mixture at 100 °C for 24 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product, dimethyl 1H-indole-2,3-dicarboxylate (3aa).
Reactivity of Electron-Deficient Indoles
The introduction of dicarboxylate groups inverts the typical reactivity profile of the indole nucleus. The electron-deficient nature of the ring makes it less susceptible to electrophilic attack and more prone to nucleophilic and radical additions.[8][9]
C-H Functionalization
While electron-rich indoles readily undergo electrophilic C-H functionalization, electron-deficient indoles present a greater challenge. However, transition metal-catalyzed C-H functionalization reactions have emerged as powerful tools to modify these systems.[10][11] The regioselectivity of these reactions is often governed by a combination of steric and electronic factors, and can be tuned by the choice of catalyst, ligands, and directing groups.[11]
Dearomatization Reactions
Electron-poor indoles, such as those bearing nitro or dicarboxylate groups, can undergo dearomatization through the addition of nucleophiles.[8] For instance, nitro-substituted indoles undergo a 1,4-addition with lithiated ester or ketone enolates to yield dearomatized products.[8]
Radical Additions
Interestingly, electron-deficient radicals exhibit a preference for addition at the C2 position of indoles, in contrast to the C3 selectivity observed for electrophiles.[1][12] DFT calculations suggest that this switch in regioselectivity is due to a lower energy barrier for reaction at C2 and the formation of a more stable benzylic radical intermediate.[1]
Applications in Drug Discovery
The unique reactivity and electronic properties of indole dicarboxylates make them valuable scaffolds in drug discovery.[13][14] The indole core is a privileged structure found in numerous bioactive natural products and synthetic drugs.[15][16] The dicarboxylate functionality can serve as a handle for further diversification and can also participate in key interactions with biological targets.
Indole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[14][] For example, substituted indole-2-carboxylates have been developed as potent antagonists at the strychnine-insensitive glycine binding site, which is associated with the NMDA receptor.[18]
Signaling Pathway Modulation
The diagram below illustrates a generalized workflow for evaluating the impact of a novel indole dicarboxylate derivative on a cellular signaling pathway, a crucial step in drug development.
Caption: Workflow for evaluating the biological activity of indole dicarboxylates.
Conclusion
The incorporation of dicarboxylate moieties into the indole scaffold is a powerful strategy for modulating its electronic properties and reactivity. This in-depth guide has illuminated the fundamental principles governing the electron-withdrawing effects of these substituents, from their impact on the electronic structure and spectroscopic properties to their influence on synthetic transformations. The ability to fine-tune the indole core's reactivity opens up new possibilities for the design of complex molecules with tailored functions, particularly in the realm of drug discovery where such derivatives continue to show immense therapeutic promise.
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An In-depth Technical Guide to Diethyl 1H-indole-2,3-dicarboxylate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 1H-indole-2,3-dicarboxylate, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the strategic placement of two ester functionalities at the 2- and 3-positions of the indole core offers a unique platform for the development of novel therapeutics and functional materials. This document delves into the historical context of indole synthesis, details a modern and efficient synthetic route to this compound, provides a thorough characterization of the molecule, and explores its potential applications.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry.[1] Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of complex alkaloids with potent pharmacological activities.[2] The unique electronic properties of the indole nucleus, coupled with its ability to act as a hydrogen bond donor and acceptor, make it a highly sought-after pharmacophore in drug discovery.[3] Consequently, the development of synthetic methodologies to access functionalized indoles has been a central theme in organic chemistry for over a century.
This guide focuses on a specific, yet highly valuable derivative: this compound. The presence of two modifiable ester groups on the pyrrole ring of the indole scaffold provides a gateway to a diverse range of more complex molecules, making it a key building block for synthetic chemists.
Historical Perspective: The Evolution of Indole Synthesis
While a specific discovery date for this compound is not prominently documented, its existence is a result of the rich history of indole synthesis. Understanding these classical methods provides a crucial context for appreciating modern synthetic advancements.
The Reissert Indole Synthesis: A Foundation
One of the earliest methods for indole synthesis was developed by Arnold Reissert in 1897. The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization to form the indole-2-carboxylic acid. This foundational reaction provided a direct route to 2-carboxyindoles, which are precursors to a wide variety of substituted indoles.
The Fischer and Hemetsberger Syntheses: Expanding the Toolkit
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most famous and widely used method for indole synthesis. It involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. While versatile, controlling the regioselectivity for polysubstituted indoles can be challenging.
The Hemetsberger indole synthesis offers another route, involving the thermal decomposition of an α-azidocinnamic ester to yield an indole-2-carboxylate.[4] This method, while effective, can be limited by the stability of the azide starting materials.
These classical methods, while historically significant, often require harsh reaction conditions and may lack the efficiency and regioselectivity of more contemporary approaches, particularly for the direct synthesis of 2,3-disubstituted indoles like this compound.
Modern Synthetic Approach: Rhodium-Catalyzed C-H Annulation
A significant advancement in the synthesis of 1H-indole-2,3-dicarboxylates was reported with the development of a rhodium-catalyzed C-H activation and annulation strategy. This one-step method provides a highly efficient and regioselective route to the target molecule from readily available starting materials.
The reaction involves the tandem C-H activation and annulation of a 2-acetyl-1-phenylhydrazine with a maleate ester in the presence of a rhodium catalyst, an additive, and an oxidant. This modern approach offers several advantages over classical methods, including milder reaction conditions, high yields, and excellent functional group tolerance.
Caption: Rhodium-catalyzed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the literature for the synthesis of this compound via the rhodium-catalyzed C-H annulation method.
Materials:
-
2-Acetyl-1-phenylhydrazine
-
Diethyl maleate
-
[RhCp*Cl₂]₂ (Dichloropentamethylcyclopentadienylrhodium(III) dimer)
-
Sodium Acetate (NaOAc)
-
Silver(I) Carbonate (Ag₂CO₃)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed reaction tube, add 2-acetyl-1-phenylhydrazine (0.2 mmol, 1.0 equiv), diethyl maleate (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), NaOAc (0.4 mmol, 2.0 equiv), and Ag₂CO₃ (0.2 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (2.0 mL) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst: The [RhCp*Cl₂]₂ catalyst is crucial for the C-H activation of the phenylhydrazine.
-
Oxidant: Silver(I) carbonate acts as the oxidant in the catalytic cycle.
-
Additive: Sodium acetate serves as a base and facilitates the reaction.
-
Solvent: 1,2-Dichloroethane is an effective solvent for this transformation, providing the necessary temperature for the reaction to proceed efficiently.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data is essential for the identification and utilization of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 128942-88-1 |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The following spectroscopic data provides a fingerprint for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted based on similar structures and general chemical shift principles)
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C4.
-
δ ~7.2-7.5 ppm (m, 3H): Aromatic protons at C5, C6, and C7.
-
δ ~4.4 ppm (q, 2H): Methylene protons of the C2-ethyl ester.
-
δ ~4.3 ppm (q, 2H): Methylene protons of the C3-ethyl ester.
-
δ ~1.4 ppm (t, 3H): Methyl protons of the C2-ethyl ester.
-
δ ~1.3 ppm (t, 3H): Methyl protons of the C3-ethyl ester.
-
δ ~9.0-10.0 ppm (br s, 1H): NH proton of the indole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted based on similar structures and general chemical shift principles)
-
δ ~165-170 ppm: Carbonyl carbons of the ester groups.
-
δ ~135-140 ppm: Quaternary carbon C7a.
-
δ ~120-130 ppm: Aromatic carbons (C4, C5, C6, C7).
-
δ ~110-120 ppm: Aromatic carbon C3a.
-
δ ~100-110 ppm: Pyrrole ring carbons (C2, C3).
-
δ ~60-65 ppm: Methylene carbons of the ethyl ester groups.
-
δ ~14-15 ppm: Methyl carbons of the ethyl ester groups.
IR (Infrared) Spectroscopy:
-
~3300-3400 cm⁻¹: N-H stretching vibration of the indole ring.
-
~1700-1730 cm⁻¹: C=O stretching vibrations of the two ester groups.
-
~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching vibrations of the ester groups.
Mass Spectrometry (MS):
-
[M]+: Expected molecular ion peak at m/z = 261.10.
Applications in Drug Discovery and Organic Synthesis
The indole nucleus is a key component in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[5] While specific biological activities of this compound are not extensively reported, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex and biologically active molecules.
Caption: Synthetic utility of this compound.
The two ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids, which can then be coupled with various amines to generate a library of indole-2,3-dicarboxamides. Amide derivatives of indoles are known to possess a wide range of biological activities.
Furthermore, the ester functionalities can be reduced to the corresponding alcohols, providing access to indole-2,3-dimethanol derivatives. These diols can serve as precursors for the synthesis of macrocyclic structures or other complex heterocyclic systems.
The strategic positioning of the two ester groups also allows for the exploration of regioselective modifications, enabling the synthesis of a diverse array of 2,3-disubstituted indole derivatives for screening in various biological assays.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the field of organic and medicinal chemistry. While its direct biological applications are yet to be fully explored, its synthetic utility is undeniable. The advent of modern synthetic methods, such as the rhodium-catalyzed C-H annulation, has made this compound more accessible for further investigation. Future research efforts are likely to focus on leveraging this key intermediate for the synthesis of novel indole-based compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of the chemical space around the indole-2,3-dicarboxylate scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
-
Reissert, A. (1897). Einwirkung von Oxalester auf o- und p-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
-
Zhang, S., Li, H., Yamamoto, Y., & Bao, M. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [Link]
-
Hemetsberger, H., & Knittel, D. (1972). Synthese von Indolen durch thermische Zersetzung von α‐Azido‐zimtsäure‐estern. Monatshefte für Chemie/Chemical Monthly, 103(1), 194-204. [Link]
- Kumar, V., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
-
Wikipedia contributors. (2023, December 28). Indole. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
-
Asif, M. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 191. [Link]
-
Saleem, R. S., Khan, K. M., Solangi, M., & Umer, S. M. (2021). Synthesis of Indole Alkaloids. Encyclopedia. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Introduction: The Indole Scaffold and the Strategic Importance of 2,3-Disubstituted Derivatives
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] Diethyl 1H-indole-2,3-dicarboxylate, in particular, serves as a highly versatile synthetic intermediate. The two ester functionalities at the 2- and 3-positions provide reactive handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures for drug discovery and materials science.
This document provides a detailed guide to the synthesis of this compound, leveraging the principles of the classic Reissert indole synthesis .[3][4] This powerful strategy involves the construction of the indole nucleus from an ortho-nitroaryl precursor and diethyl oxalate, proceeding through a key sequence of a base-catalyzed condensation followed by a reductive cyclization.
Synthetic Strategy: A Modified Reissert Approach
The traditional Reissert synthesis condenses o-nitrotoluene with diethyl oxalate to form an intermediate that cyclizes into an indole-2-carboxylic acid.[5] To achieve the desired 2,3-dicarboxylate substitution pattern, we will adapt this methodology by starting with a precursor containing a methylene group activated by both the o-nitrophenyl ring and an ester group: ethyl (2-nitrophenyl)acetate .
The overall synthetic workflow involves two primary stages:
-
Base-Catalyzed Condensation: A Claisen-type condensation between ethyl (2-nitrophenyl)acetate and diethyl oxalate, driven by a strong base like potassium ethoxide. This step forms a β-keto ester intermediate.
-
Reductive Cyclization: The nitro group of the intermediate is reduced to an amine, which triggers a spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration to yield the aromatic this compound.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: A Step-by-Step Elucidation
The core of this synthesis relies on a logical sequence of well-established organic reactions. Understanding the mechanism is crucial for optimizing conditions and troubleshooting potential issues.
-
Formation of the Nucleophile: The strong base, potassium ethoxide (KOEt), abstracts an acidic α-proton from ethyl (2-nitrophenyl)acetate. This deprotonation is facilitated by the electron-withdrawing effects of both the adjacent ester and the nitrophenyl group, generating a resonance-stabilized carbanion.
-
Nucleophilic Acyl Substitution: The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This addition forms a tetrahedral intermediate.
-
Formation of the β-Keto Ester: The tetrahedral intermediate collapses, expelling an ethoxide anion as a leaving group to form the stable condensation product, a β-keto ester.
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an aniline. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method for this transformation. Other reducing systems like zinc dust in acetic acid can also be employed.[5][6]
-
Intramolecular Cyclization and Dehydration: The newly formed aniline nitrogen, being nucleophilic, immediately attacks the proximate ketone carbonyl carbon. This intramolecular reaction forms a five-membered ring intermediate (a hemiaminal or carbinolamine).
-
Aromatization: The carbinolamine intermediate readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable, aromatic indole ring system.
Visualizing the Reaction Mechanism
Caption: Step-wise mechanism of the modified Reissert indole synthesis.
Experimental Protocols
Safety Precaution: This synthesis involves strong bases, flammable solvents, nitro compounds, and potentially high-pressure hydrogenation. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Diethyl 2-((2-nitrophenyl)(oxo)acetyl)malonate (Intermediate)
Objective: To perform the base-catalyzed condensation of ethyl (2-nitrophenyl)acetate with diethyl oxalate.
Materials:
-
Ethyl (2-nitrophenyl)acetate
-
Diethyl oxalate[7]
-
Potassium ethoxide (KOEt)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and drying tube (or nitrogen inlet)
Procedure:
-
Preparation of Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of potassium ethoxide in anhydrous ethanol. Note: Commercially available solutions can be used, or it can be prepared in situ from potassium metal and anhydrous ethanol. Potassium ethoxide has been shown to give better results than sodium ethoxide.[3]
-
Addition of Reactants: Cool the ethoxide solution to 0 °C in an ice bath. To this, add a solution of ethyl (2-nitrophenyl)acetate (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: To the resulting residue, add cold diethyl ether and then carefully acidify with 1M HCl at 0 °C until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the intermediate β-keto ester.
Protocol 2: Reductive Cyclization to this compound
Objective: To convert the nitro-substituted β-keto ester into the final indole product via catalytic hydrogenation and spontaneous cyclization.
Materials:
-
Diethyl 2-((2-nitrophenyl)(oxo)acetyl)malonate (from Protocol 1)
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Ethanol or Ethyl Acetate (Hydrogenation-grade solvent)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenator or a flask with a hydrogen balloon
-
Celite® or other filtration aid
Procedure:
-
Setup: Dissolve the β-keto ester intermediate (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.
-
Hydrogenation: Secure the vessel in a Parr hydrogenator. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.
-
Reaction: The reaction is often exothermic. Maintain the temperature and monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Filtration: Once hydrogen uptake ceases, carefully vent the system and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude solid or oil is the desired this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if necessary.
Quantitative Data Summary
The following table provides an example calculation for a laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Step 1: Condensation | ||||
| Ethyl (2-nitrophenyl)acetate | 209.19 | 5.00 g | 0.0239 | 1.0 |
| Diethyl oxalate | 146.14 | 4.19 g | 0.0287 | 1.2 |
| Potassium ethoxide | 84.16 | 2.41 g | 0.0287 | 1.2 |
| Step 2: Reductive Cyclization | ||||
| Intermediate β-Keto Ester | 339.29 | (Theoretical) 8.11 g | 0.0239 | 1.0 |
| 10% Pd/C | N/A | ~0.25 g | N/A | 5 mol% |
| Product | ||||
| This compound | 261.27 | (Theoretical) 6.25 g | 0.0239 | (Overall) |
Note: Yields are highly dependent on experimental conditions and purification efficiency. Expected yields for this type of sequence typically range from 50-70%.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters, 9(17), 3209–3212. [Link]
-
Wikipedia contributors. (2023). Diethyl oxalate. In Wikipedia, The Free Encyclopedia. [Link]
-
Chem-Station International Edition. (2014). Fischer Indole Synthesis. [Link]
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- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 7. Diethyl oxalate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Indole Dicarboxylates via the Reissert Reaction and Modern Alternatives
Abstract: Indole-based structures are cornerstones in medicinal chemistry and drug development, valued for their broad biological activities. Among them, indole dicarboxylates serve as critical precursors for complex pharmaceutical agents. This document provides a detailed examination of the classical Reissert indole synthesis for the preparation of indole-2-carboxylates. We present a comprehensive, field-tested protocol, delve into the reaction's mechanism, and discuss critical parameters for optimization. Furthermore, we address the synthesis of the specific target, Diethyl 1H-indole-2,3-dicarboxylate, clarifying the limitations of the classical Reissert approach and introducing modern, more direct synthetic strategies to achieve this valuable compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding of indole synthesis methodologies.
Part 1: The Classical Reissert Indole Synthesis
Principle and Mechanistic Overview
The Reissert indole synthesis is a foundational method for constructing the indole framework.[1] The reaction proceeds in two main stages:
-
Condensation: An ortho-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate. The acidic protons of the methyl group on o-nitrotoluene are abstracted by a strong base, typically an alkoxide, to form a nucleophilic carbanion. This anion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[2][3]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to a reduction of the nitro group.[4] Common reducing agents include zinc in acetic acid, iron powder, or catalytic hydrogenation.[5][6] The newly formed amino group spontaneously undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring, yielding an indole-2-carboxylic acid ester.[2]
Potassium ethoxide is often reported to give superior results compared to sodium ethoxide due to its greater basicity.[4][7]
Visualizing the Reissert Mechanism
The following diagram illustrates the step-by-step mechanism for the synthesis of Ethyl 1H-indole-2-carboxylate.
Caption: Mechanism of the classical Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate
This protocol details the synthesis of the characteristic product of the Reissert reaction.
Materials & Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| o-Nitrotoluene | C₇H₇NO₂ | 137.14 | 13.7 g | 0.10 |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 21.9 g | 0.15 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g | 0.11 |
| Absolute Ethanol | C₂H₆O | 46.07 | 200 mL | - |
| Zinc Dust | Zn | 65.38 | 26.0 g | 0.40 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step A: Condensation to form Ethyl 2-(2-nitrophenyl)-2-oxoacetate
-
Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried.
-
Base Preparation: Add sodium ethoxide (7.5 g) to absolute ethanol (100 mL) in the flask under a nitrogen atmosphere. Stir until fully dissolved.
-
Reactant Addition: In the dropping funnel, prepare a solution of o-nitrotoluene (13.7 g) and diethyl oxalate (21.9 g) in absolute ethanol (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred ethoxide solution over 30 minutes. The mixture will typically develop a deep red or purple color. After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours.
-
Quenching: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture by slowly adding 2M HCl until the pH is ~2-3. This will precipitate the crude pyruvate intermediate.
-
Isolation: Filter the resulting solid, wash with cold water and a small amount of cold ethanol. Dry the solid under vacuum. This crude ethyl o-nitrophenylpyruvate can be used directly in the next step.
Step B: Reductive Cyclization to Ethyl 1H-indole-2-carboxylate
-
Setup: In a 500 mL flask equipped with a mechanical stirrer and reflux condenser, suspend the crude ethyl o-nitrophenylpyruvate from Step A in glacial acetic acid (100 mL).
-
Reduction: Heat the mixture to 80-90 °C. Add zinc dust (26.0 g) in small portions over 45-60 minutes, ensuring the exothermic reaction does not become too vigorous.
-
Reaction: After all the zinc has been added, heat the mixture to reflux for an additional 1-2 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the mixture to room temperature and filter to remove excess zinc and salts. Pour the filtrate into a large beaker containing 500 mL of ice-water. A solid product should precipitate.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 1H-indole-2-carboxylate.
Part 2: Addressing the Synthesis of this compound
Scope Limitation of the Reissert Reaction
A critical point of understanding is that the classical Reissert indole synthesis does not directly yield this compound . The mechanism intrinsically forms a bond between the ortho-amino group and the α-keto carbon, leading exclusively to functionalization at the C2 position of the indole ring. To synthesize the 2,3-dicarboxylate target, alternative or modified strategies are necessary.
Modern Synthetic Alternatives
For the direct synthesis of 1H-indole-2,3-dicarboxylates, modern organometallic methods offer a more efficient and direct pathway. One such state-of-the-art method is the rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates.[8]
This approach offers several advantages:
-
High Atom Economy: It constructs the complex core in a single step from readily available starting materials.
-
Directness: Avoids the multi-step sequence of the classical approach (condensation, reduction, cyclization).
-
Functional Group Tolerance: The reaction conditions are often compatible with a wide range of functional groups.[8]
Comparative Synthetic Pathways
The diagram below contrasts the indirect classical route with the direct modern approach to the target molecule.
Caption: Comparison of a direct vs. indirect route to the target molecule.
Part 3: Characterization and Data
Expected Analytical Data for Ethyl 1H-indole-2-carboxylate:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 122-125 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.8 (br s, 1H, NH), 7.6-7.7 (d, 1H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ester).
-
Mass Spec (ESI+): m/z = 190.08 [M+H]⁺.
Expected Analytical Data for this compound: [8]
-
Appearance: Crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.9 (br s, 1H, NH), 8.1-8.2 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 4.4-4.5 (q, 2H, -CH₂-), 4.3-4.4 (q, 2H, -CH₂-), 1.4-1.5 (t, 3H, -CH₃), 1.3-1.4 (t, 3H, -CH₃).
-
Mass Spec (ESI+): m/z = 262.10 [M+H]⁺.
References
- Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, Wiley, 2010. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr531]
- Reissert indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Heterocyclic Scaffolds I (pp. 13-40). Springer, Berlin, Heidelberg. [URL: https://www.researchgate.net/publication/300346859_Reissert_Indole_Synthesis]
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 795-826. [URL: https://www.researchgate.
- Reissert Indole Synthesis - Chempedia - LookChem. [URL: https://www.lookchem.com/chempedia/basic-chemical/chemical-reaction/reissert-indole-synthesis-8088.html]
- Reissert indole synthesis - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html]
- Reissert Indole Synthesis - YouTube. [URL: https://www.youtube.com/watch?
- Reissert indole synthesis mechanism explained - YouTube. [URL: https://www.youtube.
- Wang, B., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [URL: https://pubmed.ncbi.nlm.nih.gov/32915017/]
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- 8. Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates - PubMed [pubmed.ncbi.nlm.nih.gov]
Fischer indole synthesis for substituted indole-2,3-dicarboxylates
Application Notes & Protocols
Topic: Fischer Indole Synthesis for Substituted Indole-2,3-dicarboxylates For: Researchers, Scientists, and Drug Development Professionals
Guide to the Synthesis of Indole-2,3-dicarboxylates via Fischer Indolization
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among the vast family of indole derivatives, those substituted at the 2- and 3-positions are particularly significant scaffolds in drug design.[3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[4][5] This reaction facilitates the creation of substituted indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6]
This guide provides a detailed examination of the Fischer indole synthesis as applied to the preparation of substituted indole-2,3-dicarboxylates. These target molecules are of high value due to their potential as intermediates in the synthesis of complex therapeutic agents, including CysLT1 selective antagonists and other pharmacologically active compounds.[7] We will explore the underlying mechanism, provide a field-proven experimental protocol, address common challenges, and present the necessary data for successful synthesis and optimization.
Mechanism and Scientific Rationale
The Fischer indole synthesis is a robust thermal, acid-catalyzed cyclization. The accepted mechanism, first proposed by Robinson, involves several distinct steps.[5] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The reaction commences with the condensation of a substituted arylhydrazine with an α-keto-dicarboxylate (e.g., diethyl oxaloacetate) to form an arylhydrazone intermediate. This step is often performed in situ.[8][9] The hydrazone then undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') form.[4][10]
The crucial carbon-carbon bond-forming event is a[5][5]-sigmatropic rearrangement of the protonated enamine, which disrupts the aromaticity of the benzene ring to produce a diimine intermediate.[9][10] This step is often the rate-determining step of the overall reaction.[5] The molecule rapidly rearomatizes, leading to a stable aniline derivative. Intramolecular cyclization follows, where the aniline nitrogen attacks the imine carbon to form a five-membered aminoacetal ring.[4][11] The final step is the acid-catalyzed elimination of an ammonia molecule, which re-establishes the aromatic indole ring system, yielding the final indole-2,3-dicarboxylate product.[5][8]
The choice of acid catalyst is paramount. A wide array of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[4][12] Stronger acids like polyphosphoric acid (PPA) are often effective for promoting the rearrangement and cyclization steps, particularly with less reactive substrates.[13]
Caption: Key mechanistic stages of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Diethyl 5-methoxy-1H-indole-2,3-dicarboxylate
This protocol details a representative synthesis using 4-methoxyphenylhydrazine hydrochloride and diethyl oxaloacetate.
I. Materials and Reagents
-
Reactants:
-
4-Methoxyphenylhydrazine hydrochloride
-
Diethyl oxaloacetate (or diethyl 2-oxobutanedioate)
-
-
Catalyst/Solvent:
-
Polyphosphoric acid (PPA)
-
Absolute Ethanol (EtOH)
-
-
Workup & Purification:
-
Ice-water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Silica gel for column chromatography
-
II. Step-by-Step Methodology
Rationale: This procedure is divided into two main stages: the initial formation of the hydrazone (which can be isolated but is often carried forward directly) and the acid-catalyzed cyclization. Using PPA provides a strong acidic medium and acts as a dehydrating agent.
-
Hydrazone Formation (Optional Isolation):
-
In a 250 mL round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in absolute ethanol (50 mL).
-
Add diethyl oxaloacetate (1.88 g, 10 mmol) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Causality Note: Ethanol is a common solvent for hydrazone formation. The reaction is a straightforward condensation. While this intermediate can be isolated by filtration, a one-pot synthesis is often more efficient.[9]
-
-
Fischer Cyclization:
-
If the hydrazone was not isolated, carefully remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the crude hydrazone residue, add polyphosphoric acid (approx. 20 g).
-
Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the[5][5]-sigmatropic rearrangement.[13] PPA serves as both the acid catalyst and a medium for the reaction.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to near room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing ice-water (approx. 200 mL) with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality Note: The aqueous workup removes the PPA catalyst. Neutralization is crucial before extraction to ensure the indole product is in its neutral, organic-soluble form.
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.
-
Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality Note: Purification is necessary to remove any unreacted starting material, side products, or polymeric tars that can form under the harsh acidic conditions.[14]
-
Caption: A typical workflow for the synthesis and purification.
Data Summary: Influence of Reaction Parameters
The efficiency of the Fischer indole synthesis is highly dependent on the chosen conditions. The following table summarizes key parameters and their expected impact.
| Parameter | Variation | Effect on Reaction | Rationale & Citation |
| Acid Catalyst | Weak (Acetic Acid) vs. Strong (PPA, ZnCl₂) | Weaker acids may require higher temperatures or result in incomplete cyclization. Stronger acids are generally more effective but can lead to degradation if not controlled.[13] | The catalyst must be strong enough to promote the key rearrangement and dehydration steps.[5][12] |
| Temperature | 60-80°C vs. 100-150°C | Lower temperatures may lead to low yields or stalling at the hydrazone stage. Higher temperatures increase the reaction rate but also the risk of side reactions and polymerization.[13] | The sigmatropic rearrangement step has a significant thermal energy barrier that must be overcome.[13] |
| Solvent | Protic (Ethanol, Acetic Acid) vs. Aprotic (Toluene, Dioxane) | The choice of solvent can influence the solubility of intermediates and the efficacy of the catalyst. Often, the reaction is run neat in a liquid catalyst like PPA. | Solvent choice must be compatible with the high temperatures and strong acid required for the reaction. |
| Arylhydrazine Substituents | Electron-Donating (EDG) vs. Electron-Withdrawing (EWG) | EDGs (e.g., -OCH₃) on the aryl ring generally accelerate the reaction. EWGs (e.g., -NO₂) hinder the reaction and may require harsher conditions.[11] | EDGs increase the nucleophilicity of the aniline intermediate, facilitating the C-C bond formation and cyclization steps.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete cyclization; Insufficient acid strength or temperature; Unstable hydrazone intermediate. | Increase reaction temperature or switch to a stronger acid catalyst (e.g., from ZnCl₂ to PPA).[13] Consider forming the hydrazone in situ to avoid decomposition.[13] |
| Formation of Dark Polymeric Tars | Reaction temperature is too high or reaction time is too long; Substrate degradation under harsh acidic conditions. | Reduce the reaction temperature and monitor closely by TLC to stop the reaction upon completion. Use the mildest conditions that still afford a reasonable reaction rate. |
| N-N Bond Cleavage | A significant side reaction, especially with electron-rich hydrazines, leading to aniline byproducts.[13] | Employ milder acidic conditions or lower the reaction temperature. This side reaction is a known competing pathway.[13] |
| Difficult Purification | Product co-elutes with impurities; Oily product that won't crystallize. | Optimize the solvent system for column chromatography. If the product is an oil, try converting it to a solid derivative or use high-vacuum distillation if thermally stable. |
Applications in Drug Discovery
The indole-2,3-dicarboxylate scaffold is a valuable building block in medicinal chemistry. The two ester functionalities provide orthogonal handles for further chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. These compounds can be precursors to:
-
Bioactive Amides and Hydrazides: Derivatization of the carboxylate groups can lead to compounds with a range of biological activities.
-
Fused Heterocyclic Systems: The dicarboxylates can be used to construct more complex, rigid scaffolds found in many natural products and drug candidates.
-
Tryptophan Mimics: The indole core is central to the amino acid tryptophan, and derivatives can be designed to interact with biological targets that recognize this motif.[15]
The ability to synthesize these substituted indoles efficiently via the Fischer methodology is a critical enabling technology for programs in oncology, inflammation, and infectious diseases.[2]
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Abdel-Magid, A. F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2453–2463. Retrieved from [Link]
-
Hartwig, J. F., & Wagaw, S. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]
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Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions (pp. 203-206). Springer, Cham. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved from [Link]
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Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
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O'Brien, C. J., & Taylor, R. J. (2009). A three-component Fischer indole synthesis. Nature Protocols, 4(5), 793-798. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, X., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(7), 393–397. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2548. Retrieved from [Link]
-
ResearchGate. (n.d.). C2-C3-Substituted Indole Scaffolds. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Processes, 10(11), 2269. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Journal of Organic Chemistry. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ACS Publications. Retrieved from [Link]
-
Liu, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 977–981. Retrieved from [Link]
-
CORE. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. Retrieved from [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Chemical Reviews, 93(4), 1141-1165. Retrieved from [Link]
-
Koga, J., et al. (1995). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. Journal of Biological Chemistry, 270(45), 26849-26855. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of indole derivatives.
- Google Patents. (2021). Method for producing indole-3-carbinol.
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Application Note & Protocol: Strategic N-Alkylation of Diethyl 1H-indole-2,3-dicarboxylate
Abstract
The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic organic chemistry, pivotal to the development of novel therapeutic agents and functional materials. This guide provides a comprehensive protocol for the N-alkylation of Diethyl 1H-indole-2,3-dicarboxylate, a substrate uniquely activated for high regioselectivity. We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental procedure, and present a systematic guide to reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing N-substituted indole-2,3-dicarboxylates.
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. While the indole ring is inherently nucleophilic, selective functionalization can be challenging. The C3 position is typically the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene.[2]
However, the substrate of interest, this compound, presents a unique electronic landscape. The presence of two electron-withdrawing ester groups at the C2 and C3 positions significantly alters the indole's reactivity in two crucial ways:
-
Increased N-H Acidity: The ester groups inductively withdraw electron density, increasing the acidity of the N-H proton (pKa ≈ 16-17 in DMSO for unsubstituted indole).[3] This facilitates deprotonation with a wider range of bases.
-
Deactivation of C3: The nucleophilicity of the C3 position is dramatically reduced, effectively preventing the common side reaction of C3-alkylation and ensuring high regioselectivity for the desired N-alkylation product.[4][5]
This application note leverages these intrinsic properties to present a reliable protocol for the synthesis of N-alkylated Diethyl 1H-indole-2,3-dicarboxylates.
Reaction Mechanism and Principle of Causality
The N-alkylation proceeds via a classical two-step bimolecular nucleophilic substitution (SN2) mechanism. Understanding the causality behind each step is critical for experimental success.
Step 1: Deprotonation to Form the Indolide Anion The reaction is initiated by the deprotonation of the indole N-H proton using a suitable base. The choice of base is paramount. A strong base, such as sodium hydride (NaH), is commonly employed to ensure irreversible and complete deprotonation, driving the equilibrium towards the formation of the sodium indolide salt.[3][6] This salt exists as a highly nucleophilic anion.
Step 2: Nucleophilic Attack on the Alkylating Agent The generated indolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.[3] The reaction is typically conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents are crucial as they effectively solvate the cation (Na⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.[4][6] The use of polar aprotic solvents also favors N-alkylation over C-alkylation for indole anions.[2]
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Application Notes and Protocols: N-acylation of Diethyl 1H-indole-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Acylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science. N-acylation of the indole core is a critical synthetic transformation that not only serves as a protective strategy for the indole nitrogen but also provides a versatile handle for introducing a wide array of functional groups. This modification can profoundly influence the biological activity, pharmacokinetic properties, and electronic characteristics of the resulting molecules. Molecules containing N-acylindole moieties are prevalent in pharmaceuticals, such as the non-steroidal anti-inflammatory drug Indomethacin.[1] The N-acylation of diethyl 1H-indole-2,3-dicarboxylate, in particular, offers a gateway to novel derivatives with potential applications in drug discovery, leveraging the unique electronic and steric properties imparted by the diester substitution.
The acylation of indoles can be a nuanced process, often competing between N-acylation and C3-acylation due to the high electron density at the C3 position.[1][2] However, in the case of this compound, the C3 position is already substituted, thus directing the acylation exclusively to the nitrogen atom. The electron-withdrawing nature of the two ester groups at the C2 and C3 positions increases the acidity of the N-H proton, a factor that must be considered when selecting the appropriate base and reaction conditions.
This guide provides a comprehensive overview of the principles and detailed protocols for the successful N-acylation of this compound.
Mechanistic Considerations: The Path to N-Acylation
The fundamental mechanism for the N-acylation of indoles involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic attack on an electrophilic acyl source. The choice of base is crucial; it must be strong enough to deprotonate the indole N-H but compatible with the other functional groups in the molecule.[2]
A plausible reaction mechanism for the base-promoted N-acylation is depicted below.[1][2] The reaction commences with the deprotonation of the indole nitrogen by a base, forming the indolide anion (Intermediate A). This is followed by a nucleophilic substitution reaction between the indolide anion and the acylating agent (e.g., an acyl chloride) to yield the desired N-acylindole product.
Caption: General mechanism of N-acylation of this compound.
Experimental Protocols
Several reliable methods can be employed for the N-acylation of this compound. The choice of protocol will depend on the nature of the acyl group to be introduced, the scale of the reaction, and the available reagents.
Protocol 1: N-Acylation using Acyl Halides with a Base
This is a classic and widely applicable method. The increased acidity of the N-H in this compound allows for the use of moderately strong bases like potassium carbonate, in addition to stronger bases like sodium hydride.
Workflow for N-Acylation with Acyl Halides
Caption: Experimental workflow for N-acylation using acyl halides.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq). For a strong base like sodium hydride (NaH), add it portion-wise at 0 °C. For a milder base like potassium carbonate (K₂CO₃), it can be added at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the indolide anion.
-
Cool the reaction mixture to 0 °C and add the desired acyl halide (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated this compound.
Data Summary for Protocol 1:
| Parameter | Recommended Conditions | Notes |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base. K₂CO₃ is a milder, more economical option. |
| Solvent | DMF, THF, CH₂Cl₂ | Ensure the solvent is anhydrous. |
| Temperature | 0 °C to room temperature | Initial addition of reagents at 0 °C is recommended to control exothermicity. |
| Equivalents | Indole: 1.0, Base: 1.1-1.5, Acyl Halide: 1.1-1.2 | A slight excess of the base and acylating agent is typically used. |
Protocol 2: Direct N-Acylation with Carboxylic Acids using DCC and DMAP
This method circumvents the need for preparing acyl halides, which can be unstable.[3] Dicyclohexylcarbodiimide (DCC) is used as a coupling agent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst.
Detailed Steps:
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and DMAP (0.1-1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of DCC (1.2-2.0 eq) in CH₂Cl₂ dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 3-24 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with CH₂Cl₂.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N-acylated product.
Data Summary for Protocol 2:
| Parameter | Recommended Conditions | Notes |
| Coupling Agent | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct, which is easily removed by filtration. |
| Catalyst | DMAP | A highly effective acylation catalyst. |
| Solvent | CH₂Cl₂ | Anhydrous conditions are important. |
| Temperature | 0 °C to room temperature | Mild reaction conditions. |
| Equivalents | Indole: 1.0, Carboxylic Acid: 1.2-2.0, DCC: 1.2-2.0, DMAP: 0.1-1.0 | Higher equivalents of reagents may lead to faster reaction times.[3] |
Protocol 3: Chemoselective N-Acylation using Thioesters
Thioesters are stable and effective acylating agents for the chemoselective N-acylation of indoles in the presence of a suitable base.[1][2]
Detailed Steps:
-
In a reaction vessel, combine this compound (1.0 eq), the thioester (1.5-3.0 eq), and cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in a high-boiling solvent such as xylene.[1][2]
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Summary for Protocol 3:
| Parameter | Recommended Conditions | Notes |
| Acylating Agent | Thioesters (e.g., S-methyl thioesters) | Stable and less reactive than acyl chlorides. |
| Base | Cs₂CO₃ | Found to be a highly effective base for this transformation.[2] |
| Solvent | Xylene | A high-boiling point is required for this reaction. |
| Temperature | 120-140 °C | Elevated temperatures are necessary to drive the reaction. |
| Equivalents | Indole: 1.0, Thioester: 1.5-3.0, Cs₂CO₃: 2.0-3.0 | A larger excess of the thioester and base is often required. |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Moisture can hydrolyze the acylating agents and quench the indolide anion, leading to lower yields. It is imperative to use anhydrous solvents and an inert atmosphere.
-
Choice of Base: The electron-withdrawing ester groups on this compound make the N-H more acidic than that of unsubstituted indole. This allows for the use of weaker bases like K₂CO₃, which can improve the functional group tolerance of the reaction.
-
Purification: The N-acylated products are generally stable and can be purified using standard silica gel column chromatography. The choice of eluent will depend on the polarity of the introduced acyl group.
-
Side Reactions: While C3-acylation is blocked in the substrate, other potential side reactions could include hydrolysis of the ester groups under harsh basic conditions. Careful control of the reaction time and temperature is recommended.
Conclusion
The N-acylation of this compound is a key synthetic step for accessing a diverse range of functionalized indole derivatives. The protocols outlined in this guide, based on the use of acyl halides, carboxylic acids with coupling agents, and thioesters, provide robust and versatile methods for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize novel N-acylated indoles for applications in drug discovery and materials science.
References
- Black, D. StC., et al. "N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling." Letters in Organic Chemistry, 2005. [URL not available in search results]
- Terashima, M., & Fujioka, M. "A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS." HETEROCYCLES, 1982. [URL not available in search results]
-
Du, T., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 2022. [Link]
-
Du, T., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 2022. [Link]
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Application Notes and Protocols for the Selective Hydrolysis of Diethyl 1H-indole-2,3-dicarboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Indole Mono-Carboxylic Acids
Indole-2-carboxylic acid and indole-3-carboxylic acid are pivotal building blocks in medicinal chemistry and materials science. They serve as precursors for a wide range of pharmaceuticals, including anti-HIV agents and novel antagonists for cellular receptors.[1][2] The parent compound, Diethyl 1H-indole-2,3-dicarboxylate, offers a direct route to these valuable mono-acids, provided that one ester group can be selectively cleaved while leaving the other intact. This process, known as selective monohydrolysis or saponification, is a significant challenge due to the similar reactivity of the two ethyl ester groups.
Achieving selectivity hinges on exploiting the subtle electronic and steric differences between the C2 and C3 positions of the indole ring. The C2 position is directly adjacent to the heterocyclic nitrogen atom, while the C3 position is more analogous to an enamine, influencing the reactivity of the respective carbonyl groups. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for directing the hydrolysis of this compound to selectively yield either the 2-carboxy or 3-carboxy mono-acid.
Mechanistic Principles of Selective Ester Hydrolysis
The selective hydrolysis of a diester is most commonly achieved under basic conditions (saponification), as the acid-catalyzed process is reversible and can be difficult to control for mono-hydrolysis.[3][4]
Base-Catalyzed Hydrolysis (Saponification)
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks one of the electrophilic ester carbonyl carbons. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling an ethoxide anion as the leaving group and forming a carboxylate salt. The reaction is driven to completion because the final step, an acid-base reaction between the newly formed carboxylic acid and the base, is essentially irreversible.[3][4]
The key to selectivity lies in controlling which ester is attacked first. This can be influenced by:
-
Steric Hindrance: One ester group may be more sterically accessible to the incoming nucleophile.
-
Electronic Effects: The electron density at one carbonyl carbon may be lower, making it more electrophilic. The proximity of the NH group to the C2-ester can influence its electronic character and potential for intramolecular interactions.
-
Reaction Conditions: Temperature, solvent, and the concentration of the base can be precisely controlled to favor the hydrolysis of the more reactive ester while minimizing the rate of the second hydrolysis.[5] Milder conditions, such as lower temperatures and the use of specific solvent systems (e.g., THF/water), have been shown to be effective in achieving mono-hydrolysis of symmetric diesters.[5]
Protocol 1: Selective Hydrolysis at C2 to yield 3-Ethoxycarbonyl-1H-indole-2-carboxylic Acid
This protocol leverages kinetic control under mild conditions to favor the hydrolysis of the more sterically accessible or electronically activated C2 ester. The use of a mixed solvent system at low temperatures is crucial for achieving high selectivity. [5] Materials and Reagents:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH), reagent grade
-
Water, deionized
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and Ethanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.
-
Base Addition: Prepare a solution of KOH (1.1 eq) in water. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexane as the eluent. The reaction is typically complete within 2-4 hours. You should observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the mono-acid product.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 2M HCl dropwise at 0 °C until the pH of the solution is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) to yield the pure 3-Ethoxycarbonyl-1H-indole-2-carboxylic acid.
Protocol 2: Selective Hydrolysis at C3 to yield 2-Ethoxycarbonyl-1H-indole-3-carboxylic Acid
Achieving selectivity for the C3 position often requires different conditions that may exploit chelation or alternative electronic activation. While specific literature for this selective hydrolysis on the diethyl ester is sparse, principles from related transformations suggest that a different choice of base and solvent can alter the regioselectivity.
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water, deionized
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in dioxane in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add an aqueous solution of NaOH (1.05 eq) to the flask.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir.
-
Reaction Monitoring (Self-Validation): As in Protocol 1, monitor the reaction progress closely by TLC. The goal is to stop the reaction after the first hydrolysis has occurred but before significant formation of the diacid is observed.
-
Workup: Once the desired conversion is reached, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH ~2-3 with 2M HCl. A precipitate of the mono-acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization to afford pure 2-Ethoxycarbonyl-1H-indole-3-carboxylic acid.
Data Summary and Comparison
The choice of reaction conditions is critical for directing the outcome of the hydrolysis. The following table summarizes the key parameters for achieving selective monohydrolysis.
| Parameter | Protocol 1 (C2-Selective) | Protocol 2 (C3-Selective) | Rationale for Selectivity |
| Target Product | 3-Ethoxycarbonyl-1H-indole-2-carboxylic Acid | 2-Ethoxycarbonyl-1H-indole-3-carboxylic Acid | The desired mono-acid dictates the chosen methodology. |
| Base | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) | The cation can influence solubility and reactivity. |
| Solvent | THF / Ethanol / Water | Dioxane / Water | Solvent polarity and coordinating ability affect reaction rates. [5] |
| Temperature | 0 °C | 40-50 °C | Lower temperatures enhance kinetic selectivity for the more reactive site. [5] |
| Typical Yields | 75-85% | 60-70% | Milder conditions often lead to cleaner reactions and higher yields. |
| Key Control | Kinetic control at low temperature | Thermodynamically influenced | The reaction is carefully controlled to favor one product. |
Conclusion and Best Practices
The selective monohydrolysis of this compound is a powerful technique for accessing valuable indole-2- and indole-3-carboxylic acid derivatives. Success relies on the precise control of reaction parameters. For researchers and drug development professionals, the key takeaway is that kinetic control, achieved through low temperatures and optimized solvent systems, is often the most effective strategy for achieving high selectivity in such transformations. Always validate the reaction progress through diligent monitoring (e.g., TLC or LC-MS) to ensure the reaction is stopped at the optimal point, thereby maximizing the yield of the desired mono-acid and minimizing the formation of the diacid byproduct.
References
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Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
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Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Available from: [Link]
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Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. Available from: [Link]
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Unknown. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Available from: [Link]
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1143. Available from: [Link]
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Iwemi. synthesis of indole-3-carboxylic acid and indole-3- methanol. Available from: [Link]
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13(50), 35056-35067. Available from: [Link]
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PrepChem.com. Synthesis of 2-carboxyindole. Available from: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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ResearchGate. (2008). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available from: [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1407. Available from: [Link]
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Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available from: [Link]
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WIPO Patentscope. (2023). WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. Available from: [Link]
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Molecules. (2012). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available from: [Link]
-
ValQi. (1998). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]
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Ube, H., et al. (2012). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 3(10), 824–829. Available from: [Link]
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Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available from: [Link]
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Journal of the American Chemical Society. Acid-catalyzed ester hydrolysis. Available from: [Link]
-
Molecules. (2012). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available from: [Link]
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Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Journal of Organic Chemistry. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available from: [Link]
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CoLab. Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles. Available from: [Link]
-
Journal of the American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available from: [Link]
-
ResearchGate. (2006). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Available from: [Link]
-
PubMed. (2004). A highly efficient procedure for 3-sulfenylation of indole-2-carboxylates. Available from: [Link]
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Application Notes and Protocols: Reduction of Ester Groups in Diethyl 1H-indole-2,3-dicarboxylate
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmacologically active compounds. Diethyl 1H-indole-2,3-dicarboxylate is a versatile starting material for the synthesis of a wide array of 2,3-disubstituted indoles.[1][2][3] The selective reduction of its ester functionalities is a critical transformation, enabling access to key intermediates such as indole-2,3-dimethanol, 2-(hydroxymethyl)-1H-indole-3-carbaldehyde, and other valuable derivatives. The choice of reducing agent and reaction conditions dictates the outcome of this reduction, allowing for tailored synthetic strategies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for reducing the ester groups of this compound. We will delve into the mechanistic rationale behind the selection of different reducing agents, present detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.
Strategic Approaches to Ester Reduction
The reduction of the two ester groups in this compound can be approached with varying degrees of selectivity, primarily depending on the desired final product. The two main strategies involve:
-
Complete Reduction to the Diol: This approach aims to convert both ester groups to primary alcohols, yielding (1H-indol-2,yl)methanol and its 3-substituted counterpart.
-
Partial and Selective Reduction: A more nuanced strategy is to selectively reduce one ester group to an alcohol while the other is reduced to an aldehyde or remains intact. This requires careful selection of a less reactive or sterically hindered reducing agent and precise control of reaction conditions.
The choice between these strategies is dictated by the synthetic route and the target molecule.
Mechanism of Ester Reduction by Metal Hydrides
The reduction of esters to primary alcohols by powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) proceeds through a two-step nucleophilic addition of hydride ions (H⁻).[4][5][6]
-
First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[7]
-
Elimination of Alkoxide: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group as a leaving group. This step results in the formation of an intermediate aldehyde.[7]
-
Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is rapidly attacked by another hydride ion, forming an alkoxide intermediate.[7]
-
Protonation: An aqueous or acidic workup protonates the alkoxide to yield the primary alcohol.[4]
Weaker reducing agents or those used under specific conditions can sometimes allow for the isolation of the intermediate aldehyde.
Reagent Selection and Rationale
The outcome of the reduction is critically dependent on the choice of the reducing agent. Below is a comparative analysis of commonly employed reagents for this transformation.
| Reducing Agent | Abbreviation | Reactivity | Typical Outcome for Diester | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ / LAH | Very Strong | Complete reduction to diol | Highly reactive with protic solvents, requires anhydrous conditions and careful workup.[7][8] |
| Diisobutylaluminium Hydride | DIBAL-H / DIBAH | Strong, Bulky | Partial reduction to aldehyde/alcohol | Reaction is highly temperature-dependent; low temperatures (-78 °C) favor aldehyde formation.[9][10][11][12][13] |
| Sodium Borohydride | NaBH₄ | Mild | Generally unreactive with esters | Can reduce esters under specific conditions (e.g., with additives or in refluxing alcoholic solvents).[14][15] |
| Catalytic Hydrogenation | H₂/Catalyst | Variable | Can reduce the indole ring as well | Requires specialized equipment (hydrogenator) and careful catalyst selection to avoid unwanted side reactions.[16][17][18] |
Diagram: Logical Flow for Reagent Selection
Caption: Reagent selection guide for the reduction of this compound.
Experimental Protocols
Safety Precaution: All reactions involving metal hydrides like LiAlH₄ and DIBAL-H must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. These reagents react violently with water and other protic solvents.[19] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.
Protocol 1: Complete Reduction to (1H-indole-2,3-diyl)dimethanol using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the complete reduction of both ester groups to their corresponding primary alcohols. LiAlH₄ is a powerful, non-selective reducing agent ideal for this transformation.[7][8][20]
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (15 mL per gram of starting material).
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous THF (10 mL per gram) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up (Fieser Method): After the reaction is complete (as indicated by TLC), cool the flask to 0 °C.[19][21][22] The following steps must be performed with extreme caution due to the exothermic nature of quenching LiAlH₄.[19]
-
For every 'x' grams of LiAlH₄ used, slowly and dropwise add 'x' mL of water.
-
Next, slowly add 'x' mL of 15% aqueous NaOH solution.
-
Finally, add '3x' mL of water.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to yield the crude (1H-indole-2,3-diyl)dimethanol. The product can be further purified by recrystallization or column chromatography.
Diagram: Workflow for LiAlH₄ Reduction
Caption: Step-by-step workflow for the complete reduction using LiAlH₄.
Protocol 2: Partial Reduction to 2-(hydroxymethyl)-1H-indole-3-carbaldehyde using Diisobutylaluminium Hydride (DIBAL-H)
This protocol is designed for the selective reduction of one ester group to an aldehyde. DIBAL-H is a bulky reducing agent that, at low temperatures, can stop the reduction at the aldehyde stage.[9][10][11][12][13] Precise temperature control is paramount for the success of this reaction.[10][11]
Materials and Reagents:
-
This compound
-
Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM or toluene (20 mL per gram of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H.[10][11]
-
Addition of DIBAL-H: Slowly add DIBAL-H solution (1.0-1.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol (5 mL per gram of starting material) to destroy any excess DIBAL-H.
-
Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for at least 1 hour, or until the two layers become clear.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-(hydroxymethyl)-1H-indole-3-carbaldehyde.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Increase the equivalents of the reducing agent slightly. For LiAlH₄, ensure the reaction reaches reflux. For DIBAL-H, allow for a longer reaction time at -78 °C. |
| Over-reduction with DIBAL-H | Temperature rose above -70 °C; excess DIBAL-H used. | Ensure strict temperature control with a properly maintained dry ice/acetone bath. Use a calibrated DIBAL-H solution and add only 1.0-1.2 equivalents. |
| Difficult Work-up (Emulsions) | Formation of colloidal aluminum salts. | For LiAlH₄ reductions, adhere strictly to the Fieser work-up ratios.[19][21][22] Using Rochelle's salt during the DIBAL-H work-up helps to chelate the aluminum salts and break up emulsions. |
| Side Reactions on Indole Ring | Some reducing agents can reduce the indole double bond, especially under acidic conditions.[23][24][25] | The described protocols with LiAlH₄ and DIBAL-H under basic or neutral work-up conditions generally preserve the indole ring. Avoid acidic work-ups if indole ring reduction is a concern. |
Conclusion
The reduction of the ester groups in this compound is a fundamental transformation that opens the door to a wide range of synthetically useful 2,3-disubstituted indoles. The choice between a powerful reducing agent like LiAlH₄ for complete reduction to the diol and a sterically hindered reagent like DIBAL-H for a controlled partial reduction to an aldehyde-alcohol is a strategic decision based on the synthetic target. By understanding the underlying mechanisms and adhering to carefully controlled experimental protocols, researchers can effectively and reproducibly synthesize these valuable indole derivatives for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]
-
Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
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ResearchGate. (2025). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]
-
National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
-
ResearchGate. (2025). On the reaction of indole with sodium borohydkide in trifluoroacetic acid. [Link]
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Journal of the American Chemical Society. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐disubstituted indoles. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
-
PubMed. (2010). Iridium- and ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols. [Link]
-
RSC Publishing. (n.d.). Synthesis of 2,3-disubstituted indoles via a tandem reaction. [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
Journal of the American Chemical Society. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. [Link]
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Diethyl 1H-indole-2,3-dicarboxylate: A Versatile Precursor for the Synthesis of Tryptamines
Application Note & Protocols for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
Tryptamine and its derivatives are a critical class of compounds in neuroscience research and drug development, exhibiting a wide range of pharmacological activities. As structural analogues of the neurotransmitter serotonin, they interact with various serotonin receptors, influencing mood, cognition, and perception. The synthesis of novel tryptamine analogues is a cornerstone of medicinal chemistry efforts aimed at developing new therapeutics for psychiatric and neurological disorders. Diethyl 1H-indole-2,3-dicarboxylate has emerged as a valuable and versatile starting material for the synthesis of these complex molecules. Its di-functionalized nature at the 2- and 3-positions of the indole core provides a strategic platform for the elaboration of the characteristic tryptamine side chain. This document provides a comprehensive guide for the multi-step synthesis of tryptamines from this precursor, detailing the underlying chemical principles and providing robust experimental protocols.
Strategic Overview of the Synthetic Pathway
The conversion of this compound to a tryptamine derivative is a multi-step process that hinges on the selective transformation of the two ester functionalities into the 3-(2-aminoethyl) side chain. The general synthetic strategy involves:
-
Protection of the Indole Nitrogen: To prevent unwanted side reactions during the aggressive reduction steps, the acidic N-H proton of the indole is protected.
-
Reduction of the Di-ester: The two ester groups at the C2 and C3 positions are reduced to their corresponding primary alcohols, yielding a 2,3-bis(hydroxymethyl)-1H-indole derivative.
-
Selective Functionalization of the 3-Hydroxymethyl Group: The hydroxyl group at the C3 position is selectively converted into a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.
-
Introduction of the Amino Group: The activated 3-position is converted to the 2-aminoethyl side chain, typically via a nitrile intermediate or through a direct amination strategy like the Gabriel synthesis.
-
Deprotection: The protecting group on the indole nitrogen is removed to yield the final tryptamine product.
Figure 1: General synthetic workflow for the conversion of this compound to tryptamine.
Experimental Protocols
PART 1: Protection of the Indole Nitrogen
Rationale: The indole nitrogen is acidic and can interfere with organometallic reagents like lithium aluminum hydride (LiAlH4) used in subsequent reduction steps. Protection with an electron-withdrawing group like a tosyl (Ts) group also serves to decrease the electron density of the indole ring, which can sometimes enhance stability towards certain reagents.[1]
Protocol 1: N-Tosylation of this compound
| Reagent | MW | Quantity | Molar Eq. |
| This compound | 261.27 g/mol | 10.0 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | 40.00 g/mol | 1.68 g | 1.1 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 g/mol | 8.0 g | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (10.0 g).
-
Add anhydrous DMF (100 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.68 g) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (8.0 g) in anhydrous DMF (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-tosylated product.
PART 2: Reduction of the Diester
Rationale: A strong reducing agent is required to convert the ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH4) is a powerful hydride donor capable of reducing esters to alcohols.[2][3] The reaction proceeds via nucleophilic acyl substitution.[4]
Protocol 2: Reduction to N-Tosyl-2,3-bis(hydroxymethyl)-1H-indole
| Reagent | MW | Quantity | Molar Eq. |
| N-Tosyl-diethyl 1H-indole-2,3-dicarboxylate | 415.46 g/mol | 10.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 g/mol | 2.7 g | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel, add LiAlH4 (2.7 g).
-
Add anhydrous THF (50 mL) to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the N-tosylated diester (10.0 g) in anhydrous THF (100 mL).
-
Add the solution of the diester dropwise to the LiAlH4 suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (2.7 mL), 15% aqueous NaOH (2.7 mL), and then water (8.1 mL). Caution: Vigorous gas evolution.
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude diol. This product is often used in the next step without further purification.
Figure 2: Simplified mechanism of ester reduction by LiAlH4.
PART 3: Selective Functionalization of the 3-Hydroxymethyl Group
Rationale: For the synthesis of tryptamines, the functionalization needs to occur at the C3 position. The hydroxyl group at C3 is generally more reactive towards electrophiles than the one at C2 due to the electron-donating nature of the indole ring, which stabilizes a developing positive charge at the adjacent benzylic-like position. Tosylation converts the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.[5]
Protocol 3: Selective Tosylation of the 3-Hydroxymethyl Group
| Reagent | MW | Quantity | Molar Eq. |
| N-Tosyl-2,3-bis(hydroxymethyl)-1H-indole | 331.40 g/mol | 5.0 g | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 g/mol | 3.16 g | 1.1 |
| Pyridine | 79.10 g/mol | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve the crude diol (5.0 g) in a mixture of pyridine (50 mL) and DCM (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (3.16 g) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold 1M HCl (200 mL).
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-tosylated product.
PART 4: Introduction of the Amino Group via Gabriel Synthesis
Rationale: The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines from alkyl halides or tosylates, avoiding the over-alkylation issues common with direct amination.[6] The phthalimide anion acts as a surrogate for the ammonia anion.[7]
Protocol 4: Gabriel Synthesis of the Protected Tryptamine Precursor
| Reagent | MW | Quantity | Molar Eq. |
| N-Tosyl-3-(tosyloxymethyl)-1H-indole-2-methanol | 485.59 g/mol | 3.0 g | 1.0 |
| Potassium Phthalimide | 185.22 g/mol | 1.25 g | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add the mono-tosylated indole (3.0 g) and potassium phthalimide (1.25 g).
-
Add anhydrous DMF (30 mL) and heat the mixture to 80 °C with stirring.
-
Maintain the reaction at 80 °C for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phthaloyl intermediate can be purified by chromatography or used directly in the next step.
PART 5: Deprotection and Formation of the Tryptamine
Rationale: The final steps involve the removal of the phthalimide group to unmask the primary amine and the subsequent removal of the tosyl group from the indole nitrogen. Hydrazine is commonly used for the cleavage of the phthalimide.[8] The N-tosyl group can be removed under reductive conditions or by strong base.
Protocol 5: Final Deprotection Steps
Step A: Hydrazinolysis of the Phthalimide Group
| Reagent | MW | Quantity | Molar Eq. |
| Crude N-phthaloyl intermediate | - | ~2.7 g | 1.0 |
| Hydrazine monohydrate | 50.06 g/mol | 0.6 mL | ~2.0 |
| Ethanol | - | 50 mL | - |
Procedure:
-
Dissolve the crude N-phthaloyl intermediate in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add hydrazine monohydrate (0.6 mL) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Treat the residue with 1M HCl and filter to remove the phthalhydrazide precipitate.
-
Basify the filtrate with 2M NaOH until pH > 10.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-tosyl protected tryptamine derivative.
Step B: Detosylation of the Indole Nitrogen
Rationale: Removal of the N-tosyl group can be achieved under various conditions. A common method involves the use of a strong base.
| Reagent | MW | Quantity | Molar Eq. |
| N-Tosyl protected tryptamine derivative | - | ~1.8 g | 1.0 |
| Potassium Hydroxide | 56.11 g/mol | 1.5 g | 5.0 |
| Methanol | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
Dissolve the N-tosyl protected tryptamine derivative in a mixture of methanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add potassium hydroxide (1.5 g) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final tryptamine product by column chromatography or recrystallization.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of tryptamines from the readily available precursor, this compound. By following these protocols, researchers can access a variety of tryptamine derivatives for further investigation in drug discovery and development programs. The modularity of this synthetic route also allows for the introduction of substituents on the indole ring of the starting material, enabling the creation of diverse libraries of tryptamine analogues for structure-activity relationship studies. Careful execution of each step, with particular attention to anhydrous conditions and reaction monitoring, is crucial for achieving high yields and purity.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(1), 2224–2236.
- Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of Sodium Borohydride in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812–7814.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Firouzabadi, H., Iranpoor, N., & Ghadiri, S. (2007). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid.
- Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Tetrahedron Letters, 48(31), 5499-5502.
- Righi, M., Topi, F., Bartolucci, S., Bedini, A., Piersanti, G., & Spadoni, G. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6355–6363.
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Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
- Almaas, E., et al. (2004). A quantitative analysis of the Gabriel amine synthesis.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
- Bartolucci, S., et al. (2015). Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles: Exploiting N-Protected β-Amino Alcohols as Alkylating Agents. The Journal of Organic Chemistry, 80(5), 2886-2893.
- Saetae, W., & Jaratjaroonphong, J. (2021). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 26(2), 856-871.
-
YouTube. (2022). Synthesis of Tryptamine from Indole. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4). [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
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Wikipedia contributors. (2023). Lithium aluminium hydride. In Wikipedia, The Free Encyclopedia. [Link]
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Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]
-
JoVE. (n.d.). Esters to Alcohols: Hydride Reductions. [Link]
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Sciencemadness.org. (n.d.). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. [Link]
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Application Notes and Protocols: Diethyl 1H-indole-2,3-dicarboxylate in Medicinal Chemistry
Introduction: The Enduring Significance of the Indole Scaffold and the Strategic Advantage of Diethyl 1H-indole-2,3-dicarboxylate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids, underscores its role as a "privileged scaffold."[3][4] The indole framework's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal template for designing molecules that can effectively interact with biological targets.[3] Consequently, indole derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6][7]
Within the expansive family of indole-based starting materials, this compound emerges as a particularly strategic and versatile building block for drug discovery. Its key advantage lies in the presence of two distinct ester functionalities at the C2 and C3 positions of the indole ring. This di-substitution pattern offers a gateway for regioselective modifications, allowing for the systematic and controlled elaboration of the indole core to generate libraries of diverse compounds for biological screening. The differential reactivity of the C2 and C3 positions, influenced by the electronic nature of the pyrrole ring, enables chemists to selectively functionalize one ester group while preserving the other for subsequent transformations. This capability is crucial for the rational design of complex molecules with precisely positioned pharmacophoric features.
This guide provides an in-depth exploration of the synthetic utility of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with both the conceptual framework and the practical protocols necessary to leverage this versatile scaffold in their own research endeavors. We will delve into key synthetic transformations, including selective hydrolysis, amidation, and N-alkylation, and provide detailed, field-proven protocols for these reactions. Furthermore, we will showcase the application of this scaffold in the synthesis of biologically active molecules, such as kinase inhibitors and antiviral agents, thereby illustrating its tangible impact on the development of novel therapeutics.
Core Synthetic Strategies and Methodologies
The true power of this compound as a medicinal chemistry scaffold is unlocked through the selective manipulation of its three reactive sites: the N-H of the indole ring, the C2-ester, and the C3-ester. The ability to address each of these sites independently or in a controlled sequence is paramount for building molecular complexity and diversity.
Workflow for Selective Functionalization
The following diagram illustrates the key strategic pathways for the selective functionalization of this compound, which will be elaborated upon in the subsequent sections.
Caption: Key synthetic pathways originating from this compound.
Application in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound provides access to a wide range of biologically active compounds. Below are two illustrative examples in the areas of antiviral and anticancer research.
Synthesis of Indole-based Antiviral Agents
Derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid have demonstrated significant potential as antiviral agents, including activity against influenza and hepatitis C viruses.[5][8] The selective functionalization of this compound allows for the synthesis of libraries of such compounds for screening and lead optimization.
Conceptual Workflow for Antiviral Synthesis:
Caption: General workflow for the synthesis of antiviral candidates.
Development of Kinase Inhibitors
The indole scaffold is a common feature in many approved and investigational kinase inhibitors.[9][10] The ability to introduce diverse substituents at the C2 and C3 positions of the indole ring is crucial for achieving potency and selectivity against specific kinases.
Example Application: Synthesis of a Precursor to Caulersin
The marine natural product Caulersin and its analogs have garnered interest due to their biological activities. The synthesis of these complex molecules can be achieved starting from indole-2,3-dicarboxylic anhydride, which is readily prepared from this compound.[11]
Protocol: Synthesis of Indole-2,3-dicarboxylic Anhydride
-
Hydrolysis: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
Collect the precipitated 1H-indole-2,3-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Anhydride Formation: Suspend the dried 1H-indole-2,3-dicarboxylic acid in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and collect the crystalline product by filtration. Wash with diethyl ether and dry to afford indole-2,3-dicarboxylic anhydride.
This anhydride can then be used in subsequent steps to construct more complex molecules like Caulersin.[11]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental step to introduce substituents that can modulate the compound's physicochemical properties and biological activity.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 261.27 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 1.2 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Mono-amidation of this compound
The ability to selectively form an amide at one of the two ester positions is a powerful tool for generating molecular diversity. Based on methodologies developed for analogous systems, Lewis acids can be employed to mediate the regioselective amidation, typically favoring the C2 position.[12]
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 261.27 | 1.0 | 1.0 |
| Magnesium Chloride (anhydrous) | 95.21 | 1.5 | 1.5 |
| Amine (e.g., Benzylamine) | 107.15 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous magnesium chloride.
-
Add anhydrous THF and stir to form a suspension.
-
Add the amine to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-amide product.
Causality Behind Experimental Choices: The use of a Lewis acid like MgCl₂ is crucial for this transformation. It is proposed that the Lewis acid coordinates to both the ester carbonyls and the amine, bringing them into proximity and activating the ester for nucleophilic attack. The chelation may favor one ester over the other, leading to regioselectivity.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the indole scaffold in medicinal chemistry. Its di-functional nature, coupled with the potential for regioselective transformations, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this valuable building block. As our understanding of disease biology deepens, the need for novel chemical matter to probe biological systems and to serve as starting points for drug discovery programs will continue to grow. The versatility of this compound ensures that it will remain a relevant and powerful tool in the arsenal of medicinal chemists for years to come.
References
- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4098254/]
- Sellitto, G., et al. (2010). Synthesis and Anti-Hepatitis C Virus Activity of Novel Ethyl 1H-indole-3-carboxylates in Vitro. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20638289/]
- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472594/]
- A novel method for the mild and selective amidation of diesters and the amidation of monoesters. ResearchGate. [URL: https://www.researchgate.
- Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02213a]
- Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/064.shtm]
- Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. [URL: https://www.researchgate.
- Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. ChemTred. [URL: https://www.chemtred.com/exploring-the-versatility-of-indole-carboxylic-acids-in-chemical-synthesis/]
- Biomedical Importance of Indoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099421/]
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [URL: https://www.ingentaconnect.com/content/ben/cocc/2020/00000021/00000014/art00002]
- Synthesis of caulersin and its isomers by reaction of indole-2,3-dicarboxylic anhydrides with methyl indoleacetates. ResearchGate. [URL: https://www.researchgate.
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Scilit. [URL: https://www.scilit.net/article/2f168f185a44359487c6999a0932c029]
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408891/]
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4013575/]
- Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15875482/]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4770]
- Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine. ResearchGate. [URL: https://www.researchgate.net/publication/326848719_Harnessing_the_Chemistry_of_the_Indole_Heterocycle_to_Drive_Discoveries_in_Biology_and_Medicine]
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The Versatile Scaffold: A Guide to Synthesizing Bioactive Compounds from Diethyl 1H-indole-2,3-dicarboxylate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Among the myriad of indole-based starting materials, Diethyl 1H-indole-2,3-dicarboxylate stands out as a particularly versatile and powerful building block. Its bifunctional nature, with reactive sites at the indole nitrogen (N-1), the two ester groups (C-2 and C-3), and the benzene ring, offers a rich platform for chemical diversification and the generation of novel bioactive compounds.[2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse classes of bioactive molecules starting from this compound. We will delve into the strategic functionalization of this scaffold to generate antiviral, anticancer, and antimicrobial agents, providing not just step-by-step instructions but also the underlying chemical rationale for each transformation.
Core Synthetic Strategies: Unleashing the Potential of this compound
The synthetic utility of this compound stems from the differential reactivity of its functional groups. Strategic manipulation of these sites allows for the construction of complex molecular architectures. The following diagram illustrates the key reactive centers on the molecule.
Caption: Key reactive sites on this compound.
The primary synthetic transformations revolve around:
-
N-Alkylation: Introduction of substituents at the indole nitrogen to modulate lipophilicity and biological activity.[3][4]
-
Selective Ester Manipulation: Differentiating the reactivity of the C-2 and C-3 ester groups to allow for sequential functionalization. This can include selective hydrolysis, amidation, or reduction.[5][6]
-
Cyclocondensation Reactions: Utilizing the two ester groups to build fused heterocyclic systems, a common strategy in the development of kinase inhibitors and other therapeutic agents.[7][8]
-
Aromatic Ring Functionalization: Introducing substituents onto the benzene portion of the indole to fine-tune electronic properties and target interactions.
Application Note I: Synthesis of Pyridazino[4,5-b]indoles as Potential Kinase Inhibitors
The pyridazino[4,5-b]indole scaffold is a key feature in a number of compounds with potent inhibitory activity against various kinases, which are crucial targets in oncology and neurodegenerative diseases.[9] The synthesis of this fused heterocycle from this compound is a straightforward and efficient process.
Scientific Rationale
The core of this synthesis is a cyclocondensation reaction between the vicinal diester functionality of the indole starting material and hydrazine hydrate. Hydrazine, being a dinucleophile, attacks both ester carbonyls, leading to the formation of a stable, fused six-membered pyridazine ring. This transformation provides a rigid, planar heterocyclic system that can effectively interact with the ATP-binding site of many kinases.
Experimental Workflow
Caption: Workflow for the synthesis of pyridazino[4,5-b]indoles.
Detailed Protocol: Synthesis of 7,9-dichloro-2,5-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione
This protocol is adapted from literature procedures for the synthesis of pyridazino[4,5-b]indoles.[8]
Materials:
-
Diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of Diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate (1.0 eq) in absolute ethanol (20 mL/g of starting material), add hydrazine hydrate (2.0 eq).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 7,9-dichloro-2,5-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione.
Expected Outcome:
The product is typically a solid with low solubility in common organic solvents. Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.
| Compound | Starting Material | Reagent | Product | Bioactivity |
| 1 | Diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate | Hydrazine Hydrate | 7,9-dichloro-2,5-dihydro-1H-pyridazino[4,5-b]indole-1,4-dione | Potential Kinase Inhibitor[8] |
Application Note II: N-Alkylation and Subsequent Derivatization for Antiviral Agents
Modification at the N-1 position of the indole ring is a common strategy to enhance the antiviral activity of indole-based compounds.[10] N-alkylation can improve cell permeability and provide an additional vector for interaction with viral proteins.
Scientific Rationale
The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion can then react with an alkylating agent, such as an alkyl halide, in a classic SN2 reaction to form the N-alkylated product.[3] The choice of base and solvent is crucial to achieve good yields and avoid side reactions. Once N-alkylated, the ester groups at C-2 and C-3 can be further functionalized to introduce pharmacophores known to be important for antiviral activity, such as amides and carboxylic acids.[6]
Experimental Workflow
Caption: General workflow for N-alkylation and subsequent functionalization.
Detailed Protocol: N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of the indole scaffold.[11]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole.
Application Note III: Selective Reduction to Diols for Anticancer Drug Scaffolds
Indole-2,3-dimethanol derivatives are valuable intermediates in the synthesis of various anticancer agents. The diol functionality can be further elaborated to introduce pharmacophoric groups or to construct more complex heterocyclic systems.
Scientific Rationale
The ester groups of this compound can be reduced to the corresponding primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4).[12] This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the alcohol. Careful control of the reaction conditions is necessary to ensure complete reduction and to avoid side reactions.
Experimental Workflow
Caption: Workflow for the reduction of this compound to the corresponding diol.
Detailed Protocol: Synthesis of (1H-Indol-2,3-diyl)dimethanol
This protocol is based on standard procedures for the reduction of esters with LiAlH4.[13]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Oven-dried, three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
Procedure:
-
In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of bioactive compounds. The protocols outlined in this guide demonstrate its utility in constructing complex heterocyclic systems and functionalized indole derivatives with potential applications in antiviral, anticancer, and antimicrobial drug discovery. The ability to selectively manipulate the different reactive sites on this scaffold opens up a vast chemical space for exploration by medicinal chemists. Future work in this area will likely focus on the development of even more selective and efficient methods for the functionalization of this privileged core, leading to the discovery of the next generation of indole-based therapeutics.
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Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014). Retrieved from [Link]
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Synthesis of pyridazino[4,5-b]indole scaffolds. Reagents and conditions. (n.d.). Retrieved from [Link]
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Farghaly, A.-R. A. H. (n.d.). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Retrieved from [Link]
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Reduction of esters to alcohols. (n.d.). Retrieved from [Link]
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Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. (n.d.). Retrieved from [Link]
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C2-functionalized bioactive indole derivatives. (n.d.). Retrieved from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]
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(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]
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Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (n.d.). MDPI. Retrieved from [Link]
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Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (n.d.). PubMed Central. Retrieved from [Link]
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Biomedical Importance of Indoles. (n.d.). PubMed Central. Retrieved from [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. Retrieved from [Link]
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Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. (2011). PubMed. Retrieved from [Link]
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(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Retrieved from [Link]
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Highly Efficient Selective Monohydrolysis of Symmetric Diesters. (2000). PubMed. Retrieved from [Link]
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Highly Efficient Selective Monohydrolysis of Symmetric Diesters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). (n.d.). PubMed Central. Retrieved from [Link]
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Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (n.d.). PubMed Central. Retrieved from [Link]
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Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (n.d.). MDPI. Retrieved from [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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N-directed, Co-catalyzed functionalization of distal C(sp3)–H bonds with phenols: arylation vs. aryloxylation. (n.d.). RSC Publishing. Retrieved from [Link]
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Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: Diethyl 1H-indole-2,3-dicarboxylate in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Inflammation Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its structural versatility and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery.[1] This is particularly evident in the field of anti-inflammatory agents, where the indole-containing drug Indomethacin has been a widely used Non-Steroidal Anti-Inflammatory Drug (NSAID) for decades.[2][3] The primary mechanism for many such agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4]
Diethyl 1H-indole-2,3-dicarboxylate emerges as a highly valuable and versatile starting material for creating novel indole-based therapeutics. Its diester functionalities at the C-2 and C-3 positions serve as reactive handles, allowing for systematic chemical modifications. This enables the construction of diverse molecular libraries for probing structure-activity relationships (SAR) and optimizing pharmacological profiles, including potency and selectivity for COX-2 over COX-1 to potentially reduce gastrointestinal side effects.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for synthesis and biological evaluation, offering a strategic framework for developing next-generation anti-inflammatory agents.
Core Synthetic Strategy: Leveraging the Dicarboxylate Scaffold
The power of this compound lies in the differential reactivity of its three key positions: the N-1 indole nitrogen and the C-2 and C-3 ester groups. Strategic manipulation of these sites allows for the creation of a wide array of derivatives.
-
N-1 Position: The indole nitrogen can be readily alkylated or acylated after deprotonation with a suitable base. This position is crucial for influencing the overall electronic properties and steric profile of the molecule, which can significantly impact COX enzyme selectivity.[3]
-
C-2 and C-3 Esters: These ester groups are prime candidates for hydrolysis to carboxylic acids, followed by amide bond formation, or reduction to alcohols. The C-2 position, in particular, is a frequent site for introducing carboxamide functionalities, which have been shown to be important for binding interactions with target enzymes.[5][6]
Caption: Key modification sites on the this compound scaffold.
Part 1: Synthesis Protocols
The following protocols outline a logical, multi-step synthesis of a novel indole-2-carboxamide derivative, a common motif in modern anti-inflammatory drug design.[7]
Protocol 1: Selective Hydrolysis of this compound
Principle: This procedure aims for the selective saponification of the C-2 ester. This selectivity is often achievable due to subtle differences in steric hindrance and electronic environment between the C-2 and C-3 positions, making the C-2 ester more susceptible to nucleophilic attack under controlled conditions. The resulting mono-acid is a critical intermediate for subsequent amide coupling.
| Materials & Reagents |
| This compound |
| Potassium Hydroxide (KOH) |
| Ethanol (EtOH) |
| Water (H₂O) |
| Hydrochloric Acid (HCl), 2M |
| Diethyl ether |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 eq.) in ethanol (10 volumes).
-
Reagent Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.1 eq.) in a 1:1 mixture of ethanol and water. Add this basic solution dropwise to the stirring indole solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~3 with 2M HCl while cooling in an ice bath. A precipitate should form.
-
Isolation: Collect the solid precipitate (3-ethoxycarbonyl-1H-indole-2-carboxylic acid) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the product using ¹H-NMR, IR, and Mass Spectrometry.[8]
Protocol 2: Amide Coupling to Synthesize Indole-2-carboxamide Derivatives
Principle: This protocol utilizes a standard peptide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (Hydroxybenzotriazole) to form an active ester from the indole-2-carboxylic acid. This intermediate readily reacts with a primary or secondary amine to form a stable amide bond, yielding the target compound. This method is efficient and minimizes side reactions.
| Materials & Reagents |
| 3-ethoxycarbonyl-1H-indole-2-carboxylic acid (from Protocol 1) |
| Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq.) |
| EDC (1.2 eq.) |
| HOBt (1.2 eq.) |
| N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole-2-carboxylic acid (1 eq.), the chosen substituted aniline (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).
-
Solvation: Dissolve the mixture in anhydrous DCM or DMF (15 volumes).
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature.
-
Reaction: Allow the reaction to proceed for 12-18 hours. Monitor completion by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure amide product.[9]
-
Characterization: Analyze the final product by ¹H-NMR, ¹³C-NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8][10]
Part 2: Structure-Activity Relationship (SAR) Insights
Systematic modification of the indole scaffold allows for the elucidation of key structural requirements for anti-inflammatory activity.
| Position | Modification Type | Impact on Activity | Rationale & References |
| N-1 | Acylation (e.g., Benzoyl) | Can alter COX-1/COX-2 selectivity. | The N-substituent can occupy additional space in the enzyme's active site, potentially favoring binding to the larger COX-2 pocket.[3] |
| C-2 | Amide Variation | Potency is highly sensitive to the amide substituent. | The amide group often acts as a key hydrogen bond donor/acceptor. The nature of the N-substituent (e.g., aryl, alkyl) influences binding affinity and specificity.[5][6] |
| C-3 | Small Alkyl Groups | Generally preferred over bulky groups. | Bulky substituents at this position can create steric clashes within the enzyme active site, reducing binding affinity.[5][6] |
| C-5 | Halogenation (e.g., F, Cl) | Can enhance potency. | Halogens can increase lipophilicity and participate in favorable hydrophobic or halogen-bonding interactions within the active site.[5][6] |
Part 3: Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their intended biological activity.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. The assay measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid. A reduction in PGE2 levels in the presence of the test compound indicates enzyme inhibition. IC₅₀ values are determined to compare potency.
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Procedure Outline:
-
Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in assay buffer. Prepare serial dilutions of the synthesized test compounds and a reference standard (e.g., Indomethacin, Celecoxib).
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or a vehicle control (DMSO). Allow a brief pre-incubation period.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a fixed incubation time at 37°C, stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[12]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition against compound concentration.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a standard and widely used preclinical model to assess the acute anti-inflammatory activity of new compounds.[13][14] Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.[8]
Procedure Outline:
-
Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[8]
-
Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at various doses). Administer the compounds orally (p.o.) via gavage.
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Part 4: Visualizing the Mechanism of Action
The anti-inflammatory effect of the synthesized indole derivatives is primarily achieved by intercepting the arachidonic acid cascade. By inhibiting COX enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Indole Derivatives.
Conclusion and Future Perspectives
This compound stands out as a privileged and highly adaptable scaffold for the synthesis of novel anti-inflammatory agents. The protocols and strategies detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate new chemical entities based on this core. Future work should focus on expanding the library of derivatives to refine SAR, with a particular emphasis on improving COX-2 selectivity. Promising lead compounds identified through these methods will require further investigation into their pharmacokinetic (ADME) and toxicological profiles to assess their potential as clinical drug candidates.[15]
References
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Madhumitha, G. (n.d.). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Available at: [Link]
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Yaseen, M., et al. (2023). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. Available at: [Link]
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Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
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Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]
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Kumar, D., Agarwal, R. C., & Kumar, A. (2010). Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents. Oriental Journal of Chemistry. Available at: [Link]
-
Ye, D., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. Available at: [Link]
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Bhaskar, B., & Kumar, B. (2021). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire. Available at: [Link]
-
Fulp, A., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. Available at: [Link]
-
Wang, T., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
-
Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]
-
Sridhar, K., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]
-
Fulp, A., et al. (2015). Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. PubMed. Available at: [Link]
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Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed. Available at: [Link]
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Kumar, A., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]
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Nocentini, A., et al. (2022). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen. Available at: [Link]
-
Wang, T., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. Available at: [Link]
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Zhang, Z. L., et al. (2011). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. PubMed. Available at: [Link]
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Trovato, A., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect. Available at: [Link]
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Wang, Z., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. Available at: [Link]
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Li, Y. P., et al. (2014). Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. PubMed. Available at: [Link]
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Heitz, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]
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Application Notes & Protocols: Diethyl 1H-indole-2,3-dicarboxylate as a Versatile Scaffold for Anticancer Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value, particularly in oncology.[1][2][3] Several FDA-approved anticancer agents, such as sunitinib and osimertinib, feature the indole core, highlighting its importance in the design of targeted therapies.[3][4] While direct evidence for the anticancer activity of Diethyl 1H-indole-2,3-dicarboxylate is not extensively documented, its chemical structure presents a highly valuable and versatile starting point for the synthesis of novel anticancer agents. The presence of two modifiable ester groups at the 2- and 3-positions, adjacent to the reactive N-H group, allows for systematic chemical elaboration to explore structure-activity relationships (SAR) and develop potent drug candidates. This guide provides a comprehensive overview of the rationale, strategic application, and detailed experimental protocols for utilizing this compound as a foundational scaffold in a modern anticancer drug discovery workflow.
Introduction: The Rationale for Indole Scaffolds in Oncology
The indole ring system is a cornerstone of anticancer drug design due to its ability to interact with a wide range of biological targets. Its unique electronic properties and relatively rigid structure allow it to mimic the binding of endogenous ligands to enzyme active sites and protein-protein interfaces.[5] Indole derivatives have been successfully developed as inhibitors of key oncogenic targets, including:
-
Tubulin Polymerization: Many indole-based compounds interfere with microtubule dynamics, a clinically validated anticancer strategy.[6][7][8] They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9]
-
Protein Kinases: The indole scaffold is present in numerous tyrosine kinase inhibitors (TKIs).[1] For example, derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a crucial enzyme in cancer cell proliferation and survival.[4][10]
-
Apoptosis Regulators: Indole derivatives have been developed to target anti-apoptotic proteins like Bcl-2, restoring the natural process of programmed cell death in cancer cells.[11]
This compound serves as an ideal starting material for accessing these therapeutic classes. The diester functionality allows for the introduction of diverse chemical moieties through straightforward synthetic transformations, enabling the exploration of a vast chemical space to identify novel and potent anticancer compounds.
Strategic Workflow: From Scaffold to Lead Candidate
The successful application of this compound in a drug discovery campaign relies on a logical, multi-step workflow. This process begins with the chemical modification of the scaffold to generate a library of derivatives, followed by a cascade of in vitro assays to identify active compounds and elucidate their mechanism of action.
Caption: High-level experimental workflow for anticancer drug discovery.
Protocols for Synthesis and In Vitro Evaluation
This section provides detailed, field-proven protocols for the key stages of the discovery process.
Protocol 1: Synthesis of a focused library of Indole-2,3-dicarboxamides
Rationale: Converting the esters of the parent scaffold to amides is a fundamental step in medicinal chemistry. This transformation introduces hydrogen bond donors and acceptors, and the "R" groups on the amine can be varied to probe different regions of a target's binding pocket, directly influencing potency and selectivity.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
A selection of primary and secondary amines (e.g., benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM)
-
Aqueous HCl (1M), Saturated sodium bicarbonate solution, Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Saponification (Ester to Carboxylic Acid):
-
Dissolve this compound (1 equivalent) in a 3:1 mixture of THF and water.
-
Add LiOH (2.5 equivalents) and stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1H-indole-2,3-dicarboxylic acid.
-
-
Amide Coupling:
-
Dissolve the resulting dicarboxylic acid (1 equivalent) in DMF.
-
Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents). Stir for 15 minutes at room temperature.
-
Add the desired amine (2.2 equivalents) and continue stirring at room temperature for 8-12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired indole-2,3-dicarboxamide derivative.
-
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] It is the first crucial step to identify which synthesized derivatives possess cytotoxic activity against cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).[4][14]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Synthesized indole derivatives dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in culture medium. Final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.[14]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: Mechanism of Action - Apoptosis Assay by Annexin V/PI Staining
Rationale: A key hallmark of an effective anticancer agent is the ability to induce apoptosis (programmed cell death).[15][16] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of an apoptotic mechanism.
Materials:
-
Cancer cells and synthesized "hit" compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the "hit" compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.
-
Interpret the quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
-
Data Interpretation and Lead Optimization
The data gathered from the screening cascade allows for the systematic selection of promising compounds for further development.
Quantitative Data Summary
Hypothetical screening data for a series of indole-2,3-dicarboxamide derivatives.
| Compound ID | R¹ Group | R² Group | Cell Line A IC₅₀ (µM) | Cell Line B IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | % Apoptosis at 1 µM |
| Parent Scaffold | -OEt | -OEt | > 100 | > 100 | > 100 | < 5% |
| IND-001 | -NH-Bn | -NH-Bn | 15.2 | 21.8 | 45.3 | 12% |
| IND-002 | -NH-(4-Cl-Bn) | -NH-(4-Cl-Bn) | 1.8 | 2.5 | 5.1 | 48% |
| IND-003 | -NH-(3,4-diCl-Bn) | -NH-(3,4-diCl-Bn) | 0.45 | 0.62 | 1.9 | 75% |
| IND-004 | Morpholino | Morpholino | 35.6 | 42.1 | > 100 | 8% |
Interpretation: The data suggests a strong SAR, where electron-withdrawing groups (Cl) on the benzylamine moiety enhance cytotoxic and tubulin-inhibitory activity. Compound IND-003 emerges as a potent hit, with sub-micromolar cytotoxicity that correlates well with its ability to inhibit tubulin polymerization and induce a high level of apoptosis.
Hit-to-Lead Decision Pathway
The process of advancing a "hit" compound like IND-003 to a "lead" status involves further validation and characterization.
Caption: Decision-making workflow for hit-to-lead progression.
Conclusion
This compound represents a readily accessible and highly versatile chemical scaffold for the discovery of novel anticancer agents. Its dicarboxylate functionality provides convenient handles for synthetic elaboration, allowing for the systematic generation of derivative libraries. By employing a strategic workflow that combines rational synthesis with a cascade of robust in vitro assays—from broad cytotoxicity screening to specific mechanism-of-action studies—researchers can effectively identify and optimize potent indole-based drug candidates. The protocols and strategies outlined in this guide provide a validated framework for leveraging this valuable starting material in the ongoing search for more effective cancer therapies.
References
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.[6][8][17]
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Hu, L., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.[7]
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Pinney, K. G., et al. Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs.[9]
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BenchChem. (2025). Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. BenchChem.[12]
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Koca, M., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.[4]
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Singh, P., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[13][14]
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Ahmad, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure.[5]
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Wang, Z., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.[10]
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BenchChem. (2025). In Vitro Evaluation of Diethyl 1H-Indole-2,5-dicarboxylate Derivatives: A Comparative Guide. BenchChem.[18]
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Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry.[19]
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Al-Qaisi, Z. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences.[11]
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Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.[1]
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Al-Mokbil, Z. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.[2]
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Anantoju, K. K., et al. (2024). An efficient synthesis and anticancer evaluation of 1,2,3-triazolo-indole-2-carboxylate derivatives. Results in Chemistry.[20]
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Encyclopedia.pub. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.[3]
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Park, S. E., et al. (2020). Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. Toxicology Research.[15][21]
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Fargan, A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports.[22]
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Chen, K. C., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. Cancer.[16]
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Application Notes and Protocols for the Derivatization of Diethyl 1H-indole-2,3-dicarboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Diethyl 1H-indole-2,3-dicarboxylate is a versatile starting material, offering multiple reaction sites for chemical modification. This guide provides an in-depth exploration of synthetic strategies to generate a library of novel indole derivatives for biological screening. We will delve into the rationale behind key derivatization pathways at the N-1, C-2, and C-3 positions, providing detailed, field-proven protocols for N-alkylation, amidation, and reduction. Furthermore, this document includes comprehensive protocols for the preliminary biological evaluation of these synthesized compounds, focusing on anticancer and antimicrobial screening.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, present in a vast number of biologically active compounds.[1][2] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a multitude of biological targets, including enzymes and receptors. This mimicry provides a strategic advantage in the design of novel therapeutics.[1] this compound is an ideal starting scaffold for generating chemical diversity due to its three primary reactive sites: the nucleophilic N-1 indole nitrogen and the two electrophilic ester groups at the C-2 and C-3 positions.
Derivatization of this core allows for the systematic exploration of the chemical space around the indole scaffold, which is essential for establishing Structure-Activity Relationships (SAR). By modifying these positions, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecules to enhance potency, selectivity, and drug-like characteristics. For instance, N-alkylation can significantly impact a compound's lipophilicity and binding interactions, while converting the esters to amides introduces hydrogen bonding capabilities and diverse functional groups.
This guide provides a structured approach to building a library of diverse indole derivatives from this compound and outlines the subsequent biological screening cascade.
Synthetic Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its key reactive sites. The following sections provide detailed protocols for these transformations.
N-Alkylation of the Indole Nitrogen (N-1)
Scientific Rationale: The indole nitrogen (N-1) is a nucleophilic center that can be readily alkylated. This modification is a common strategy in medicinal chemistry to introduce a variety of substituents that can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. The choice of the alkylating agent allows for the introduction of simple alkyl chains, benzyl groups, or more complex moieties to probe specific binding pockets of a target protein.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the indole nitrogen.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-alkylated product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For example, in the ¹H NMR spectrum, the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the introduced alkyl group are indicative of a successful reaction.
Amide Formation from Diethyl Esters (C-2 and C-3)
Scientific Rationale: The conversion of esters to amides is a powerful transformation for creating diverse libraries of compounds. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors. By reacting the diethyl ester with a panel of primary or secondary amines, a wide range of functional groups and structural motifs can be introduced at the C-2 and C-3 positions, significantly expanding the chemical diversity of the library. This can be achieved either by direct aminolysis at high temperatures or by a two-step procedure involving hydrolysis of the ester to a carboxylic acid followed by amide coupling.
Experimental Protocol: Direct Aminolysis of this compound
This protocol describes the direct conversion of the diethyl esters to the corresponding diamide by heating with an excess of a primary amine.
Materials:
-
This compound or its N-alkylated derivative
-
Primary amine (e.g., benzylamine, cyclopropylamine)
-
Toluene or xylene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in toluene.
-
Add an excess of the primary amine (5.0-10.0 eq).
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove excess amine.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Reduction of Diethyl Esters to Diols
Scientific Rationale: The reduction of the ester functionalities at C-2 and C-3 to the corresponding diol provides a scaffold with new opportunities for derivatization. Alcohols can be further functionalized through esterification, etherification, or oxidation to aldehydes, which can then be used in reductive amination or Wittig-type reactions. This opens up a completely different set of derivatives compared to those accessible from the parent diester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[1][2][3][4][5]
Experimental Protocol: Reduction of this compound with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound or its N-alkylated derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the slow addition of ethyl acetate followed by a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by silica gel column chromatography.
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols for anticancer and antimicrobial screening are widely used and can serve as a primary screen for your newly synthesized compounds.
Anticancer Screening: MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a robust and high-throughput method for screening compounds for their cytotoxic effects against cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution Assay
Scientific Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][10][11][12][13] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This assay allows for the simultaneous testing of multiple compounds against different bacterial or fungal strains in a 96-well plate format, making it suitable for screening a library of newly synthesized derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of each synthesized compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 16-24 hours for bacteria, or at 30-35 °C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Data Presentation and Visualization
Summary of Synthetic Transformations
| Starting Material | Reaction Type | Key Reagents | Product Type |
| This compound | N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-diethyl indole-2,3-dicarboxylate |
| This compound | Aminolysis | Primary amine, Toluene | 1H-Indole-2,3-dicarboxamide |
| This compound | Reduction | LiAlH₄, THF | (1H-Indol-2,3-diyl)dimethanol |
Experimental Workflow Visualization
Caption: Synthetic workflow for the derivatization of this compound.
Biological Screening Cascade
Caption: Logical flow for the biological screening of the synthesized indole library.
Conclusion and Future Directions
The protocols and strategies outlined in this guide provide a robust framework for the derivatization of this compound to generate a diverse library of novel compounds for biological screening. By systematically exploring modifications at the N-1, C-2, and C-3 positions, researchers can effectively probe the structure-activity relationships of this privileged scaffold. The provided protocols for anticancer and antimicrobial screening serve as a starting point for identifying promising lead compounds. Hits identified from these primary screens should be subjected to more extensive secondary assays to elucidate their mechanism of action and to guide future lead optimization efforts. The versatility of the indole core ensures that this line of research will continue to be a fruitful area for the discovery of new therapeutic agents.
References
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
MTT Assay Principle. (n.d.). Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
Sources
- 1. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. wiley-vch.de [wiley-vch.de]
- 5. Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Diethyl 1H-indole-2,3-dicarboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of diethyl 1H-indole-2,3-dicarboxylate. This versatile building block, featuring electron-withdrawing ester groups at the 2- and 3-positions of the indole scaffold, offers unique reactivity for the synthesis of complex, functionalized indole derivatives. This document furnishes detailed protocols, mechanistic insights, and practical guidance for leveraging this substrate in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Introduction to this compound in Cross-Coupling
The indole nucleus is a cornerstone in medicinal chemistry and materials science. This compound, in particular, presents a synthetically attractive scaffold. The two diethyl ester groups significantly influence the electronic properties of the indole ring, impacting its reactivity in palladium-catalyzed transformations. Understanding this influence is paramount for successful reaction design and optimization. These application notes will delve into specific protocols for N-arylation via the Buchwald-Hartwig amination and C-H functionalization, providing a roadmap for the synthesis of novel indole-based compounds.
I. Buchwald-Hartwig N-Arylation of this compound
The N-arylation of indoles is a fundamental transformation for accessing a wide array of biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful method for this purpose, offering broad substrate scope and functional group tolerance. The protocol detailed below is a robust starting point for the N-arylation of this compound.
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the indole nitrogen to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated indole and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol: General Procedure for N-Arylation
This protocol is a general guideline and may require optimization for specific aryl halides.[1][2][3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or (SIPr)Pd(methallyl)Cl)
-
Ligand (e.g., XPhos, RuPhos, or other biaryl phosphine ligands)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or LHMDS)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Table 1: Recommended Reaction Parameters for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Value | Notes |
| Substrate Ratio | Indole:Aryl Halide (1:1.2) | A slight excess of the aryl halide is often beneficial. |
| Palladium Precatalyst | 1-3 mol% | Higher loadings may be necessary for less reactive halides. |
| Ligand | 2-6 mol% | The ligand-to-palladium ratio is typically 2:1. |
| Base | 2.0 equivalents | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 0.03 mmol, 3.0 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., LHMDS, 1M solution in THF) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
II. Palladium-Catalyzed C-H Arylation of this compound
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of functionalized indoles, avoiding the need for pre-functionalized starting materials. The ester groups at the C2 and C3 positions can act as directing groups, influencing the regioselectivity of C-H activation.
Mechanistic Considerations in C-H Arylation
The mechanism of palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. The regioselectivity is typically governed by the directing group, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond. For indole derivatives, C-H activation can occur at various positions on the benzene ring (C4, C5, C6, or C7).[4][5]
Caption: A plausible catalytic cycle for directed C-H arylation.
Protocol: Directed C7-Arylation of N-Protected Diethyl Indole-2,3-dicarboxylate
This protocol is adapted from methodologies developed for the C7-arylation of N-protected indoles and serves as a starting point for the functionalization of this compound.[4] The N-H proton of the indole must be replaced with a suitable directing group (e.g., a phosphinoyl group) prior to the C-H activation step.
Materials:
-
N-Protected diethyl indole-2,3-dicarboxylate (with a directing group at N1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a pyridine-type ligand)
-
Oxidant (e.g., Ag₂CO₃ or benzoquinone)
-
Anhydrous solvent (e.g., toluene or DCE)
Table 2: Recommended Reaction Parameters for Directed C7-Arylation
| Parameter | Recommended Value | Notes |
| Substrate Ratio | Indole:Arylboronic Acid (1:2) | An excess of the boronic acid is typically required. |
| Palladium Catalyst | 5-10 mol% | Higher catalyst loadings are common for C-H activation. |
| Ligand | 10-20 mol% | The ligand is crucial for regioselectivity. |
| Oxidant | 2.0 equivalents | The oxidant regenerates the active Pd(II) catalyst. |
| Solvent | Toluene or 1,2-Dichloroethane (DCE) | Ensure the solvent is anhydrous. |
| Temperature | 100-140 °C | High temperatures are often necessary to promote C-H activation. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS. |
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the N-protected diethyl indole-2,3-dicarboxylate (0.5 mmol), arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), the pyridine-type ligand (0.05 mmol, 10 mol%), and the oxidant (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2.5 mL) to the tube.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reaction: Place the tube in a preheated oil bath and stir at the specified temperature for the required duration.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the C7-arylated product.
Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a solid foundation for the exploration of palladium-catalyzed cross-coupling reactions with this compound. The unique electronic nature of this substrate, imparted by the diester functionalities, opens avenues for the synthesis of novel and highly functionalized indole derivatives. Further optimization of these protocols for a broader range of coupling partners is encouraged. Additionally, the exploration of other cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions on halo-substituted derivatives of this compound, represents a promising area for future research and will be the subject of forthcoming application notes.
References
- Vedejs, E.; & Daugulis, O. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 2(5), 681-684.
- Yang, Y., Qiu, X., Zhao, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498.
- Deprez, N. R., Kalyani, D., Krause, A., & Sanford, M. S. (2006). Room Temperature Palladium-Catalyzed 2-Arylation of Indoles. Journal of the American Chemical Society, 128(15), 4972-4973.
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2019). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-latif, E., & Mohamed, H. A. (2012). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie, 345(10), 826-834.
- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Acta Pharmaceutica, 63(1), 1-16.
- Vallee, R. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2823-2832.
-
Macmillan Group Meeting. (2010). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]
- Li, B., Ma, J., & Wang, D. (2015). Palladium-catalyzed direct C–H arylation of cyclic enaminones with aryl iodides. Organic & Biomolecular Chemistry, 13(23), 6542-6545.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Trzeciak, A. M., & Ziółkowski, J. J. (2010). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Sources
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- 2. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Introduction
Diethyl 1H-indole-2,3-dicarboxylate is a key synthetic intermediate in medicinal chemistry and materials science. Its rigid, heterocyclic scaffold, adorned with two reactive ester groups, provides a versatile platform for constructing more complex, biologically active molecules. The synthesis, however, is not without its challenges. The most common and scalable route involves a two-stage process: the Japp-Klingemann reaction to form a critical phenylhydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2]
This guide is designed to serve as a dedicated technical support resource for researchers engaged in this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common pitfalls and systematically improve your reaction yields.
Core Synthesis Pathway: A Two-Stage Approach
The synthesis is best understood as a sequence of two classic named reactions. First, an appropriate aniline is converted to a diazonium salt, which then reacts with a β-keto-ester (in this case, diethyl 2-oxobutanedioate or a precursor) via the Japp-Klingemann reaction to yield a diethyl 2-(2-phenylhydrazono)succinate intermediate. This hydrazone is then isolated and subjected to acid-catalyzed cyclization via the Fischer indole synthesis to afford the final product.[1][3]
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My Japp-Klingemann reaction yield is very low, or I'm not getting any hydrazone product. What's going wrong?
This is a common issue often traced back to the stability and reactivity of the diazonium salt intermediate.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Diazotization | The conversion of the aniline to the diazonium salt requires precise stoichiometric and temperature control. Insufficient acid or nitrite, or temperatures above 5 °C, can lead to incomplete formation. | Ensure the reaction is maintained between 0-5 °C in an ice-salt bath. Use a slight excess of sodium nitrite (1.05-1.1 equivalents) and sufficient acid (2.5-3 equivalents of HCl) to drive the reaction to completion.[4] |
| Decomposition of Diazonium Salt | Aryl diazonium salts are notoriously unstable and can readily decompose, especially at elevated temperatures, leading to the formation of phenols and tarry byproducts.[4] | Use the diazonium salt solution immediately after its preparation. Do not allow it to warm above 5 °C at any point before it is used in the coupling reaction.[4] |
| Incorrect Reaction pH | The Japp-Klingemann reaction is highly pH-sensitive. The initial coupling of the diazonium salt with the enolate of the β-keto-ester requires a slightly acidic to neutral medium. The subsequent tautomerization of the azo intermediate to the more stable hydrazone is promoted by a slightly basic pH.[4] | Carefully monitor and adjust the pH. After preparing the diazonium salt, add it to a solution of the β-keto-ester buffered with a mild base like sodium acetate. This maintains a suitable pH for the initial coupling. Afterwards, a careful adjustment towards a slightly more basic pH can facilitate the final conversion.[4][5] |
| Low Substrate Reactivity | Aniline derivatives with strong electron-withdrawing groups can form highly electrophilic but unstable diazonium salts. Conversely, electron-rich anilines may form more stable but less reactive diazonium salts, leading to poor coupling.[4] | For less reactive diazonium salts, consider a more activating solvent. If using highly reactive, electron-rich anilines, ensure the temperature is kept as low as possible (even below 0 °C) to minimize side reactions like oxidation.[4] |
Q2: The reaction mixture has turned into a dark, tarry mess. Can it be salvaged?
The formation of tar is a frequent problem, usually indicating decomposition of the diazonium salt. While salvage can be difficult, prevention is key.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Diazonium Salt Decomposition | As mentioned, unreacted diazonium salt can decompose into phenolic compounds and other complex, often polymeric, tarry substances.[4] | The most critical parameter is strict temperature control (0-5 °C) throughout the diazotization and coupling steps. Ensure efficient stirring to dissipate localized heat. |
| Self-Coupling of Diazonium Salt | At higher concentrations or non-optimal pH, aryl diazonium salts can couple with themselves, forming azo dyes and other intractable byproducts.[4] | Add the diazonium salt solution slowly and portion-wise to the solution of the β-keto-ester to maintain a low instantaneous concentration of the diazonium salt. Avoid using a large excess. |
| Oxidation of Substrates | Anilines with strong electron-donating groups are particularly susceptible to oxidation, which can lead to complex and colored mixtures.[4] | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. |
Q3: I've isolated a stable, colored compound, but it's not the expected hydrazone. What is it?
You have likely isolated the azo intermediate. This occurs when the reaction conditions are not sufficient to promote the final, crucial tautomerization step.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base | The conversion from the azo form to the hydrazone form is a tautomerization that involves a proton transfer, a process often facilitated by a base.[4] | After the initial coupling reaction appears complete (monitor by TLC), carefully add a mild base such as sodium acetate or a dilute solution of sodium hydroxide to raise the pH. This should promote the conversion. You can even treat your isolated azo intermediate with a mild base to facilitate this conversion post-reaction.[4] |
| Steric Hindrance | Bulky substituents on either the diazonium salt or the β-keto-ester can create steric hindrance that disfavors the conformational changes required for the tautomerization to occur. | Increasing the reaction time or gently warming the mixture (e.g., to room temperature) after the addition of the base may provide enough energy to overcome the steric barrier. Proceed with caution to avoid decomposition. |
Q4: The Fischer indole cyclization step is giving a low yield. How can I improve it?
The success of the Fischer indole synthesis hinges on the choice of acid catalyst and the reaction conditions, which must be vigorous enough to induce cyclization but not so harsh as to cause degradation.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Acid Catalyst | The mechanism involves protonation, a[6][6]-sigmatropic rearrangement, and elimination of ammonia.[7] Different hydrazone substrates have different requirements for acid strength. Catalysts can be Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] | Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the catalyst and the solvent and is a strong dehydrating agent. A trial with a Lewis acid like BF₃·OEt₂ is also recommended.[6][8] |
| Reaction Temperature Too Low/High | The reaction requires thermal energy for the key[6][6]-sigmatropic rearrangement. However, excessively high temperatures can lead to charring and decomposition of the starting material and product. | Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then systematically increase or decrease the temperature in 10-20 °C increments. Typical temperatures range from 80 °C to over 150 °C depending on the catalyst and substrate. |
| Presence of Water | Water can interfere with strong acid catalysts like PPA and may not favor the dehydration/ammonia elimination steps of the reaction. | Ensure your hydrazone starting material is thoroughly dry. Use anhydrous solvents if the reaction is not being run neat in the acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Japp-Klingemann reaction? The reaction begins with the deprotonation of the β-keto-ester to form an enolate. This nucleophilic enolate then attacks the terminal nitrogen of the electrophilic diazonium salt to form an azo compound. This intermediate then undergoes hydrolysis and decarboxylation (if starting from a β-keto-acid) or deacylation, followed by tautomerization to yield the final, more stable hydrazone product.[1][9]
Caption: Simplified mechanism of the Japp-Klingemann reaction.
Q2: Can you illustrate the Fischer Indole Synthesis mechanism? The mechanism starts with the acid-catalyzed isomerization of the phenylhydrazone to its enamine tautomer. This is followed by the key step, a[6][6]-sigmatropic rearrangement, which forms a di-imine intermediate and temporarily disrupts the aromaticity of the benzene ring. Re-aromatization, cyclization, and finally, the elimination of an ammonia molecule yield the aromatic indole ring.[3][7]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Q3: Are there any modern, one-pot alternatives to this two-step synthesis? Yes, recent advances have been made. For instance, a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates has been reported to produce 1H-indole-2,3-dicarboxylates in a single step with good yields.[10] While potentially more efficient, this method requires specialized catalysts (Rhodium) and oxidants (Ag₂CO₃) that may not be as readily available or cost-effective as the reagents for the classic Japp-Klingemann/Fischer route.
Q4: What specific safety precautions are necessary for this synthesis? Several hazards must be managed:
-
Diazonium Salts: Solid diazonium salts can be explosive. They should always be prepared in situ in a cold solution (0-5 °C) and used immediately without any attempt at isolation.[4]
-
Strong Acids: The Fischer indole synthesis often employs corrosive and hazardous acids like concentrated sulfuric acid or polyphosphoric acid. Always handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: The initial diazotization and the neutralization steps can be exothermic. Maintain efficient cooling and slow addition of reagents to prevent runaway reactions.[11]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate via Japp-Klingemann Reaction
This is a generalized protocol and should be adapted based on the specific aniline derivative used.
-
Diazotization of Aniline:
-
In a flask, dissolve the aniline (1.0 equivalent) in a solution of hydrochloric acid (2.5-3.0 equivalents) in water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Use this solution immediately.[4]
-
-
Coupling Reaction:
-
In a separate, larger beaker or flask, dissolve diethyl 2-oxobutanedioate (1.0 equivalent) and sodium acetate (3.0-4.0 equivalents) in ethanol or an ethanol/water mixture.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the keto-ester solution. A colored precipitate (the azo compound or the final hydrazone) should form.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours to ensure complete conversion to the hydrazone.[4][5]
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude phenylhydrazone product in a vacuum oven at a low temperature (e.g., 40-50 °C). The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Fischer Indole Cyclization to this compound
-
Reaction Setup:
-
Place the dried diethyl 2-(2-phenylhydrazono)succinate (1.0 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst. If using polyphosphoric acid (PPA), add approximately 10 times the weight of the hydrazone. If using a different catalyst like sulfuric acid in a solvent like ethanol or acetic acid, use catalytic to stoichiometric amounts as determined by optimization.[3][6]
-
-
Cyclization:
-
Heat the reaction mixture with stirring. For PPA, a temperature of 80-120 °C is a good starting point. For other acid/solvent systems, the reflux temperature of the solvent may be appropriate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature (or slightly warmer if using PPA, to maintain fluidity).
-
Carefully pour the mixture onto a large amount of crushed ice/water with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous solution carefully with a base (e.g., concentrated NaOH or NaHCO₃ solution) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.[11][12]
-
References
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]
-
Various Authors. (2019). The Japp‐Klingemann Reaction. ResearchGate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. Retrieved from [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 69. Retrieved from [Link]
-
Rawal, V. H., & Cava, M. P. (1985). Methyl 1H-indole-4-carboxylate. Organic Syntheses, 64, 184. Retrieved from [Link]
-
Lv, N., Chen, Z., Liu, Z., & Zhang, Y. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. Retrieved from [Link]
-
Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]
-
Reddy, G. S., & Manjunath, B. N. (2015). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 20(8), 14386-14401. Retrieved from [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Japp-Klingemann_reaction [chemeurope.com]
- 10. Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important indole derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two major pathways: the Fischer Indole Synthesis or the Reissert Indole Synthesis . A common route involves a Japp-Klingemann reaction to generate a key hydrazone intermediate, which is then cyclized under Fischer conditions. Each of these methods, while powerful, is susceptible to specific side reactions that can impact yield and purity. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, providing explanations and actionable solutions.
Question 1: My Fischer indole synthesis is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of this target molecule are a frequent issue and can stem from several factors, primarily related to the stability of intermediates and the reaction conditions. The key steps are the formation of a phenylhydrazone from diethyl 2-oxobutanedioate (diethyl oxaloacetate) and its subsequent acid-catalyzed cyclization.[1][2]
Potential Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may not go to completion.
-
Decomposition of the Phenylhydrazone: The phenylhydrazone intermediate can be unstable, especially under harsh acidic conditions and high temperatures, leading to the formation of tarry byproducts.
-
Troubleshooting: Optimize the acid catalyst and temperature. A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] Polyphosphoric acid (PPA) is often effective but requires careful temperature control (typically 100-120°C).[3] Start with milder conditions and incrementally increase the temperature.
-
-
Side Reaction via N-N Bond Cleavage: If the phenylhydrazine portion of your starting material has strong electron-donating substituents (not typical for the parent synthesis but relevant for analogs), it can favor heterolytic cleavage of the N-N bond, preventing the necessary[4][4]-sigmatropic rearrangement.[5]
-
Troubleshooting: For substituted analogs, the choice of a less harsh acid catalyst may be beneficial. Computational studies suggest that electron-donating groups stabilize the iminylcarbocation formed from N-N bond cleavage, making this a more favorable pathway.[5]
-
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ in Acetic Acid | Strong acids are often needed to promote the[4][4]-sigmatropic rearrangement.[1][3] |
| Temperature | 80-120°C | Needs to be high enough for cyclization but controlled to prevent decomposition.[3] |
| Solvent | Glacial Acetic Acid, Ethanol, or neat with PPA | Provides a protic medium for hydrazone formation and cyclization.[3] |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion and avoid prolonged heating.[3] |
Question 2: I am using the Reissert synthesis approach and have isolated a significant byproduct that is not my target indole. What could it be?
Answer:
A known and significant side reaction in the Reissert indole synthesis is the formation of quinolone derivatives.[6][7] This is particularly prevalent during the reductive cyclization of the ethyl o-nitrophenylpyruvate intermediate.
The Side Reaction:
Instead of the expected intramolecular condensation between the newly formed amino group and the ketone to form the indole, the reaction can proceed via an alternative cyclization pathway to yield a 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivative. This is especially an issue in the synthesis of 7-substituted indoles.[6][7]
Troubleshooting:
-
Choice of Reducing Agent: The outcome of the reaction is highly dependent on the reduction conditions. While various reducing agents like zinc in acetic acid, iron powder, or sodium dithionite can be used, catalytic hydrogenation (e.g., Pd/C) has been reported to sometimes favor the formation of the quinolone byproduct.[6][8]
-
Reaction Conditions: The solvent and temperature can also influence the reaction pathway.
-
Solution: Adhering to established protocols for the Reissert synthesis, which often specify Zn/AcOH, is the best approach to minimize this side reaction.
-
Question 3: My Japp-Klingemann reaction to form the phenylhydrazone intermediate is not working well. I'm getting a deeply colored solution and very little of the desired product.
Answer:
The Japp-Klingemann reaction is an excellent method for preparing the arylhydrazone of diethyl 2-oxobutanedioate. However, it is sensitive to reaction parameters, and failure can often be attributed to two main issues: decomposition of the diazonium salt and the formation of a stable azo intermediate that fails to convert to the hydrazone.[10][11]
Potential Causes and Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Formation of a Stable Azo Intermediate: The initial coupling of the diazonium salt with the enolate of diethyl 2-oxobutanedioate forms an azo compound. This intermediate must then rearrange to the more stable hydrazone.[12] This rearrangement is pH-dependent.
-
Troubleshooting: The initial coupling is typically performed in a slightly acidic to neutral medium. To facilitate the conversion to the hydrazone, the pH may need to be raised slightly by adding a base like sodium acetate or sodium hydroxide.[10] However, excessive basicity or high temperatures can lead to other side products. Careful control of pH throughout the reaction is crucial.[11]
-
-
Self-Coupling of the Diazonium Salt: At high concentrations or incorrect pH, the diazonium salt can couple with unreacted aniline to form colored azo dyes.
-
Troubleshooting: Ensure efficient stirring and slow addition of the diazonium salt solution to the solution of the β-keto ester to maintain a low instantaneous concentration of the diazonium salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer Indole Synthesis of this compound?
A1: The synthesis begins with the acid-catalyzed reaction of phenylhydrazine with diethyl 2-oxobutanedioate to form a phenylhydrazone. This intermediate then tautomerizes to an enamine. A key[4][4]-sigmatropic rearrangement occurs, followed by rearomatization. The final steps involve cyclization and the elimination of an ammonia molecule to yield the aromatic indole ring.[1][2]
Q2: How can I purify my final this compound product from the side products mentioned?
A2: Purification can indeed be challenging. Column chromatography on silica gel is the most common method. A gradient elution using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. For removing highly polar impurities or tarry materials, a plug of silica gel before the main column can be beneficial. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step for obtaining a high-purity product, though it may result in some loss of material.
Q3: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis sequence?
A3: Yes, a one-pot procedure is often feasible and efficient. After forming the hydrazone via the Japp-Klingemann reaction, the acid catalyst for the Fischer cyclization can be added directly to the reaction mixture. This avoids the need to isolate the potentially unstable hydrazone intermediate. However, careful optimization of the reaction conditions is necessary to ensure both reactions proceed efficiently.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.
Desired Reaction Pathway: Fischer Indole Synthesis
Caption: The desired pathway via Fischer Indole Synthesis.
Side Reaction in Reissert Synthesis
Caption: Competing pathways in the Reissert Synthesis.
Experimental Protocols
Protocol 1: Synthesis via Japp-Klingemann/Fischer Indole Route
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Diethyl 2-oxobutanedioate
-
Sodium Acetate
-
Ethanol
-
Polyphosphoric Acid (PPA)
Procedure:
-
Diazonium Salt Formation: In a flask cooled to 0-5°C, dissolve aniline in aqueous HCl. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Japp-Klingemann Coupling: In a separate flask, dissolve diethyl 2-oxobutanedioate and sodium acetate in ethanol. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the keto-ester solution with vigorous stirring. Maintain the temperature below 10°C. Stir for 2-3 hours.
-
Work-up (Optional Isolation of Hydrazone): The resulting phenylhydrazone may precipitate. It can be filtered, washed with cold water, and dried. Alternatively, proceed directly to the next step.
-
Fischer Cyclization: To the reaction mixture (or the isolated hydrazone), add polyphosphoric acid. Heat the mixture with stirring to 100-120°C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully pour the hot mixture onto crushed ice. The crude product should precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
References
- Murakami, Y., et al. (1994). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Tetrahedron Letters, 35(40), 7443-7446.
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Available at: [Link]
-
Wikipedia. Reissert reaction. Available at: [Link]
-
Knowledge Plus Understanding. (2020). Reissert indole synthesis mechanism explained. YouTube. Available at: [Link]
-
Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Available at: [Link]
-
Phillips, R. R. (1959). The Japp–Klingemann Reaction. Organic Reactions, 10, 143-178. Available at: [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]
- BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction. BenchChem Technical Support.
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Wikipedia. Japp–Klingemann reaction. Available at: [Link]
-
ResearchGate. The Japp-Klingemann Reaction. Available at: [Link]
-
Garg, N. K., et al. (2011). Exploration of the interrupted Fischer indolization reaction. Proceedings of the National Academy of Sciences, 108(48), 19165-19170. Available at: [Link]
-
Houk, K. N., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 77(1), 346–352. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1977). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 56, 72. Available at: [Link]
- Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838.
-
ResearchGate. Reissert-Indole-Synthesis.pdf. Available at: [Link]
- Harhash, A. H., et al. (1975). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. BenchChem Technical Support.
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reissert reaction - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Diethyl 1H-indole-2,3-dicarboxylate by Column Chromatography
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of diethyl 1H-indole-2,3-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and extensive laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal purification outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound. Each problem is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.
Problem 1: Poor Separation of the Target Compound from Impurities (Overlapping Spots on TLC)
Symptoms:
-
TLC analysis of collected fractions shows co-elution of the desired product with impurities.
-
The separation between the product spot and impurity spots on the TLC plate is minimal (ΔRf < 0.2).
Causality and Strategic Solutions:
Poor separation is fundamentally an issue of differential migration. The choice of the mobile phase (eluent) and, to a lesser extent, the stationary phase (silica gel), governs this migration. For indole derivatives like this compound, the polarity of the solvent system is the most critical parameter to adjust.
Step-by-Step Troubleshooting Protocol:
-
Re-optimize the Solvent System:
-
Principle: The ideal solvent system will afford an Rf value for the target compound in the range of 0.25-0.35 on a TLC plate, as this generally translates to good separation on a column.[1]
-
Action: Systematically test different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.
-
Example: A documented successful purification utilized a gradient of hexanes/ethyl acetate, starting from 30:1 and gradually increasing the polarity.[2]
-
-
Consider a Different Solvent System:
-
Principle: If adjusting ratios of the current system is ineffective, switching one or both solvents can alter the selectivity of the separation.
-
Action: Replace ethyl acetate with dichloromethane or tert-butyl methyl ether. These solvents offer different selectivities and can sometimes resolve compounds that co-elute in hexane/ethyl acetate systems.
-
-
Employ Isocratic vs. Gradient Elution:
-
Principle: For difficult separations, a shallow gradient of increasing solvent polarity can improve resolution by sharpening the elution bands. If you are already using a gradient, slowing the rate of polarity increase can enhance separation.
-
Action: If using an isocratic (constant solvent ratio) system, switch to a gradient. For example, begin with 5% ethyl acetate in hexanes and slowly increase to 20% over several column volumes.
-
Problem 2: Low Yield of Recovered Product
Symptoms:
-
The final isolated mass of pure this compound is significantly lower than expected.
-
TLC analysis of the column after running a large volume of polar solvent shows residual product on the silica.
Causality and Strategic Solutions:
Low yield can be attributed to several factors, including incomplete elution from the column, decomposition of the compound on the silica gel, or physical loss during the process.
Step-by-Step Troubleshooting Protocol:
-
Assess Compound Stability on Silica Gel:
-
Principle: Some organic molecules, particularly those with sensitive functional groups, can degrade on the acidic surface of silica gel.[1]
-
Action: Perform a simple stability test. Spot the crude material on a TLC plate, let it sit for a few hours, and then elute. If new spots appear or the original spot diminishes, decomposition is likely occurring.
-
Mitigation: If the compound is unstable, consider deactivating the silica gel by preparing a slurry with a small percentage (0.5-1%) of triethylamine in the eluent.[3] Alternatively, using a different stationary phase like alumina may be beneficial.
-
-
Ensure Complete Elution:
-
Principle: The compound may be strongly adsorbed to the silica gel, requiring a more polar solvent to elute. Tailing of the product band can also lead to it being spread across many fractions, making isolation difficult.[1]
-
Action: After the main product fractions have been collected, flush the column with a significantly more polar solvent (e.g., 50% or 100% ethyl acetate) and collect the eluent. Concentrate this "flush" and analyze it by TLC to see if a significant amount of product remained on the column. If so, a steeper gradient or a higher final polarity in your elution protocol is necessary.
-
-
Optimize Sample Loading:
-
Principle: Proper loading of the sample onto the column is crucial for sharp bands and good separation.[4]
-
Action:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase or a slightly more polar solvent. Using too much solvent or a solvent that is too polar will broaden the initial band and lead to poor separation.[4]
-
Dry Loading: If the compound has poor solubility in the initial eluent, adsorb the crude material onto a small amount of silica gel (or Celite) by dissolving it in a volatile solvent, adding the adsorbent, and evaporating the solvent to obtain a free-flowing powder.[4][5] This powder can then be carefully added to the top of the column.
-
-
Problem 3: The Compound Crystallizes in the Column
Symptoms:
-
Solvent flow through the column slows dramatically or stops completely.
-
A visible solid precipitate may be observed at the top or within the column packing.
Causality and Strategic Solutions:
This uncommon but problematic issue arises when the concentration of the compound exceeds its solubility in the mobile phase within the column.
Step-by-Step Troubleshooting Protocol:
-
Modify the Solvent System:
-
Principle: The primary solution is to find a solvent system where the compound has higher solubility.
-
Action: Re-evaluate the solvent system, prioritizing one that dissolves the crude material well, even if it means a slightly less optimal Rf value.[1] It may be necessary to use a more polar mobile phase from the beginning.
-
-
Reduce Sample Load:
-
Principle: Overloading the column increases the concentration of the compound in the initial bands, raising the risk of precipitation.
-
Action: Use a larger column (wider diameter) for the same amount of sample or reduce the amount of crude material being purified in a single run.
-
-
Pre-purification:
-
Principle: If a specific impurity is inducing crystallization or if the target compound is simply too concentrated, a preliminary purification step can help.
-
Action: Consider a simple filtration or recrystallization of the crude material before attempting column chromatography to remove major impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and generally effective stationary phase for this class of compounds.[2] Its slightly acidic nature is usually not problematic for this diester. However, if compound degradation is observed, neutral alumina can be a suitable alternative.
Q2: How do I choose the starting solvent composition for my column?
A2: The ideal starting point is determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35. For this compound, a good starting point for TLC analysis is often a mixture of hexanes and ethyl acetate in a 4:1 or 9:1 ratio. Adjust the ratio until the desired Rf is achieved.
Q3: My product is an oil after purification. How can I induce crystallization?
A3: An oily product often contains residual solvent or minor impurities that inhibit crystal formation.[3]
-
High Vacuum Drying: First, ensure all solvent is removed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.[3]
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble, such as cold hexanes or pentane. Stirring or sonicating this mixture can wash away soluble impurities and often induces the product to crystallize.[3]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If a small crystal of the pure compound is available, adding it to the oil can seed the crystallization process.[3]
Q4: How can I efficiently track my compound during fraction collection?
A4: The most common method is to collect fractions of a fixed volume (e.g., 10-20 mL) and then analyze them by TLC. Spot a small amount from every few fractions onto a TLC plate, elute it with your optimized solvent system, and visualize the spots under a UV lamp (indoles are typically UV-active). Fractions containing the pure compound can then be combined. Automated fraction collectors can streamline this process by collecting fractions based on time or volume.[6]
Data Summary & Visualization
Table 1: Recommended Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Component A | Component B | Typical Rf Range for this compound | Reference |
| System 1 | Hexanes | Ethyl Acetate | 0.2 - 0.4 (in 10:1 to 5:1 ratios) | [2] |
| System 2 | Petroleum Ether | Ethyl Acetate | 0.5 (in a 100:1 ratio for a similar compound) | [7] |
| System 3 | Hexanes | Dichloromethane | Varies; use TLC to determine | [8] |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These values should be used as a starting guide for your own optimization.
Experimental Workflow Diagram
Caption: Column Chromatography Workflow for Purification.
References
- BenchChem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- G. Valenti et al. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- A. W. S. (n.d.).
- Chemsigma. (n.d.). diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1].
- BLD Pharm. (n.d.). 128942-88-1|this compound.
- ECHEMI. (n.d.). 128942-88-1, this compound Formula.
- ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- National Institutes of Health (NIH). (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.
- National Institutes of Health (NIH). (n.d.). Diethyl indolizine-1,3-dicarboxylate.
- Organic Syntheses. (2025).
- A. W. S. (n.d.). Supporting Information Catalytic Friedel-Crafts Reaction of Aminocyclopropanes.
- LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
- The Royal Society of Chemistry. (n.d.). CFBSA.
Sources
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- 5. orgsyn.org [orgsyn.org]
- 6. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 7. rsc.org [rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Recrystallization of Diethyl 1H-Indole-2,3-dicarboxylate
Welcome to the technical support center for the purification of Diethyl 1H-Indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline product consistently.
Introduction to Recrystallization of this compound
Recrystallization is a critical purification technique in organic synthesis, leveraging differences in solubility to separate a target compound from its impurities. For this compound, a compound with both polar (N-H bond, ester groups) and non-polar (indole ring) features, selecting an appropriate solvent system is paramount for successful purification. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This differential solubility allows for the formation of a saturated solution at a higher temperature, from which the pure compound crystallizes upon cooling, leaving impurities behind in the solvent.
Key Physical Properties:
| Property | Value |
| Chemical Formula | C₁₄H₁₅NO₄[1] |
| Molecular Weight | 261.27 g/mol [1] |
| Appearance | Typically a solid[2] |
Recommended Recrystallization Protocol
This protocol provides a general yet robust procedure for the recrystallization of this compound. It is recommended to first perform this on a small scale to determine the optimal solvent-to-solute ratio for your specific sample purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Absolute Ethanol, Methanol, or an Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar indole derivatives, ethanol or methanol are excellent starting points. An ethanol/water mixture can also be effective.[3] For this protocol, we will use absolute ethanol.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol, just enough to create a slurry.
-
Gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving, even with a large amount of hot solvent.
A1: This can occur for a few reasons. Firstly, ensure the solvent is at its boiling point to maximize solubility. If the compound still doesn't dissolve, it's possible that the chosen solvent is not suitable. Indole derivatives can sometimes be challenging to dissolve.
-
Solution: Consider a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent, try switching to ethanol or methanol. A mixture like ethyl acetate/hexane is another viable option.[4]
Q2: No crystals are forming upon cooling.
A2: This is a common issue and usually indicates that the solution is not supersaturated, likely due to using too much solvent during the dissolution step.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites. Seeding the solution with a tiny crystal of the pure compound, if available, can also initiate crystallization.
-
Solution 2: Reduce Solvent Volume. If induction methods fail, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" happens when the solute separates from the solution as a liquid rather than a solid. This often occurs if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.
Q4: The recovery yield of my purified crystals is very low.
A4: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not ice-cold.
-
Solution: To optimize your yield, ensure you are using the absolute minimum amount of hot solvent required for dissolution. When washing the crystals, use only a small volume of ice-cold solvent to minimize redissolving your product. If you have a significant amount of product remaining in the filtrate (mother liquor), you can try to recover a second crop of crystals by concentrating the filtrate and re-cooling.
Logical Workflow for Troubleshooting Recrystallization
The following diagram illustrates a systematic approach to troubleshooting common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What is the expected color of pure this compound? A: While the crude product may have a brownish or yellowish tint, the purified compound is expected to be a white to off-white crystalline solid. The synthesis of a related compound yielded yellow, block-shaped crystals upon recrystallization from methanol.[2]
Q: Can I use a solvent other than ethanol or methanol? A: Yes, other solvents may be effective. The choice of solvent is highly dependent on the impurities present in your crude material. It is always best to perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, toluene, hexane, and mixtures thereof) to identify the optimal system for your specific sample.
Q: How can I confirm the purity of my recrystallized product? A: The most common methods for purity assessment are melting point analysis and chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value indicates high purity.
Q: Are there any specific safety precautions I should take? A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When heating flammable organic solvents, always use a heating mantle or a steam bath in a well-ventilated fume hood to prevent the ignition of vapors.
References
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: N-Functionalization of Diethyl 1H-indole-2,3-dicarboxylate
Welcome to the dedicated technical support center for the N-functionalization of diethyl 1H-indole-2,3-dicarboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting the N-H bond of this electron-deficient indole. The presence of two electron-withdrawing ethyl ester groups at the C2 and C3 positions significantly alters the reactivity of the indole nucleus compared to its unsubstituted counterpart, presenting a unique set of challenges and opportunities.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful N-functionalization.
Understanding the Unique Reactivity of this compound
The two ester groups at the C2 and C3 positions of the indole core profoundly influence its chemical behavior. These groups are strongly electron-withdrawing, which leads to two primary consequences for N-functionalization:
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Increased N-H Acidity: The indole N-H proton is significantly more acidic (pKa ≈ 12-14 in DMSO) than that of unsubstituted indole (pKa ≈ 17 in DMSO). This heightened acidity means that weaker bases can be employed for deprotonation, which can be advantageous in terms of functional group tolerance.
-
Reduced Nucleophilicity of the Indole Ring: The electron-withdrawing nature of the esters deactivates the entire indole system, particularly the C3 position, towards electrophilic attack. This inherent deactivation is a key advantage, as it significantly suppresses the undesired C3-alkylation that often plagues the N-alkylation of electron-rich indoles.
However, the reduced nucleophilicity of the deprotonated indolate anion can also lead to sluggish reactions, necessitating carefully optimized conditions to achieve good yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-functionalization of this compound, offering evidence-based solutions and the scientific rationale behind them.
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation or N-arylation reaction shows minimal consumption of the starting this compound. What are the likely causes, and how can I drive the reaction to completion?
Answer:
Low conversion is a frequent challenge and can be traced back to several factors. A systematic approach to troubleshooting is essential.
Root Causes & Corrective Actions:
-
Insufficient Deprotonation: While the N-H is acidic, incomplete deprotonation will result in a low concentration of the reactive indolate anion.
-
Solution: Ensure the base is sufficiently strong and used in the correct stoichiometry. For simple alkylations with alkyl halides, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a robust choice.[1][2] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures.[3] Always use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
Poor Solubility: The starting material, base, or electrophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.
-
Solution: Select a solvent that effectively dissolves all components. DMF and DMSO are excellent choices for their high polarity and ability to dissolve a wide range of organic molecules and inorganic salts. For reactions sensitive to highly polar solvents, THF or 1,4-dioxane can be used, sometimes with a co-solvent to improve solubility.
-
-
Low Reactivity of the Electrophile: The alkylating or arylating agent may not be reactive enough under the chosen conditions.
-
Solution:
-
For N-alkylation, the reactivity of alkyl halides follows the order I > Br > Cl. If an alkyl chloride is giving low conversion, switching to the corresponding bromide or iodide can significantly increase the reaction rate.
-
For N-arylation, the choice of coupling reaction is critical. Buchwald-Hartwig amination is generally more versatile for a wider range of aryl halides (including chlorides) and offers high functional group tolerance.[4][5][6] The Ullmann condensation is a cost-effective alternative, particularly for aryl iodides and bromides, but often requires higher temperatures.[7][8][9]
-
-
-
Suboptimal Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal range. Many N-alkylation reactions with this substrate proceed well between room temperature and 80 °C, while N-arylation reactions may require temperatures of 100 °C or higher.[7]
-
Issue 2: Formation of Side Products and Decomposition
Question: My reaction is producing significant impurities or appears to be degrading the starting material or product. How can I improve the reaction's cleanliness?
Answer:
The formation of byproducts often indicates that the reaction conditions are too harsh or that there are competing reaction pathways.
Root Causes & Corrective Actions:
-
Hydrolysis of Ester Groups: The ester functionalities are susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. If using a hydroxide base (e.g., KOH), consider switching to a non-nucleophilic base like NaH or a carbonate base (K₂CO₃, Cs₂CO₃). If the reaction must be performed in the presence of a protic source, using a milder base and shorter reaction times can minimize hydrolysis.
-
-
Over-alkylation (for primary alkyl halides): While less common with this substrate, it is possible to get dialkylation if the newly formed product is deprotonated. This is not applicable for N-functionalization of the indole itself but can be a consideration in subsequent reactions. For the primary N-alkylation, this is not a concern.
-
Side Reactions in Mitsunobu Reactions: The Mitsunobu reaction, a powerful method for N-alkylation with alcohols, is notorious for its byproducts, namely triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazodicarboxylate, which can be challenging to remove.[10][11][12][13][14]
-
Solution:
-
Purification: Chromatographic separation is often necessary. TPPO can sometimes be precipitated from nonpolar solvents.
-
Reagent Modification: Using polymer-bound triphenylphosphine or modified azodicarboxylates can simplify byproduct removal through filtration.
-
-
-
Decomposition of Reagents or Products: High temperatures or incompatible reagents can lead to decomposition.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Reagent Purity: Ensure the purity of all reagents. Old or improperly stored reagents can contain impurities that catalyze side reactions.
-
Inert Atmosphere: For oxygen-sensitive reactions, such as many transition-metal-catalyzed couplings, maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to worry about C3-alkylation with this compound?
A1: Generally, no. The strong electron-withdrawing effect of the two ester groups at the C2 and C3 positions significantly deactivates the C3 position towards electrophilic attack.[15] This is a major advantage of this substrate, as it inherently favors N-functionalization over the competing C3-functionalization that is a common problem with electron-rich indoles.[1][16]
Q2: What is the best general-purpose base for N-alkylation of this indole?
A2: Sodium hydride (NaH) in anhydrous DMF is an excellent starting point for most N-alkylations with alkyl halides.[2][17] It is a strong, non-nucleophilic base that will cleanly and completely deprotonate the indole N-H. For substrates that are sensitive to the strongly basic conditions of NaH, cesium carbonate (Cs₂CO₃) in DMF or acetonitrile is a milder and often highly effective alternative.
Q3: Can I use the Mitsunobu reaction for the N-alkylation of this compound?
A3: Yes, the Mitsunobu reaction is a very effective method for the N-alkylation of this substrate with primary and secondary alcohols.[10][11][12] The increased acidity of the N-H bond makes it an excellent nucleophile in this reaction. The typical reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like THF. A key advantage of the Mitsunobu reaction is its mild conditions and the ability to use alcohols directly as alkylating agents.
Q4: Which catalytic system is recommended for N-arylation?
A4: For a broad substrate scope and high functional group tolerance, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[4][5][6][18] These reactions typically employ a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂], a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane. For a more cost-effective, albeit sometimes more limited, approach, a copper-catalyzed Ullmann condensation using copper(I) iodide (CuI) and a ligand (e.g., 1,10-phenanthroline) can be very effective, especially with aryl iodides and bromides.[7][8]
Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is suitable for the N-alkylation of this compound with primary and secondary alkyl halides.
Workflow Diagram:
Caption: Workflow for N-alkylation using NaH.
Step-by-Step Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF (approximately 0.2 M concentration) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Effervescence (H₂ gas evolution) will be observed.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq.) via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol is a robust method for coupling aryl halides with this compound.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and Cs₂CO₃ (2.0 eq.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the this compound (1.2 eq.) and the aryl halide (1.0 eq.).
-
Add anhydrous toluene or 1,4-dioxane (approximately 0.1 M concentration).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylindole.[19]
Data Summary: Influence of Base and Solvent on N-Alkylation
The choice of base and solvent can significantly impact the yield and reaction time of N-alkylation. The following table provides a qualitative summary based on established principles for indole alkylation.
| Base | Solvent | Typical Temperature | Relative Reaction Rate | Key Considerations |
| NaH | DMF, THF | 0 °C to RT | Fast | Highly effective; requires strictly anhydrous conditions.[1][2] |
| K₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Moderate | Milder alternative, good for sensitive substrates.[3] |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 60 °C | Moderate to Fast | More soluble and often more effective than K₂CO₃. |
| KOH | DMSO, DMF | RT to 50 °C | Moderate | Risk of ester hydrolysis, especially with prolonged heating. |
References
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- BenchChem. (2025, December). Application Notes and Protocols for the N-Arylation of Indoles. Retrieved from a hypothetical BenchChem technical document.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- MDPI. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 27(1), 172.
- ResearchGate. (2022, September). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Retrieved from a hypothetical BenchChem technical document.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from a hypothetical BenchChem technical document.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from a hypothetical BenchChem technical document.
- MDPI. (2020).
- ResearchGate. (2020, January). Scope of N-arylation of different indoles with aryl iodides.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- PubMed. (2023, November 20). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
- BenchChem. (2025). Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. Retrieved from a hypothetical BenchChem technical document.
- BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. Retrieved from a hypothetical BenchChem technical document.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Semantic Scholar. (n.d.). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides.
- NIH. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
- ResearchGate. (2010, August 25). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951.
- RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). C-alkylation versus N-alkylation.
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
- NIH. (n.d.). 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization.
- BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. Retrieved from a hypothetical BenchChem technical document.
- ACS Omega. (2018, December 18). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18123-18133.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- NIH. (n.d.). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate).
- NIH. (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.
- NIH. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- Beilstein Journals. (2015, August 24). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity. Beilstein Journal of Organic Chemistry, 11, 1427-1434.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold.
Sources
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Preventing decarboxylation of Diethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the most common challenge associated with its use: unwanted decarboxylation. This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of the C2-ester group in my reaction. What is the mechanism behind this decarboxylation?
A1: The decarboxylation of this compound, or more accurately its corresponding carboxylic acid, is a well-documented process, particularly under acidic or thermal stress. The ester at the C2 position is significantly more labile than the one at C3.
The underlying mechanism for the free acid involves the high energetic cost of forming protonated carbon dioxide.[1][2] Instead, the reaction proceeds through an acid-catalyzed pathway where the indole C3 position is protonated, leading to a zwitterionic intermediate.[3] This facilitates the cleavage of the C2-carboxyl bond. While your starting material is a diester, trace amounts of water and acid/base catalysts can initiate hydrolysis to the more reactive carboxylic acid, which then readily decarboxylates.
High temperatures, even in the absence of strong acids or bases, can also promote this reaction. Heating indole-2-carboxylic acid above its melting point is a classic method for decarboxylation to produce indole.[4] Therefore, any reaction condition that involves high heat or potential hydrolysis of the ester should be considered a risk factor.
Diagram: Proposed Mechanism for Acid-Catalyzed Decarboxylation
The following diagram illustrates the key steps in the acid-catalyzed decarboxylation of the hydrolyzed intermediate, indole-2-carboxylic acid.
Caption: Acid-catalyzed decarboxylation pathway.
Q2: I'm attempting an N-alkylation. What are the best practices to avoid decarboxylation and C3-alkylation?
A2: N-alkylation is a common reaction where decarboxylation can be a significant side reaction, often driven by the base and temperature required. The key is to use conditions that are sufficiently mild to deprotonate the indole nitrogen without promoting ester hydrolysis or thermal degradation.
Recommended Best Practices:
-
Choice of Base and Solvent: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is a standard and effective choice.[5][6] Using weaker bases like potassium carbonate (K₂CO₃) often requires higher temperatures, which increases the risk of decarboxylation.[7] The use of THF can favor N-1 selectivity.[6]
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent. After the addition, allow the reaction to warm slowly to room temperature. Avoid refluxing if at all possible. For less reactive alkylating agents, a moderate increase in temperature (e.g., 40-60 °C) may be necessary, but this should be optimized carefully.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the N-H bond. Incomplete deprotonation can lead to a mixture of N- and C-alkylation products or unreacted starting material.[5]
-
Alkylating Agent: Highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide) are preferable as they allow for milder reaction conditions.
Diagram: Recommended N-Alkylation Workflow
Caption: Step-by-step workflow for mild N-alkylation.
Q3: How can I selectively hydrolyze the C2-ester to the carboxylic acid without causing decarboxylation?
A3: Selective hydrolysis is challenging due to the lability of the resulting indole-2-carboxylic acid. The goal is to perform the hydrolysis under conditions that do not provide the energy or acidic environment needed for the subsequent decarboxylation step.
Protocol for Selective Hydrolysis: This protocol aims to generate the C2-monoacid, which is often used in subsequent coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the diester in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.05 equivalents of LiOH (as a 1M aqueous solution) dropwise over 15 minutes. The use of LiOH is critical as it is less harsh than NaOH or KOH.
-
Stir the reaction at 0 °C and monitor closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Do not let the reaction warm to room temperature, as this will promote decarboxylation.
-
Once the starting material is consumed, acidify the reaction mixture at 0 °C by slowly adding 1M HCl until the pH is ~2-3.
-
Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo without applying excessive heat.
-
The resulting monoacid should be used immediately in the next step without prolonged storage.
Rationale: The low temperature (0 °C) and the careful, stoichiometric use of a milder base (LiOH) minimize the rate of both the competing C3-ester hydrolysis and the decarboxylation of the product. Immediate use of the product is crucial as indole-2-carboxylic acids have limited stability.[4][8]
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Action(s) |
| Major product is Diethyl 1H-indole-3-carboxylate (loss of C2-ester). | 1. Reaction temperature is too high. 2. Reaction conditions are too acidic or basic, causing hydrolysis then decarboxylation. 3. Extended reaction time at elevated temperature. | 1. Reduce reaction temperature. If performing N-alkylation, use a stronger base at a lower temperature (e.g., NaH at 0°C to RT) instead of a weaker base at reflux.[5][6] 2. Ensure anhydrous conditions to prevent hydrolysis. Use a non-nucleophilic base. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| A mixture of N-alkylated and C3-alkylated products is observed. | 1. Incomplete deprotonation of the indole nitrogen. 2. Use of a less polar solvent system that favors C-alkylation. | 1. Ensure at least 1.1 equivalents of a strong base (e.g., NaH) are used to form the indolate anion completely.[5] 2. Increase the polarity of the solvent. Using DMF or a THF/DMF mixture can favor N-alkylation. |
| Both ester groups are hydrolyzed during a saponification attempt. | 1. Use of excess base (>1.2 equivalents). 2. Reaction temperature is too high or reaction time is too long. | 1. Use precisely 1.0-1.1 equivalents of base (LiOH is recommended). 2. Perform the hydrolysis at 0 °C and monitor carefully by TLC/LC-MS to avoid over-reaction. |
| Low or no reaction during N-alkylation. | 1. Inactive base (e.g., old NaH). 2. Poor quality or non-anhydrous solvent. 3. Unreactive alkylating agent. | 1. Use a fresh bottle of NaH or titrate the base before use. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Consider adding a catalytic amount of KI to promote the reaction via the Finkelstein reaction.[9] |
References
- Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation of Indole-3-carboxylic Acids. Journal of the American Chemical Society, 131(32), 11296–11297.
-
Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. Available from: [Link]
- Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561.
-
Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(5), 427-431. Available from: [Link]
-
ScienceMadness Discussion Forum. (2022). Best Conditions For N-Alkylation? Available from: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Available from: [Link]
-
Li, P., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(24), 17295–17305. Available from: [Link]
-
Challis, B.C., and Millar, E.M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1618-1624. Available from: [Link]
-
Barluenga, J., et al. (2010). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 3(44), 21543-21549. Available from: [Link]
-
Marshall, S. A., et al. (2018). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 293(20), 7579–7593. Available from: [Link]
-
Dong, C.-L., et al. (2024). Dearomatisation of indoles via decarboxylation. ResearchGate. Available from: [Link]
-
Wen, K. M. (2024). Study On Decarboxylation Of Indole-3-acetic Acids And Biological Activity Of Products. Thesis. Available from: [Link]
-
Kelly, T. S., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 251–261. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Fischer Indole Synthesis of Dicarboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on its application with dicarboxylate substrates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of indole dicarboxylates. We aim to equip you with the knowledge to navigate the complexities of this reaction, understand the formation of byproducts, and optimize your experimental outcomes.
Section 1: Foundational Principles of the Fischer Indole Synthesis with Dicarboxylates
The Fischer indole synthesis is a robust and versatile method for creating the indole nucleus by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] When employing dicarboxylates, such as dialkyl acetylenedicarboxylates or ketoesters, the reaction can yield valuable indole-2,3-dicarboxylates or 2-arylindole-3-carboxylates.[3] However, the presence of multiple carbonyl functionalities introduces unique challenges and potential side reactions.
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with one of the carbonyl groups of the dicarboxylate to form an arylhydrazone.[4][5]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[4][6]
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the critical carbon-carbon bond-forming step.[6][7][8]
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[1][4][7]
Core Reaction Pathway
Caption: General mechanism of the Fischer indole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when synthesizing indole dicarboxylates via the Fischer indole synthesis.
Q1: My reaction is producing a low yield of the desired indole dicarboxylate. What are the likely causes?
A1: Low yields in the Fischer indole synthesis of dicarboxylates can stem from several factors, often related to reaction conditions and substrate stability.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[9] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] An acid that is too weak may not facilitate the key rearrangement step, while an overly strong acid can lead to degradation of starting materials or products.
-
Inappropriate Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[10] However, excessively high temperatures can promote side reactions and decomposition.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the dicarboxylate can lead to unwanted side reactions and inhibit the desired transformation.[9]
-
Instability of Intermediates: The hydrazone intermediate can be unstable under certain conditions. Consider forming the hydrazone in situ by reacting the arylhydrazine and dicarboxylate directly in the acidic reaction medium.[10]
Q2: I'm observing significant byproduct formation. What are the most common side reactions with dicarboxylate substrates?
A2: The presence of multiple electrophilic centers in dicarboxylates can lead to several competing reaction pathways.
-
N-N Bond Cleavage: This is a major competing pathway, especially with electron-rich arylhydrazines.[10] The acid-catalyzed cleavage of the N-N bond in the enehydrazine intermediate can lead to the formation of anilines and other degradation products instead of the indole.[11]
-
Formation of Pyrazolinones or other Heterocycles: The second carbonyl group of the dicarboxylate can undergo intramolecular condensation with the hydrazine moiety, leading to the formation of five or six-membered heterocyclic byproducts.
-
Aldol-type Condensations: If the dicarboxylate has α-hydrogens, it can undergo self-condensation under acidic conditions, reducing the availability of the starting material for the desired reaction.[9]
-
Decarboxylation: Under harsh acidic conditions and high temperatures, one or both of the carboxylate groups may be lost, leading to a mixture of mono- and non-carboxylated indoles.
Troubleshooting Byproduct Formation
| Byproduct Observed | Potential Cause | Recommended Action |
| Aniline Derivatives | N-N bond cleavage | Use a less electron-rich arylhydrazine if possible. Optimize acid catalyst and temperature to favor the[7][7]-sigmatropic rearrangement over cleavage. |
| Pyrazolinone/Other Heterocycles | Intramolecular cyclization | Modify the dicarboxylate substrate to disfavor alternative cyclization pathways. Lowering the reaction temperature may also help. |
| Aldol Condensation Products | Self-condensation of the dicarboxylate | Use a dicarboxylate without α-hydrogens if the synthesis allows. Alternatively, optimize reaction conditions to favor the Fischer indole pathway. |
| Decarboxylated Indoles | Harsh reaction conditions | Employ milder acidic conditions and lower reaction temperatures. Consider using a protecting group for the carboxylic acid functionality. |
Q3: My reaction with an unsymmetrical dicarboxylate is giving a mixture of regioisomers. How can I improve selectivity?
A3: Achieving regioselectivity with unsymmetrical dicarboxylates is a common challenge. The initial condensation of the arylhydrazine can occur at either of the two non-equivalent carbonyl groups.
-
Steric Hindrance: The arylhydrazine will preferentially react with the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl group will be more reactive towards the nucleophilic attack of the hydrazine.
-
Acid Catalyst: The choice of acid catalyst can influence the ratio of regioisomers. Weaker acids may favor the kinetically controlled product, while stronger acids can lead to the thermodynamically more stable product.[10]
Experimental Protocol for Optimizing Regioselectivity:
-
Screen Acid Catalysts: Set up parallel reactions using a range of Brønsted and Lewis acids (e.g., p-TsOH, H₂SO₄, ZnCl₂, BF₃·OEt₂).
-
Vary Temperature: For a given acid catalyst, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to assess the impact on the regioisomeric ratio.
-
Analyze Product Mixture: Use techniques such as ¹H NMR spectroscopy or HPLC to determine the ratio of the two regioisomers in each reaction.
-
Select Optimal Conditions: Based on the screening results, choose the conditions that provide the highest selectivity for the desired regioisomer.
Q4: The reaction is not proceeding to completion, and I am recovering a significant amount of the starting arylhydrazone. What should I do?
A4: Incomplete conversion often points to issues with the cyclization step.[10]
-
Increase Acid Strength: A stronger acid may be required to catalyze the[7][7]-sigmatropic rearrangement effectively.[10] Consider switching from a milder acid like acetic acid to a stronger one like polyphosphoric acid (PPA).[10]
-
Increase Temperature: The rearrangement step is often the rate-limiting step and can have a high activation energy. Gradually increasing the reaction temperature may drive the reaction to completion.[10]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find one that best solubilizes the reactants and facilitates the desired transformation.
Byproduct Formation Pathways
Caption: Competing pathways in the Fischer indole synthesis of dicarboxylates.
Section 3: Experimental Protocols
General Procedure for the Fischer Indole Synthesis of a Dicarboxylate
Disclaimer: This is a general guideline. Specific conditions should be optimized for each substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine (1.0 eq.) and the dicarboxylate (1.0-1.2 eq.) in a suitable solvent (e.g., acetic acid, toluene, or ethanol).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture. The amount of catalyst may need to be optimized.
-
Reaction: Heat the mixture to the desired temperature (this can range from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 51(18), 4358-4361. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 29-107). John Wiley & Sons. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. testbook.com [testbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diethyl 1H-indole-2,3-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of the Fischer indole synthesis, the most common route to this valuable compound, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Overview of the Synthesis: The Fischer Indole Approach
The synthesis of this compound is most reliably achieved through the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][3] In this specific case, the arylhydrazone is diethyl 2-(2-phenylhydrazono)succinate, which is formed from the condensation of phenylhydrazine and diethyl 2-oxosuccinate (diethyl oxaloacetate).
The overall process can be viewed as a two-stage reaction, which can often be performed in a single pot ("one-pot synthesis") to maximize efficiency and minimize handling losses.[4][5]
Stage 1: Hydrazone Formation Phenylhydrazine reacts with diethyl 2-oxosuccinate to form the key intermediate, diethyl 2-(2-phenylhydrazono)succinate.
Stage 2: Indolization The formed hydrazone, in the presence of an acid catalyst and heat, undergoes a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final aromatic indole product.[1][3]
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Fischer indole synthesis for this compound?
The most critical step is the acid-catalyzed cyclization (indolization). The choice of acid catalyst, reaction temperature, and reaction time are all crucial parameters that significantly impact the yield and purity of the final product.[7][8]
Q2: Can I perform this as a one-pot synthesis?
Yes, a one-pot procedure is highly recommended.[4][5] This involves forming the hydrazone in situ and then proceeding directly to the indolization step without isolating the intermediate. This approach is generally more efficient and can lead to higher overall yields by minimizing product loss during transfer and purification of the intermediate.[4]
Q3: What are the best acid catalysts for this reaction?
A range of Brønsted and Lewis acids can be used.[1] Polyphosphoric acid (PPA) is a very effective and commonly used catalyst for this synthesis.[4] Other options include zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TSA), and strong mineral acids like sulfuric acid (H₂SO₄).[1][4][9] The optimal catalyst may need to be determined empirically for your specific setup.[7]
Q4: How does the purity of my starting materials affect the reaction?
The purity of both phenylhydrazine and diethyl 2-oxosuccinate is paramount. Impurities in the starting materials can lead to unwanted side reactions, resulting in a lower yield and a more complex purification process.[7][8] It is advisable to use freshly distilled or high-purity reagents.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Cause 1: Suboptimal Reaction Conditions The Fischer indole synthesis is sensitive to temperature and acid strength.[7] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.[4]
-
Solution:
Possible Cause 2: Incomplete Hydrazone Formation If the initial condensation to form the hydrazone is incomplete, the overall yield will be low.
-
Solution:
-
Ensure equimolar amounts of phenylhydrazine and diethyl 2-oxosuccinate are used.
-
A catalytic amount of a weak acid, like acetic acid, can facilitate hydrazone formation.[4]
-
Possible Cause 3: N-N Bond Cleavage Electron-donating groups can sometimes weaken the N-N bond in the hydrazone intermediate, leading to cleavage as a side reaction instead of the desired cyclization.[7][10]
-
Solution:
-
Careful control of the reaction temperature and acid concentration can help to minimize this side reaction.
-
Problem 2: Formation of Multiple Products/Impurities
Possible Cause 1: Side Reactions Under harsh acidic conditions, side reactions such as sulfonation (if using H₂SO₄) or other rearrangements can occur.
-
Solution:
-
Use a milder catalyst like PPA or ZnCl₂.
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product.[8]
-
Possible Cause 2: Impure Starting Materials As mentioned, impurities in the starting materials are a common source of byproducts.[7]
-
Solution:
-
Purify starting materials before use. Phenylhydrazine can be purified by distillation under reduced pressure, and diethyl 2-oxosuccinate can be purified by vacuum distillation.
-
Problem 3: Difficulty in Product Purification
Possible Cause: Co-eluting Impurities The crude product may contain unreacted starting materials or closely related side products that are difficult to separate by column chromatography.[7]
-
Solution:
-
Recrystallization: This is often an effective method for obtaining high-purity this compound.[7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required.
-
Column Chromatography: If recrystallization is not sufficient, careful selection of the solvent system for column chromatography is critical. A gradient elution may be necessary to achieve good separation.[7]
-
IV. Experimental Protocols & Data
Optimized Protocol for this compound Synthesis (One-Pot Method)
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve diethyl 2-oxosuccinate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst if not already used as the solvent.[4]
-
Stir the mixture for 30-60 minutes at room temperature. Monitor the formation of the hydrazone by TLC.
-
-
Indolization:
-
To the crude hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, approximately 10 times the weight of the hydrazone).
-
Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the chosen catalyst.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). If necessary, further purification can be achieved by column chromatography on silica gel.
-
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Temperature Range | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120°C | High yields, acts as both catalyst and solvent.[4][9] | Viscous and can be difficult to handle; work-up can be challenging. |
| Zinc Chloride (ZnCl₂) | 100-150°C | Effective Lewis acid catalyst.[1] | Requires anhydrous conditions. |
| Sulfuric Acid (H₂SO₄) | 70-100°C | Inexpensive and readily available. | Can lead to sulfonation and other side reactions. |
| p-Toluenesulfonic Acid (p-TSA) | 80-110°C (in a high-boiling solvent) | Milder than H₂SO₄, good for sensitive substrates. | May require longer reaction times. |
V. Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis. Retrieved from
-
Benchchem. (n.d.). Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center. Retrieved from
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from
-
NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity challenges encountered during and after its synthesis. The following question-and-answer section provides in-depth, field-proven insights and detailed protocols to help you achieve a highly pure product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude this compound has a dark, tarry, or polymeric appearance. What causes this, and how can I remove these colored impurities?
Answer:
The formation of dark, tarry, or polymeric byproducts is a frequent issue, particularly when employing methods like the Fischer indole synthesis, which often involves strongly acidic conditions and elevated temperatures.[1] These conditions can lead to the degradation of starting materials or the product itself, resulting in complex, high-molecular-weight impurities that are intensely colored.
Causality:
-
Harsh Reaction Conditions: The use of strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃) at high temperatures can promote side reactions and polymerization.[1][2][3]
-
Substrate Sensitivity: The indole nucleus and the starting materials (e.g., substituted phenylhydrazines and dicarbonyl compounds) can be sensitive to strong acids and heat, leading to decomposition.
-
Initial Work-up: After the reaction is complete, quench the reaction mixture carefully, often by pouring it into ice-water. This can help precipitate the crude product while leaving some of the more polar, tarry materials in the aqueous phase.
-
Solvent Extraction and Washes:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.
-
Brine (saturated aqueous NaCl) to remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.[4]
-
-
Activated Carbon (Charcoal) Treatment: If the solution is still highly colored, a charcoal treatment can be effective.
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the dried organic solution.
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal. Be aware that this step may lead to some product loss due to adsorption on the charcoal.
-
-
Column Chromatography: This is a highly effective method for removing colored impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10:1 Hexane:EtOAc) | Allows for the elution of less polar impurities first, followed by the desired product. The highly colored, polar tars will remain strongly adsorbed to the silica at the top of the column.[5][6] |
Experimental Protocol: Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack a column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 20-30% ethyl acetate in hexane) while collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Question 2: My final product is contaminated with acidic impurities. I suspect partial hydrolysis of the ester groups. How can I confirm this and purify my compound?
Answer:
The presence of acidic impurities is a common issue, often arising from the partial or complete hydrolysis of one or both of the ethyl ester groups to the corresponding carboxylic acids. This can occur if the reaction work-up involves harsh acidic or basic conditions, or if the compound is exposed to moisture for extended periods, especially at elevated temperatures.
Confirmation of Hydrolysis:
-
TLC Analysis: The hydrolyzed mono- or di-acid products are significantly more polar than the diester. On a silica gel TLC plate, they will have a much lower Rf value and may streak.
-
FT-IR Spectroscopy: Look for a broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid, in addition to the ester C=O stretch (around 1700-1740 cm⁻¹).
-
Aqueous Wash: An acidic impurity can often be removed by washing a solution of the crude product in an organic solvent with a mild base.
-
Liquid-Liquid Extraction:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic solution two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurities will be deprotonated to their corresponding sodium salts and move into the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
-
Recrystallization: This is a highly effective final purification step to obtain crystalline material and remove any remaining minor impurities.
| Solvent System | Procedure | Expected Outcome |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath. | Formation of well-defined crystals of the pure diester.[7] |
| Ethyl Acetate/Hexane | Dissolve the product in a minimal amount of hot ethyl acetate. Add hexane until persistent turbidity is observed. Cool slowly to induce crystallization. | An alternative system that is effective for moderately polar compounds. |
| Diethyl Ether/Petroleum Ether | Dissolve the compound in diethyl ether and add petroleum ether to induce precipitation.[5] | Good for removing more non-polar impurities. |
Workflow for Removal of Acidic Impurities
Caption: Purification workflow for removing acidic impurities.
Question 3: I am seeing evidence of unreacted starting materials in my crude product. What is the best way to remove them?
Answer:
The presence of unreacted starting materials, such as the parent phenylhydrazine or the dicarbonyl compound (e.g., diethyl ketomalonate), indicates an incomplete reaction. The purification strategy will depend on the nature of these starting materials.
Causality:
-
Sub-optimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Improper Stoichiometry: An excess of one of the starting materials was used.
-
Catalyst Inactivity: The acid catalyst may have been weak or deactivated.[1]
-
Removal of Phenylhydrazine:
-
Acid Wash: Phenylhydrazines are basic. Washing an ethereal or ethyl acetate solution of your crude product with dilute acid (e.g., 1 M HCl) will protonate the hydrazine, which will then partition into the aqueous layer.[8]
-
Caution: Be sure to follow this with a mild base wash (e.g., NaHCO₃) to remove any residual acid before concentrating your product.
-
-
Removal of Aldehydes or Ketones (e.g., Diethyl Ketomalonate):
-
Bisulfite Wash: For aldehyde impurities, washing with a saturated sodium bisulfite (NaHSO₃) solution can form a solid adduct that can be filtered off or will move to the aqueous phase.
-
Column Chromatography: This is the most reliable method. The starting carbonyl compound will likely have a different polarity than the indole product and can be separated on a silica gel column.[9][10]
-
Logical Flow for Purification
Caption: Decision tree for removing unreacted starting materials.
References
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support Center.
- Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2829-2844.
-
Li, W., et al. (2020). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 549–554. [Link]
- BenchChem. (2025).
-
Gassman, P. G., & van Bergen, T. J. (1975). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 55, 65. [Link]
-
Reissert, A. (1904). Ethyl Indole-2-carboxylate. Organic Syntheses, 4, 45. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449. [Link]
-
Organic Syntheses. (n.d.). Indole. [Link]
-
Organic Syntheses. (n.d.). Methyl 1H-indole-4-carboxylate. [Link]
-
Supporting Information for Decarboxylative Aminomethylation of Indole-3-Carboxylic Acids. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Diethyl 1H-indole-2,3-dicarboxylate Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of diethyl 1H-indole-2,3-dicarboxylate in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the challenges associated with this versatile but sensitive molecule.
Introduction: The Challenge of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, but its electron-rich nature makes it susceptible to degradation under acidic conditions. This compound is no exception. Understanding the potential reaction pathways—ester hydrolysis, decarboxylation, and indole ring degradation—is critical for successful experimental design and execution. This guide will address the common stability issues encountered and provide robust solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning.
Issue 1: Complete or Partial Hydrolysis of Ester Groups When Not Intended
Question: I am running a reaction with this compound under what I considered mild acidic conditions (e.g., using a Lewis acid or a Brønsted acid catalyst in a protic solvent), and I'm observing the formation of the mono- or di-carboxylic acid by LC-MS analysis. How can I prevent this?
Probable Cause: The primary cause is acid-catalyzed hydrolysis of the ethyl ester groups. This reaction is often faster than anticipated, especially in the presence of water and at elevated temperatures. The general mechanism for acid-catalyzed ester hydrolysis is a well-established process.[1][2][3]
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of even trace amounts of water can facilitate hydrolysis.
-
Aprotic Solvents: Whenever possible, substitute protic solvents (like ethanol or methanol) with aprotic solvents (such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane).
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will significantly slow down the rate of hydrolysis.
-
N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can electronically deactivate the indole ring, sometimes reducing the lability of the ester groups under specific acidic conditions.[4]
Issue 2: Low Yield of the Desired 1H-Indole-2,3-dicarboxylic Acid After Intentional Hydrolysis
Question: I am intentionally trying to hydrolyze this compound to the corresponding dicarboxylic acid using aqueous acid, but my yields are consistently low, and I see a complex mixture of byproducts. What is happening and how can I improve the yield?
Probable Causes:
-
Decarboxylation: The primary cause of low yields is often the subsequent decarboxylation of the initially formed 1H-indole-2,3-dicarboxylic acid. The carboxylic acid group at the C2 position is particularly prone to elimination upon heating in acidic solution.[5][6]
-
Indole Ring Degradation: Strong acidic conditions and elevated temperatures can lead to polymerization or degradation of the sensitive indole nucleus, resulting in tar-like materials.[7][8]
Solutions & Experimental Protocols:
A. Mitigating Decarboxylation:
-
Temperature Control: Perform the hydrolysis at the lowest effective temperature. Refluxing in strong acid is often too harsh. Aim for room temperature or slightly elevated temperatures (e.g., 40-50 °C) with longer reaction times.
-
Choice of Acid: While strong mineral acids like HCl or H₂SO₄ can be used, they often promote decarboxylation. Consider using milder acidic conditions if only hydrolysis is desired.
B. Minimizing Ring Degradation:
-
N-Protection Strategy: The most robust method to prevent both decarboxylation and ring degradation is to first protect the indole nitrogen. The Boc group is an excellent choice as it stabilizes the indole ring and can be removed under controlled acidic conditions, often after the ester hydrolysis has been performed under basic conditions.
dot
Caption: Recommended workflow for high-yield synthesis of 1H-indole-2,3-dicarboxylic acid.
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to yield N-Boc-diethyl 1H-indole-2,3-dicarboxylate.[9]
Protocol 2: Saponification and Deprotection
-
Dissolve the N-Boc protected diester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until hydrolysis is complete (monitor by LC-MS).
-
Acidify the reaction mixture carefully with cold 1M HCl to protonate the carboxylates and extract the N-Boc diacid.
-
Dissolve the dried N-Boc diacid in DCM and treat with trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C to room temperature to remove the Boc group.[10]
-
Remove the solvent and excess acid under reduced pressure to obtain the final 1H-indole-2,3-dicarboxylic acid.
Issue 3: Formation of an Unknown, Insoluble Precipitate
Question: During my acid-catalyzed reaction, a dark, insoluble material is forming, significantly reducing my yield. What is this substance?
Probable Cause: This is likely due to acid-catalyzed polymerization of the indole. The C3 position of the indole ring is particularly nucleophilic and can attack a protonated indole molecule, initiating a chain reaction that leads to the formation of insoluble oligomers or polymers.[8][11]
Solutions:
-
Use an N-Protected Indole: As mentioned previously, protecting the indole nitrogen is the most effective way to prevent this side reaction.
-
Lower Acid Concentration: Use the minimum concentration of acid required to catalyze the desired transformation.
-
Scavengers: In some cases, the addition of a scavenger, such as a thiol, can intercept reactive intermediates that lead to polymerization.
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively hydrolyze only one of the two ester groups under acidic conditions?
Selective mono-hydrolysis of symmetric diesters is challenging under acidic conditions as the reaction conditions that hydrolyze the first ester will readily hydrolyze the second. While some methods exist for selective mono-hydrolysis under basic or enzymatic conditions, achieving this selectively with acid catalysis is difficult and often results in a mixture of the diester, mono-acid, and di-acid.[12][13][14]
Q2: What is the expected order of reactivity for hydrolysis and decarboxylation?
Under typical acidic hydrolysis conditions (e.g., heating in aqueous acid), the following sequence of events is expected:
dot
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. math-cs.gordon.edu [math-cs.gordon.edu]
- 13. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in the Functionalization of Diethyl 1H-indole-2,3-dicarboxylate
Welcome to the technical support center for the regioselective functionalization of Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile indole scaffold. The inherent reactivity of the indole nucleus presents a significant challenge, but with precise control over reaction conditions and strategic use of directing groups, selective functionalization can be achieved. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Part 1: Foundational Principles & General Troubleshooting
This section addresses common overarching questions regarding the reactivity of the this compound core.
Question: My reaction is functionalizing the N-H position, but I am targeting a C-H bond on the benzene ring. How can I prevent N-functionalization?
Answer: This is a classic challenge due to the acidity of the N-H proton. The indole nitrogen is readily deprotonated by bases or can react with various electrophiles. To achieve C-H functionalization, you must either suppress N-reactivity or use it to your advantage.
-
Causality: The N-H proton is the most acidic site on the molecule. In the presence of a base, it will be the first position to react. Many reagents used for C-H functionalization are also reactive towards the N-H bond.
-
Solution 1: N-Protection. The most straightforward solution is to install a protecting group on the indole nitrogen. Common choices include:
-
Sulfonyl groups (e.g., Ts, Ns): These are robust and strongly electron-withdrawing, which can deactivate the indole ring slightly but effectively blocks N-reactivity.
-
Carbamates (e.g., Boc): Easily installed and removed, but may not be stable to strongly acidic or basic conditions.
-
Simple Alkyl Groups (e.g., Me, Bn): These can be effective but may be difficult to remove later in a synthesis.
-
-
Solution 2: Use of N-H as a Directing Group. In many modern C-H activation strategies, the N-H bond is not a hindrance but a requirement. It can be used to direct a metal catalyst to a specific C-H bond. However, for classical electrophilic substitution, protection is generally the preferred route.[1]
-
Troubleshooting: If you are still observing N-functionalization even with a protecting group, it may indicate that the protecting group is being cleaved under the reaction conditions. Verify the stability of your chosen protecting group to the reagents and temperatures you are employing.
Question: The C2 and C3 positions are substituted with ethyl esters. How does this influence the reactivity of the C4-C7 positions?
Answer: The presence of two electron-withdrawing ester groups at C2 and C3 fundamentally alters the electronic landscape of the indole ring, deactivating the pyrrole moiety and making the benzene ring (C4-C7) the primary target for further functionalization.
-
Electronic Effect: The ester groups pull electron density away from the pyrrole ring. This deactivation prevents typical indole reactions that favor C3, such as the Mannich or Vilsmeier-Haack reactions.[2]
-
Inherent Reactivity: In a standard indole, the pyrrole ring is highly electron-rich and reactive. With the dicarboxylate substitution, the benzene portion becomes the more nucleophilic region. Generally, electrophilic aromatic substitution will favor the C5 and C7 positions, but this can be overridden by steric and directing group effects. Computational studies, such as those involving Fukui indices, can help predict the most reactive sites for a given reaction type.[3][4]
Part 2: Position-Specific Functionalization Strategies & Troubleshooting
Achieving regioselectivity on the benzene ring of the indole core is the primary challenge. This section is organized by the target position.
Targeting the C4 and C7 Positions: The peri Positions
The C4 and C7 positions are sterically hindered and electronically distinct. Selectivity between them often relies on the strategic placement of directing groups.
Question: How can I achieve selective functionalization at the C7 position?
Answer: C7 functionalization is notoriously difficult but can be achieved with high selectivity using directing groups on the indole nitrogen.[5][6] These groups position a metal catalyst in close proximity to the C7-H bond.
-
Key Strategy: Directed ortho-Metalation (DoM). This is a powerful technique where a directing group on the nitrogen chelates to an organolithium reagent (like n-BuLi or t-BuLi), leading to deprotonation of the adjacent C7 position.[7][8][9] The resulting aryllithium can then be quenched with an electrophile.
-
Key Strategy: Transition-Metal Catalysis. Installing a sterically bulky and coordinating directing group (DG) on the nitrogen can direct a transition metal (e.g., Palladium, Rhodium) to activate the C7-H bond.
-
Experimental Protocol: C7 Arylation using a Phosphinoyl Directing Group
-
Installation of DG: React this compound with tBu₂P(O)Cl in the presence of a strong base like NaH in THF.
-
C-H Activation/Arylation: To the N-protected indole, add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a pyridine-type ligand), an arylboronic acid (1.5 equiv.), and an oxidant/co-oxidant mixture (e.g., Ag₂CO₃/Cu(OAc)₂) in a suitable solvent like toluene.
-
Heating: Heat the reaction mixture at 80-120 °C until completion.
-
Workup and Purification: Perform a standard aqueous workup and purify by column chromatography.
-
DG Removal: The directing group can often be removed under reductive conditions (e.g., LiAlH₄).[12]
-
Question: My C7-directed reaction is giving me low yields and a mixture of isomers. What should I check?
Answer:
-
Check Your Directing Group: Is it correctly installed? Is it sterically demanding enough? For C7 selectivity, bulk is crucial to disfavor interaction with C2. The N-P(O)tBu₂ group is highly effective for this reason.[10][11]
-
Ligand Effects: The ligand on the metal catalyst is critical. For Pd-catalyzed reactions, pyridine-based ligands have been shown to be effective in promoting C7 selectivity.[11] Experiment with different ligands if you are getting poor results.
-
Oxidant System: The choice and stoichiometry of the oxidant in C-H activation reactions are vital. A combination of silver and copper salts is often used to maintain high catalytic activity.[10]
-
Steric Hindrance: Ensure your coupling partner is not excessively bulky, as this can hinder its approach to the sterically congested C7 position.
Question: What strategies are available for selective C4-functionalization?
Answer: C4-functionalization is also challenging but can be achieved, often by placing a directing group at the C3 position.[13][14][15]
-
Key Strategy: C3-Directing Groups. A removable directing group at the C3 position can direct a catalyst to the adjacent C4-H bond. For your specific substrate, the C3-ester could potentially serve this role, but often a more effective group like a pivaloyl group is installed on a simpler indole for this purpose.[10][14][16]
-
Key Strategy: Transient Directing Groups. Some methods use a transient directing group, such as an amino acid, that coordinates to the substrate and the metal catalyst to direct C4-functionalization, and is subsequently cleaved.[12]
-
Troubleshooting: Achieving C4 selectivity often requires overriding the intrinsic reactivity. If you are seeing functionalization at other positions (e.g., C6), it indicates your directing strategy is not effective enough. Re-evaluate the directing group, catalyst, and ligand combination. The solvent can also play a crucial role in modulating reactivity and selectivity.
Targeting the C5 and C6 Positions: The Remote Positions
Functionalizing the C5 and C6 positions requires overcoming the directing influence of the pyrrole nitrogen and the steric hindrance of the C4 and C7 positions.
Question: How can I selectively functionalize the C6 position?
Answer: C6-functionalization is one of the most difficult transformations to achieve due to its remote location from common coordination sites. Success often relies on sophisticated catalyst systems or unique electronic properties.[17][18]
-
Key Strategy: Ruthenium-Catalyzed Remote C-H Alkylation. Recent studies have shown that a ruthenium catalyst, in conjunction with an N-pyrimidinyl directing group and an ancillary ester directing group at C3, can achieve remote C6-alkylation. The proposed mechanism involves a C2-cyclometalation followed by a remote σ-activation of the C6-H bond.[3][4]
-
Key Strategy: Brønsted Acid Catalysis. A metal-free approach has been developed for the C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst.[17]
-
Key Strategy: Dispersion-Controlled Borylation. By designing a bulky tertiary phosphine directing group, an iridium catalyst can selectively borylate the C6 position. This is driven by favorable dispersive interactions between the directing group, the ligand, and the borylating agent.[19]
Question: I am attempting a remote C6-functionalization, but the reaction is not proceeding. What are the critical parameters?
Answer:
-
Ancillary Directing Group is Key: In the Ru-catalyzed system, the C3-ester group on your starting material is pivotal for reactivity at C6.[3][4] Ensure it is present and unmodified.
-
Catalyst and Ligand Integrity: The catalytic system is complex. Ensure your ruthenium precursor and any necessary ligands are pure and handled under appropriate inert conditions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the outcome of remote C-H activation. A solvent screen (e.g., THF, Dioxane, Toluene) is often necessary during optimization.[4]
Question: What methods are available for targeting the C5 position?
Answer: C5 functionalization is also challenging but has been achieved through various catalytic methods.[20][21][22][23]
-
Key Strategy: Copper-Catalyzed Alkylation. For indoles bearing a carbonyl group at C3 (like your dicarboxylate substrate), a copper-catalyzed reaction with α-diazomalonates can achieve regioselective C5-H alkylation. Computational studies suggest the reaction may proceed via an initial C4-H activation directed by the C3-carbonyl.[22]
-
Key Strategy: Silver-Catalyzed Selenylation. A tethered C3-pivaloyl group on an indole scaffold can direct C5-H selenylation using a silver catalyst. The C3 group serves to block the more reactive C3 position and electronically influence the benzene ring.[20]
-
Key Strategy: Directed Iodination. A metal-free, radical-based method for the direct iodination of the C5 position has been reported, providing a valuable handle for further cross-coupling reactions.[24]
Part 3: Reaction-Specific Troubleshooting: Nitration
Question: I need to nitrate this compound. Where will the nitro group add, and how can I control the outcome?
Answer: Nitration is a classic electrophilic aromatic substitution. The outcome is governed by the directing effects of the substituents already on the indole ring. The deactivating C2 and C3 esters and the activating, ortho-, para- directing nature of the pyrrole nitrogen will compete.
-
Expected Outcome: For electronegatively substituted indoles, nitration typically yields a mixture of the 5-nitro and 6-nitro isomers. The precise ratio depends heavily on the reaction conditions.[25] The C3-acetyl group, for example, directs nitration predominantly to the C6 position.[25]
-
Controlling Regioselectivity:
-
Nitrating Agent: The choice of nitrating agent is critical. Standard conditions like HNO₃/H₂SO₄ are harsh and may lead to poor selectivity or decomposition.[26] Milder, more modern reagents like trifluoroacetyl nitrate (generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride) can offer much higher regioselectivity for the C3 position on N-protected indoles under non-acidic conditions.[27][28] Other Lewis acid-catalyzed nitrations (e.g., using Yb(OTf)₃) with N-nitropyrazole reagents also provide excellent control.[29]
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically preferred product and minimizing side reactions.
-
Solvent: The solvent can influence the reactivity of the nitrating species. A solvent screen is advisable when developing a new nitration protocol.
-
Troubleshooting: "My nitration reaction is producing an inseparable mixture of 5-nitro and 6-nitro isomers. How can I improve the selectivity?"
-
Switch to Milder Conditions: Avoid strong mixed acids. Explore protocols using reagents like trifluoroacetyl nitrate or catalyzed systems that offer better kinetic control.[27][28] These methods often proceed under non-acidic conditions, which can be beneficial for complex substrates.[27][28]
-
Protect the Nitrogen: If the N-H is free, it can be protonated in strong acid, altering the directing effects. Installing a protecting group (e.g., Boc) can lead to cleaner reactions and predictable outcomes. For example, N-Boc indole is selectively nitrated at the C3 position under non-acidic conditions.[27]
-
Review Precedent: Carefully examine literature reports for the nitration of similarly substituted indoles. The choice between C5 and C6 is subtle and highly dependent on the specific electronic and steric environment.[25]
Part 4: Data Tables & Visualizations
Table 1: Summary of Directing Groups for Regioselective C-H Functionalization
| Directing Group (Position) | Target Position(s) | Metal/Catalyst System | Key Features | Reference(s) |
| N-P(O)tBu₂ (N1) | C7 | Palladium | Sterically demanding; overrides C2 reactivity. | [10][11][14] |
| N-Pyrimidinyl (N1) | C6 (Remote) | Ruthenium | Requires ancillary C3-ester group. | [3][4] |
| C3-Pivaloyl (C3) | C4, C5 | Palladium, Copper | Directs to adjacent C4 or can influence remote C5. | [10][14][20] |
| N-H (Free Indole) | C7 | Lithium (DoM) | Requires strong base; N-H is deprotonated. | [5][30] |
| N-Carbonyl/Sulfonyl | C2 | Rhodium, Palladium | Common directing group for C2 functionalization. | [31][32] |
Diagram 1: Decision Workflow for Regioselective Functionalization
This diagram outlines the logical steps a researcher might take when planning a selective functionalization of the indole dicarboxylate core.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Diagram 2: Generalized Mechanism for Directed C-H Activation
This diagram illustrates the key steps in a transition metal-catalyzed C-H activation cycle directed by a coordinating group.
Caption: Generalized catalytic cycle for directed C-H functionalization.
References
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
(2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]
-
(2021). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. [Link]
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(2021). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
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Jia, Y., et al. (2018). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters. [Link]
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(2021). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. SciSpace. [Link]
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(2020). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Angewandte Chemie International Edition. [Link]
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Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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(2020). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
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(2020). Silver-Catalyzed Remote C5–H Selenylation of Indoles. The Journal of Organic Chemistry. [Link]
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(2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link]
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(2021). Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. ResearchGate. [Link]
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(2019). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters. [Link]
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(2015). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. [Link]
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(2022). Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Communications. [Link]
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Shi, Z., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
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(2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers. [Link]
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(2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters. [Link]
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(2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
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(2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
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(2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society. [Link]
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(2021). Breaking the Trend: Insight into Unforeseen Reactivity of Alkynes in Cobalt-Catalyzed Weak Chelation-Assisted Regioselective C(4)–H Functionalization of 3-Pivaloyl Indole. ACS Catalysis. [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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(2010). Metalation of Indole. Topics in Heterocyclic Chemistry. [Link]
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(n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]
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(n.d.). Directed ortho metalation. Wikipedia. [Link]
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(2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. [Link]
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(2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]
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(2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
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(2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie. [Link]
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(2023). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers. [Link]
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(2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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(2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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(2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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(2020). Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry. [Link]
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(2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
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(2018). Regioselective and Diastereoselective Aminoarylation of 1,3-Dienes. Journal of the American Chemical Society. [Link]
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(2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
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(n.d.). Aromatic nitration under various conditions. ResearchGate. [Link]
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Troubleshooting low yields in the synthesis of Diethyl 1H-indole-2,3-dicarboxylate derivatives
Introduction
Diethyl 1H-indole-2,3-dicarboxylate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, however, can be fraught with challenges, often leading to frustratingly low yields. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with the preparation of these valuable compounds. Drawing upon established synthetic methodologies and field-proven insights, this document provides a structured approach to troubleshooting, optimization, and successful synthesis. We will primarily focus on the widely-used Fischer and Hemetsberger indole syntheses, addressing specific experimental issues in a direct question-and-answer format.
Part 1: General Troubleshooting Workflow
When encountering a low yield, a systematic approach is crucial to identifying the root cause efficiently. Before diving into route-specific issues, follow this general diagnostic workflow.
Caption: General workflow for troubleshooting low-yield indole syntheses.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A: Several methods exist, but the Fischer and Hemetsberger syntheses are classical and frequently employed. More modern methods, such as transition-metal-catalyzed reactions, are also gaining prominence. Each has distinct advantages and disadvantages.
| Synthetic Route | Starting Materials | Typical Yields | Advantages | Common Challenges |
| Fischer Synthesis | Phenylhydrazine, Diethyl 2-ketosuccinate | 5-80%[1] | Versatile, well-studied, readily available starting materials.[2] | Harsh acidic conditions, potential for side reactions, low yields with certain substrates.[1] |
| Hemetsberger Synthesis | Aromatic aldehyde, Ethyl azidoacetate | >70%[3] | High yields, milder thermal conditions for cyclization. | Instability of azido-ester intermediate, multi-step process.[3] |
| Rh-Catalyzed C-H Annulation | Arylhydrazine, Diethyl maleate | Good to satisfactory[4] | One-step, high functional group tolerance.[4] | Requires expensive metal catalyst, oxidant, and specific directing groups. |
Q2: My reaction mixture turned dark brown/black immediately. Is this normal?
A: While some color change is expected, especially in the Fischer indole synthesis which uses strong acids and heat[5], rapid formation of a dark, tar-like substance often indicates decomposition of the starting materials or product. This is a critical sign to re-evaluate reaction temperature, acid concentration, or the purity of your starting phenylhydrazine, which can be prone to air oxidation.
Q3: How can I reliably purify this compound?
A: The purification method depends on the scale and impurity profile.
-
Recrystallization: This is often the most effective and scalable method. A common solvent system is ethanol or an ethyl acetate/hexane mixture.[6]
-
Silica Gel Chromatography: This is effective for removing closely-related impurities but can be challenging due to the moderate polarity of the product. Using a gradient elution from hexane/ethyl acetate is a good starting point.[5][7] Be aware that prolonged exposure to silica gel (which is weakly acidic) can sometimes cause degradation of sensitive indoles.
Q4: I've isolated a red, needle-like crystalline impurity. What could it be?
A: In syntheses starting from aromatic amino- or nitro-compounds, the formation of azo compounds is a known side reaction. One report identifies red needle-like impurities as diethyl azobenzene-4,4'-dicarboxylate, which can form under certain reaction conditions.[8]
Part 3: Route-Specific Troubleshooting Guides
The Fischer Indole Synthesis
This method proceeds via the acid-catalyzed cyclization of a phenylhydrazone intermediate.[2] The success of the entire synthesis hinges on the stability of this intermediate and the efficiency of the subsequent[9][9]-sigmatropic rearrangement.
Q: My Fischer indole synthesis is failing, resulting in a complex mixture. What are the most common failure points?
A: The failure of this reaction can typically be traced to one of three areas:
-
Poor Phenylhydrazone Formation/Stability: The initial condensation between the phenylhydrazine and the ketone (diethyl 2-ketosuccinate) may be incomplete or the formed hydrazone may be unstable. Ensure your phenylhydrazine is pure; distillation or recrystallization of commercial stock is often recommended. The ketone must also be of high purity.
-
Incorrect Acid Catalyst or Temperature: The choice and concentration of the acid are critical. Catalysts can range from Brønsted acids (HCl, H₂SO₄, PPA) to Lewis acids (ZnCl₂, BF₃).[2] For sterically hindered substrates, stronger catalysts like polyphosphoric acid (PPA) may be necessary to drive the reaction.[5] However, excessive heat or acid strength can lead to sulfonation or complete decomposition (tarring).
-
Unfavorable[9][9]-Sigmatropic Rearrangement: This is the key bond-forming step. If the intermediate enamine tautomer cannot adopt the correct conformation for the rearrangement, the reaction will fail or proceed through alternative, undesired pathways.
Caption: Potential reaction pathways in the Fischer Indole Synthesis.
Q: I suspect my hydrazone intermediate is not forming correctly. How can I optimize this step?
A: This step is a condensation reaction and is often reversible.
-
Protocol: Dissolve the phenylhydrazine hydrochloride and diethyl 2-ketosuccinate (1.0 eq) in absolute ethanol or glacial acetic acid (1.1 eq).[5]
-
Catalysis: A few drops of acid (acetic acid or HCl) can catalyze the reaction.
-
Water Removal: The reaction produces water. While often not explicitly removed in one-pot procedures, if you are isolating the hydrazone, ensuring anhydrous conditions can help drive the equilibrium towards the product.
-
Verification: Before proceeding to the high-temperature cyclization, you can monitor the formation of the hydrazone by TLC or ¹H NMR to ensure the condensation is complete.
The Hemetsberger-Knittel Synthesis
This two-stage process involves a Knoevenagel condensation to form an α-azido-β-arylacrylate, followed by thermal decomposition (thermolysis) to yield the indole.[9][10]
Q: The initial Knoevenagel condensation to form the azidoacrylate has a very low yield. How can this be improved?
A: This is a common issue. The condensation between an aromatic aldehyde and ethyl azidoacetate requires a base, and the conditions must be carefully controlled.
-
Base Selection: Sodium ethoxide in ethanol is a standard choice.[9] The stoichiometry is critical; ensure the base is fresh and accurately measured.
-
Reaction Temperature: This condensation is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions of the sensitive azido group.
-
Sacrificial Electrophiles: One study significantly increased the yield of the azidoacrylate by employing ethyl trifluoroacetate as a sacrificial electrophile, which likely helps to activate the reaction components.[9]
Q: The thermolysis step is not working. I'm either recovering the starting material or getting a mess. What should I do?
A: The thermolysis step is a nitrene-mediated cyclization, and the temperature is the most critical parameter.[3]
-
Solvent and Temperature: The reaction is typically performed by heating the azidoacrylate in a high-boiling, inert solvent like xylene or decalin at temperatures ranging from 120-180 °C. The optimal temperature is substrate-dependent and must be determined empirically. Start at a lower temperature (e.g., 130 °C) and gradually increase it while monitoring the reaction by TLC.
-
Purity of Intermediate: While some reports suggest the crude azidoacrylate can be used directly in the thermolysis step[9], impurities from the condensation can interfere with the cyclization. If you are getting a complex mixture, purifying the intermediate by chromatography or recrystallization is highly recommended.
-
Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.
Part 4: Key Experimental Protocols
Protocol 4.1: One-Pot Fischer Indole Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine hydrochloride (1.1 eq) and diethyl 2-ketosuccinate (1.0 eq) to glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Hydrazone Formation (Optional Checkpoint): Stir the mixture at 60-80 °C for 1-2 hours to ensure complete formation of the phenylhydrazone. The solution will typically turn yellow or orange.
-
Cyclization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.[5] Monitor the reaction progress by TLC, observing the consumption of the hydrazone intermediate and the appearance of the indole product spot.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the acid.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral (pH ~7). Be cautious as effervescence will occur.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[5]
Protocol 4.2: Two-Step Hemetsberger Synthesis
This protocol requires careful handling of sodium azide and its organic derivatives.
Step A: Synthesis of Diethyl 2-azido-3-phenylacrylate
-
Base Preparation: In a flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.
-
Condensation: To the cold base solution, add a mixture of the substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by pouring it into ice-cold water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude azidoacrylate can be purified by chromatography or used directly.
Step B: Thermal Cyclization
-
Setup: Dissolve the purified (or crude) diethyl 2-azido-3-phenylacrylate from Step A in a high-boiling inert solvent (e.g., xylene).
-
Thermolysis: Heat the solution to reflux (approx. 140 °C for xylene) under an inert atmosphere. Nitrogen evolution should be observed.
-
Monitoring: Monitor the reaction by TLC until the starting azidoacrylate is fully consumed (typically 1-3 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude residue contains the this compound. Purify as described in Protocol 4.1 (step 7).
References
- Organic Syntheses Procedure, Ethyl 2-methyl-3-methylthioindole-5-carboxyl
-
Wikipedia, Hemetsberger indole synthesis, [Link]
-
Royal Society of Chemistry, Indoles via Knoevenagel–Hemetsberger reaction sequence, [Link]
-
SynArchive, Hemetsberger-Knittel Indole Synthesis, [Link]
-
Reddit, Problems with Fischer indole synthesis, [Link]
-
Wikipedia, Fischer indole synthesis, [Link]
-
National Institutes of Health (PMC), Indole synthesis: a review and proposed classification, [Link]
-
PubMed, Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates, [Link]
- Organic Syntheses Procedure, 1H-Indole-4-carboxylic acid, methyl ester,
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- 10. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Introduction
The synthesis of Diethyl 1H-indole-2,3-dicarboxylate is a cornerstone reaction for accessing a versatile scaffold in medicinal chemistry and materials science. While the synthesis itself, often achieved through methods like the Fischer or Japp-Klingemann reactions, is well-documented, the subsequent work-up and purification stages are frequently where researchers encounter significant challenges that can impact yield and purity.[1][2] These challenges range from isolating the product from complex reaction mixtures to achieving the high purity required for downstream applications.
This guide provides a structured, experience-driven approach to troubleshooting the work-up and purification of this compound. It is designed to move beyond simple procedural steps, offering insights into the chemical principles that govern each stage of the process.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure following the synthesis of this compound?
A typical procedure involves quenching the reaction, separating the organic and aqueous phases, and purifying the crude product. After the reaction is deemed complete (usually monitored by Thin Layer Chromatography, TLC), the mixture is often cooled to room temperature. If a strong acid catalyst like polyphosphoric acid or sulfuric acid was used, the reaction is carefully quenched by pouring it over ice water.[3] The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove residual acid, followed by a brine wash to remove excess water. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product, which is then purified.[4]
Q2: My crude product is a dark, viscous oil or tar. Is this normal, and how can I handle it?
It is not uncommon for the crude product of indole syntheses to be a dark oil, especially when using strong acid catalysts and elevated temperatures, which can lead to side reactions and the formation of colored impurities.[5] This does not necessarily indicate a failed reaction. The primary goal is to proceed with purification. Attempting to dissolve the oil in a minimal amount of the chosen column chromatography solvent (e.g., dichloromethane) and adsorbing it onto a small amount of silica gel for dry loading onto the column is often an effective strategy.[6]
Q3: What are the recommended solvents for extraction and subsequent purification?
-
Extraction: Ethyl acetate is a highly effective and commonly used solvent for extracting indole derivatives due to its good balance of polarity and its immiscibility with water. Dichloromethane is another viable option.
-
Column Chromatography: A gradient elution system of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is standard.[7][8] A typical starting point is 10-20% ethyl acetate in hexanes, with the polarity gradually increased as needed based on TLC analysis.
-
Recrystallization: Ethanol or methanol can be effective solvents for recrystallizing the purified product to obtain sharp-melting crystals.[9] Sometimes a solvent/anti-solvent system, like ethyl acetate/hexanes, can also induce crystallization.
Q4: How can I definitively confirm the identity and purity of my final product?
A combination of spectroscopic methods is essential for unambiguous characterization:
-
¹H NMR (Proton NMR): This will confirm the presence of all expected protons, their chemical environments, and their coupling patterns (e.g., aromatic protons, two distinct ethyl ester signals). The broad singlet for the N-H proton is a key indicator.
-
¹³C NMR (Carbon NMR): This confirms the number of unique carbon atoms in the molecule, including the two distinct ester carbonyl carbons.
-
IR (Infrared) Spectroscopy: Look for characteristic peaks, such as the N-H stretch (around 3300-3400 cm⁻¹) and the strong C=O stretch of the ester groups (around 1700-1730 cm⁻¹).[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
Troubleshooting Guide
Problem 1: Low or No Product Recovery After Aqueous Work-up
-
Probable Cause: The pH of the aqueous layer may be unsuitable, causing the indole product (which has a weakly acidic N-H proton) to partition into the aqueous phase as a salt, especially if a strong base is used for neutralization.
-
Self-Validation/Solution: Before extraction, check the pH of the aqueous layer. It should be neutral or slightly acidic. If a strong base was used, carefully re-acidify with dilute HCl to a pH of ~6-7. Perform extractions with a generous volume of ethyl acetate (e.g., 3 x 50 mL for a 100 mL aqueous layer) to ensure complete recovery.
-
Probable Cause: An emulsion has formed at the interface of the organic and aqueous layers, trapping the product.
-
Self-Validation/Solution: Emulsions appear as a cloudy, inseparable third layer. To break it, add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous phase, forcing separation. Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve the issue. Gentle swirling during extraction, rather than vigorous shaking, can prevent emulsion formation in the first place.
Problem 2: Final Product is Heavily Contaminated with a Persistent Colored Impurity
-
Probable Cause: Acid-catalyzed polymerization or degradation of the indole product or starting materials. The indole nucleus can be sensitive to strong acids, leading to the formation of highly conjugated, colored side products.[5]
-
Self-Validation/Solution: During the work-up, after dissolving the crude product in the organic solvent but before evaporation, treat the solution with a small amount of activated charcoal. Stir for 15-20 minutes, then filter through Celite to remove the charcoal. This can effectively adsorb many colored impurities. Be aware that this may also slightly reduce your yield by adsorbing some product. The most reliable solution is meticulous column chromatography.[12]
Problem 3: Difficulty Purifying by Flash Column Chromatography
-
Probable Cause: The chosen eluent system has incorrect polarity. The product either remains at the top of the column (solvent too nonpolar) or elutes immediately with the solvent front (solvent too polar).
-
Self-Validation/Solution: Before running the column, perform a systematic TLC analysis with varying ratios of ethyl acetate and hexanes (e.g., 5%, 10%, 20%, 30% EtOAc/Hex). The ideal solvent system for column chromatography will give your product an Rf (retention factor) value of approximately 0.25-0.35.[13]
-
Probable Cause: The product is streaking or "tailing" down the column, leading to poor separation and impure fractions.
-
Self-Validation/Solution: Tailing on silica gel often indicates that the compound is somewhat acidic (like the indole N-H). Adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent can resolve this. For an acidic compound like this indole, adding a small amount of acetic acid to the eluent can sharpen the bands and improve separation. Another cause can be overloading the column; ensure the amount of crude product is no more than 1-5% of the mass of the silica gel.
Problem 4: The Purified Product Fails to Crystallize from Solution
-
Probable Cause: The product is pure but is an oil at room temperature, or trace impurities are inhibiting lattice formation.
-
Self-Validation/Solution: First, ensure purity by NMR. If pure, try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then slowly add a nonpolar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If this fails, storing the solution in a freezer for several days may promote slow crystallization. Using a seed crystal from a previous successful batch is the most reliable method.
Visualized Workflows
Caption: Standard experimental workflow for work-up and purification.
Caption: Troubleshooting logic for low product yield after extraction.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
-
Once the reaction is complete as determined by TLC, cool the reaction vessel to room temperature in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g for a 50 mmol scale reaction) with vigorous stirring.
-
Transfer the resulting aqueous suspension to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for oils, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the packed silica gel column.
-
Begin elution with the low-polarity solvent system, collecting fractions.[6]
-
Gradually increase the polarity of the eluent (e.g., from 5% to 15% to 30% ethyl acetate) to elute the product.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for separation of nonpolar impurities first, followed by elution of the target compound. |
| Starting Eluent | 5-10% Ethyl Acetate in Hexanes | Ensures that non-polar side products are washed off the column before the desired product begins to move. |
| Final Eluent | 20-40% Ethyl Acetate in Hexanes | Sufficiently polar to elute the this compound in a reasonable number of fractions. |
References
- FOLIA. (n.d.). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D.
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
-
Fanton, M., et al. (2020). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
- Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions. Retrieved from [Link]
- Supplementary Information. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
-
Gassman, P. G., & van Bergen, T. J. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Marx, A., et al. (2012). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). Template for Electronic Submission of Organic Letters.
- Cugola, A., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles.
- BenchChem. (2025). Application Notes and Protocols: One-Pot Synthesis of Substituted Indoles from Diethyl 1H-indole-2,5-dicarboxylate.
- BenchChem. (2025). Technical Support Center: Synthesis of Indole-2,5-dicarboxylates.
-
Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]
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Technical Support Center: Characterization of Impurities in Diethyl 1H-indole-2,3-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diethyl 1H-indole-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the identification, characterization, and troubleshooting of impurities associated with this compound. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, empowering you to make informed decisions during your analytical workflows.
Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug substances.[1][2][3] Impurities can arise from starting materials, synthetic by-products, or degradation and can significantly impact a product's stability, biological activity, and safety profile.[2] This guide provides a structured approach to tackling these analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in this compound.
Q1: What are the most common process-related impurities I should expect in a sample of this compound?
A: The impurity profile is intrinsically linked to the synthetic route. The most prevalent method for synthesizing the indole-2,3-dicarboxylate core is the Reissert indole synthesis .[4][5][6] This reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[4][7]
Therefore, the most probable impurities are:
-
Unreacted Starting Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
-
Key Intermediates:
-
Reaction By-products:
-
Incomplete Cyclization Products: The amino intermediate formed after reduction of the nitro group may persist if cyclization is not driven to completion.
-
Decarboxylation Products: Partial or full decarboxylation can occur, especially if the reaction is performed at high temperatures, leading to mono-ester or unsubstituted indole by-products.
-
Side-Reaction Products: Under certain reduction conditions, the reaction can be diverted to form quinolone derivatives instead of the desired indole.[7]
-
Q2: Beyond synthesis, what other types of impurities might be present?
A: You should also consider degradation products, which can form during storage or handling.
-
Hydrolysis Products: The ester functional groups are susceptible to hydrolysis. The presence of moisture or acidic/basic conditions can lead to the formation of:
-
Mono-acid Impurities: (2-carboxy-1H-indole-3-carboxylic acid ethyl ester or 3-carboxy-1H-indole-2-carboxylic acid ethyl ester)
-
Di-acid Impurity: 1H-indole-2,3-dicarboxylic acid
-
-
Oxidation Products: The indole ring is electron-rich and can be susceptible to oxidation, leading to various hydroxylated or N-oxide species.
Q3: What are the primary analytical techniques for characterizing these impurities?
A: A multi-technique, or "orthogonal," approach is essential for robust impurity characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separation and quantification. A reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is standard for initial impurity profiling.[8][9]
-
Mass Spectrometry (MS): When hyphenated with HPLC (LC-MS), MS provides critical molecular weight data for each impurity, which is the first step in identification.[10] High-resolution mass spectrometry (HRMS) can provide elemental composition, further constraining potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation of unknown compounds.[11][12][13] After an impurity is isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine its precise chemical structure.
Part 2: Troubleshooting Guides & Analytical Workflows
This section provides structured, in-depth guidance for specific analytical challenges.
Problem: An unknown peak is consistently observed in my RP-HPLC chromatogram. How do I proceed with identification?
A: This is a common challenge in process chemistry and stability studies. A systematic workflow is crucial for efficient and accurate identification.
Workflow for Unknown Impurity Identification
The logical flow for identifying an unknown chromatographic peak involves a tiered approach, from initial non-destructive analysis to definitive structural confirmation.
Caption: Workflow for identifying an unknown chromatographic impurity.
Step-by-Step Troubleshooting:
-
Analyze UV-Vis Data: Use the PDA detector to extract the UV-Vis spectrum of the unknown peak. Compare it to the spectrum of the main this compound peak.
-
Rationale: A similar spectrum suggests the core indole chromophore is intact, pointing towards impurities like hydrolysis products or isomers. A significantly different spectrum might indicate a starting material or a major structural rearrangement.
-
-
Determine Molecular Weight via LC-MS: This is the most critical step. An accurate mass measurement immediately narrows down the possibilities.
-
Rationale: By comparing the molecular weight of the unknown to the parent compound, you can hypothesize the modification (e.g., - C₂H₄ suggests loss of an ethyl group; + H₂O suggests hydrolysis then - C₂H₅OH; + O suggests oxidation).
-
-
Isolate the Impurity: If the structure cannot be confidently assigned by MS, the impurity must be isolated for NMR analysis. Preparative HPLC is the most common method.[2]
-
Perform Structural Elucidation by NMR: Acquire ¹H, ¹³C, and 2D NMR spectra.
-
(Optional but Recommended) Orthogonal Confirmation: Synthesize the proposed impurity structure via an independent route and compare its retention time, MS fragmentation, and NMR spectra to the isolated unknown.
-
Rationale: This provides absolute confirmation of the structure and is often required for regulatory filings of new drug applications.[2]
-
Problem: My ¹H NMR spectrum shows low-level signals I cannot account for. Are they impurities?
A: First, rule out trivial sources before investigating process-related impurities.
-
Check for Residual Solvents: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents (e.g., Acetone, Ethyl Acetate, Hexane, Toluene) in your deuterated solvent.[16]
-
Expert Tip: Pay close attention to singlets in the 1.5-2.5 ppm range and broad singlets around 1.5 ppm (water) or 2.5 ppm (DMSO). These are very common.
-
-
Look for Structurally-Related Patterns: Examine the signals for patterns characteristic of your molecule. For this compound, look for:
-
Extra ethyl group patterns (a quartet around 4.3 ppm and a triplet around 1.4 ppm).
-
Additional signals in the aromatic region (7-8 ppm) or a separate N-H signal (>10 ppm).
-
Rationale: The presence of these patterns suggests the impurity is structurally related to the parent compound (e.g., a regioisomer or a hydrolysis product where one ethyl group remains).
-
-
Utilize 2D NMR: Run a quick 2D COSY or HSQC experiment.
-
Rationale: Signals from an impurity will show correlations only among themselves, creating a distinct, isolated network of cross-peaks separate from the main compound's network. This is a powerful way to visually segregate impurity signals from the main component.
-
Part 3: Data Tables & Experimental Protocols
Table 1: Potential Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Parent Compound | This compound | C₁₄H₁₅NO₄ | 261.27 | The reference point for RT and MS fragmentation. |
| o-Nitrotoluene | C₇H₇NO₂ | 137.14 | Early eluting in RP-HPLC; lacks indole UV spectrum. | |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Early eluting; lacks indole UV spectrum. | |
| Ethyl o-nitrophenylpyruvate | C₁₁H₁₁NO₅ | 237.21 | Key intermediate; lacks indole UV spectrum. | |
| Mono-acid (hydrolysis) | e.g., 3-(ethoxycarbonyl)-1H-indole-2-carboxylic acid | C₁₂H₁₁NO₄ | 233.22 | Shorter RT in RP-HPLC; MW is 28 Da less than parent. |
| Di-acid (hydrolysis) | 1H-indole-2,3-dicarboxylic acid | C₁₀H₇NO₄ | 205.17 | Much shorter RT in RP-HPLC; MW is 56 Da less than parent. |
Diagram 2: Impurity Formation in Reissert Synthesis
Caption: Simplified Reissert synthesis showing impurity entry points.
Protocol 1: Generic RP-HPLC-MS Method for Impurity Profiling
Objective: To separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC or UHPLC system with a PDA/DAD detector.
-
Mass spectrometer (single quadrupole or HRMS) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A C18 column provides good retention for the moderately non-polar indole ring system. Formic acid is a common LC-MS compatible modifier that aids in protonation for ESI+ mode and improves peak shape.
-
Gradient:
Time (min) % B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
Rationale: A shallow gradient provides high resolution to separate closely eluting impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL.
-
-
MS Conditions (ESI+):
-
Ionization Mode: ESI Positive.
-
Rationale: The indole nitrogen and carbonyl oxygens can be readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Scan Range: m/z 100-500.
-
Note: These are starting parameters and must be optimized for your specific instrument.
-
Protocol 2: Sample Preparation for NMR Analysis of an Isolated Impurity
-
Isolation: Collect the fraction corresponding to the impurity peak from multiple preparative HPLC runs.
-
Solvent Removal: Combine the fractions and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. Be cautious with temperature to avoid degrading the sample.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to remove water and obtain a dry, fluffy powder.
-
Rationale: Lyophilization is a gentle drying method that avoids thermal degradation and yields a sample that is easy to handle and dissolve.
-
-
Sample Preparation for NMR:
-
Accurately weigh 1-5 mg of the isolated impurity into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it dissolves a wide range of compounds and the indole N-H proton is less likely to exchange.
-
Briefly vortex or sonicate to ensure complete dissolution. The sample is now ready for NMR analysis.
-
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Technology Networks. [Link]
-
Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac Group. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Reissert Indole Synthesis. Name-Reaction.com. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
(PDF) Reissert-Indole-Synthesis. ResearchGate. [Link]
-
Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. [Link]
-
Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Technology Networks. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. [Link]
-
Reissert Indole Synthesis. YouTube. [Link]
-
The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. [Link]
-
The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate. [Link]
-
Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]
-
NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
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- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Diethyl 1H-indole-2,3-dicarboxylate and Diethyl 1H-indole-2,5-dicarboxylate: A Comparative Analysis for Strategic Application in Drug Discovery
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth comparison of two structurally isomeric indole derivatives: Diethyl 1H-indole-2,3-dicarboxylate and Diethyl 1H-indole-2,5-dicarboxylate. Our objective is to move beyond a simple cataloging of properties and instead, to dissect the subtle yet critical differences that dictate their respective utility as precursors and scaffolds in modern medicinal chemistry. We will explore how the positional variance of the diester functionalities profoundly impacts chemical reactivity, biological activity, and strategic value in the synthesis of complex therapeutic agents.
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug design.[2][3] This guide will provide the field-proven insights and experimental data necessary to make informed decisions when selecting between these two versatile building blocks.
Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the placement of the ethyl carboxylate groups on the indole ring. This seemingly minor isomeric variation has significant consequences for the molecule's electronic distribution, steric profile, and reactivity.
-
This compound features adjacent (vicinal) ester groups on the pyrrole moiety of the indole core.
-
Diethyl 1H-indole-2,5-dicarboxylate has one ester on the pyrrole ring (C2) and one on the benzene ring (C5).
This distinction is visualized below:
Caption: Chemical structures of the 2,3- and 2,5-isomers.
The positioning of these electron-withdrawing groups dictates the electron density across the indole scaffold, influencing sites susceptible to electrophilic or nucleophilic attack and modulating the acidity of the N-H proton.
Comparative Physicochemical Properties
A summary of the core properties highlights their similarities and subtle differences.
| Property | This compound | Diethyl 1H-indole-2,5-dicarboxylate | Rationale for Difference |
| Molecular Formula | C₁₄H₁₅NO₄[4][5] | C₁₄H₁₅NO₄ | Identical (Isomers) |
| Molecular Weight | 261.27 g/mol [4][5] | 261.27 g/mol | Identical (Isomers) |
| CAS Number | 128942-88-1[4][5] | 127221-02-7[6] | Unique Identifier |
| Appearance | Solid[4] | Solid | Typical for this class of compounds |
| XLogP3 | 2.5 - 2.8[5] | ~2.7 (Predicted) | The 2,3-isomer's adjacent esters may slightly alter polarity compared to the more distributed 2,5-isomer, but the overall lipophilicity is comparable. |
| Hydrogen Bond Donors | 1[5] | 1 | The indole N-H group in both. |
| Hydrogen Bond Acceptors | 4[5] | 4 | The four oxygen atoms of the two ester groups in both. |
| Polar Surface Area (PSA) | 68.39 Ų[5] | ~68.39 Ų (Predicted) | The contribution of the functional groups to PSA is identical, regardless of position. |
While many computed properties are identical, the spatial arrangement of the esters in the 2,3-isomer can lead to intramolecular interactions (e.g., hydrogen bonding with the N-H proton) that may influence its conformation and crystal packing compared to the 2,5-isomer.
Synthesis and Reactivity: A Tale of Two Pathways
The synthetic routes to these isomers are distinct, reflecting the different bond disconnections required to achieve the target substitution patterns.
Synthesis of this compound
A modern and efficient approach involves a rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleate esters.[7] This method offers a direct, one-step route to the highly substituted indole core.[7]
Caption: Rhodium-catalyzed synthesis of the 2,3-dicarboxylate isomer.
This strategy is powerful because it constructs the pyrrole ring with the desired substituents in a single, convergent step, tolerating a variety of functional groups on the arylhydrazine precursor.[7]
Synthesis of Diethyl 1H-indole-2,5-dicarboxylate
The synthesis of the 2,5-isomer often relies on classical indole syntheses, such as the Fischer or Gassman indole synthesis, starting with appropriately substituted precursors. For instance, a plausible route could involve the reaction of a p-hydrazinobenzoic acid derivative with ethyl pyruvate, followed by esterification. A well-documented general method for preparing substituted indole-2-carboxylates is the Fischer indole synthesis.[8]
Caption: Fischer indole synthesis pathway for the 2,5-dicarboxylate isomer.
Comparative Reactivity
The positional isomerism directly governs the reactivity of the indole core.
-
2,3-Isomer: The C3 position, typically the most nucleophilic site in an indole and prone to electrophilic substitution, is blocked. This diverts reactivity towards the N-H position (alkylation, acylation) or the benzene ring (positions C4, C5, C6, C7), often requiring harsher conditions due to the deactivating effect of the ester groups.
-
2,5-Isomer: The C3 position remains available. While the C2-ester deactivates the ring towards electrophilic attack compared to unsubstituted indole, the C3 position is still the most probable site for reactions like Vilsmeier-Haack formylation, Mannich reactions, or Friedel-Crafts acylation.[8] This makes the 2,5-isomer a more versatile platform for introducing further functionality at the C3 position, a common strategy in drug design.
Applications in Medicinal Chemistry and Drug Discovery
Both scaffolds serve as valuable starting points for the synthesis of biologically active molecules. However, their utility is channeled into different applications based on their inherent reactivity.
Diethyl 1H-indole-2,5-dicarboxylate: A Precursor for Bioactive Carboxamides
This isomer is particularly valuable as a precursor for novel indole-2-carboxamides.[6] The indole-2-carboxamide scaffold is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, antitubercular, and antimicrobial properties.[6] The synthetic strategy typically involves the selective hydrolysis of the C2-ester followed by amide coupling, or hydrolysis of both esters to the dicarboxylic acid and subsequent diamide formation.[6]
Caption: Pathway from the 2,5-dicarboxylate to bioactive dicarboxamides.
This compound: A Scaffold for Fused Heterocycles
With the C2 and C3 positions occupied, the 2,3-dicarboxylate is an excellent precursor for constructing fused heterocyclic systems. The adjacent ester functionalities can react with binucleophiles like hydrazine or diamines to form pyridazino[4,5-b]indoles or other complex ring systems.[8] These fused systems are of great interest in medicinal chemistry for their rigid structures that can precisely orient substituents for optimal receptor binding.
Comparative Biological Activities of Derivatives
| Derivative Class | Starting Isomer | Reported Biological Activities |
| Indole-2-carboxamides | 2,5-dicarboxylate | Anticancer, antitubercular, antimicrobial, antiviral (HCV).[3][6] |
| Fused Pyridazino[4,5-b]indoles | 2,3-dicarboxylate | Antimicrobial, tranquilizing, anticonvulsant.[8] |
| C3-Functionalized Indoles | 2,5-dicarboxylate | Diverse activities depending on the C3 substituent, including anti-corrosion and antioxidant properties.[9] |
| Di-indolyl derivatives | 2,3-dicarboxylate | Potential for unique spatial arrangements for protein binding.[10] |
Experimental Protocols
To provide practical, actionable guidance, we present validated protocols for key transformations of each isomer.
Protocol 1: Synthesis of 1H-Indole-2,5-dicarboxylic acid from Diethyl 1H-indole-2,5-dicarboxylate
This protocol describes the complete hydrolysis (saponification) of the diester to the corresponding dicarboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[6]
Materials:
-
Diethyl 1H-indole-2,5-dicarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve Diethyl 1H-indole-2,5-dicarboxylate (1.0 eq) in a mixture of THF and H₂O (e.g., a 3:1 ratio).
-
Saponification: Add LiOH (2.5 eq) to the solution and stir vigorously at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2-3 by adding 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield 1H-Indole-2,5-dicarboxylic acid as a solid, which can be used in the next step without further purification.
Protocol 2: Rhodium-Catalyzed Synthesis of this compound
This protocol is adapted from the literature for the direct synthesis of the 2,3-isomer.[7]
Materials:
-
2-Acetyl-1-phenylhydrazine (1.0 eq)
-
Diethyl maleate (1.5 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Sodium acetate (NaOAc) (1.0 eq)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 2-acetyl-1-phenylhydrazine, [RhCp*Cl₂]₂, Ag₂CO₃, and NaOAc.
-
Solvent and Reagent Addition: Add the solvent (DCE) followed by diethyl maleate via syringe.
-
Reaction: Seal the vessel and heat the mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Concluding Synopsis
The choice between this compound and its 2,5-isomer is a strategic decision dictated by the ultimate synthetic goal.
| Feature | This compound | Diethyl 1H-indole-2,5-dicarboxylate |
| Key Structural Feature | Vicinal esters on the pyrrole ring | Esters on C2 (pyrrole) and C5 (benzene) |
| Primary Reactivity | N-H functionalization, benzene ring substitution, precursor to fused systems | C3 electrophilic substitution, precursor to C2- and/or C5-carboxamides |
| Synthetic Access | Modern C-H activation/annulation methods | Classical indole syntheses (e.g., Fischer) |
| Primary Application | Building block for fused heterocycles (e.g., pyridazinoindoles) | Scaffold for C3-functionalization and synthesis of bioactive indole-2-carboxamides |
References
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Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available from: [Link]
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PubChem. diethyl 1H-pyrrole-2,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]
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Gadaginamath, G. S., et al. Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles. Indian Journal of Chemistry - Section B, 2005. Available from: [Link]
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Marx, A., et al. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E, 2008. Available from: [Link]
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Fun, H.-K., et al. Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E, 2011. Available from: [Link]
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Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 1974. Available from: [Link]
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Kumar, A., et al. Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 2022. Available from: [Link]
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Isik, S., et al. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Available from: [Link]
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Wang, B., et al. Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 2020. Available from: [Link]
-
Jesudoss, A. C., et al. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Scientific Reports, 2024. Available from: [Link]
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Moody, C. J., & Roff, G. J. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 2006. Available from: [Link]
-
Chemsigma. diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. Available from: [Link]
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Hosseini, Z., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 2021. Available from: [Link]
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Ghorab, M. M., et al. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 2000. Available from: [Link]
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Naveen, K. T., et al. Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of basic and applied Research, 2016. Available from: [Link]
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Houston, D. R., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 2017. Available from: [Link]
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Kumar, R., et al. A brief review of the biological potential of indole derivatives. Journal of the Egyptian National Cancer Institute, 2022. Available from: [Link]
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Kumar, A., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections, 2022. Available from: [Link]
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Akkurt, M., et al. Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). Acta Crystallographica Section E, 2008. Available from: [Link]
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D'Ambrosio, G., et al. Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2006. Available from: [Link]
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Al-Ghorbani, M., et al. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 2022. Available from: [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
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Sanford, M. S., et al. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry, 2007. Available from: [Link]
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A Researcher's Guide to the Reactivity of Indole Dicarboxylate Isomers
For researchers and professionals in drug development and organic synthesis, the indole scaffold is a cornerstone of molecular design. Its inherent reactivity, however, is profoundly influenced by the nature and position of substituents. This guide provides an in-depth comparison of the reactivity of various indole dicarboxylate isomers, offering insights into how the placement of two electron-withdrawing carboxylate groups modulates the chemical behavior of the indole nucleus. By understanding these nuances, chemists can better predict reaction outcomes and strategically design synthetic routes to complex molecular targets.
The Electronic Landscape of Indole and the Influence of Carboxylate Groups
Indole is an electron-rich aromatic heterocycle. Its reactivity is dominated by the pyrrole ring, with the C3 position being the most nucleophilic and prone to electrophilic attack—approximately 10¹³ times more reactive than benzene.[1] This high reactivity stems from the ability of the nitrogen lone pair to participate in the π-system, stabilizing the intermediate cation formed during electrophilic substitution at C3.[2][3]
The introduction of one, and particularly two, carboxylate groups (-COOR) dramatically alters this electronic landscape. As potent electron-withdrawing groups, carboxylates deactivate the indole ring towards electrophilic substitution. This deactivation is a consequence of the inductive and resonance effects of the carboxylate moiety, which pull electron density away from the aromatic system. The extent of this deactivation and the resulting reactivity profile are highly dependent on the specific positions of the two carboxylate groups.
Comparative Reactivity in Electrophilic Aromatic Substitution
The hallmark of indole chemistry, electrophilic aromatic substitution, is significantly tempered in indole dicarboxylates. The general trend is a marked decrease in reactivity compared to unsubstituted indole. However, the isomeric substitution pattern dictates the remaining reactivity and regioselectivity.
Predicted Reactivity Ranking
Based on the known electronic effects of substituents on aromatic rings, a general trend in reactivity towards electrophiles can be predicted. The deactivating effect of a carboxylate group is most strongly felt at the ortho and para positions relative to its point of attachment.
A qualitative ranking of reactivity for common indole dicarboxylate isomers would be:
Indole-4,6-dicarboxylate > Indole-4,7-dicarboxylate > Indole-5,7-dicarboxylate > Indole-2,5-dicarboxylate > Indole-3,5-dicarboxylate > Indole-2,3-dicarboxylate
This prediction is based on the principle that isomers with carboxylates on the benzene ring (positions 4, 5, 6, and 7) will leave the pyrrole ring relatively more electron-rich and thus more reactive than isomers with one or both carboxylates on the pyrrole ring (positions 2 and 3). The C3 position, being the most inherently reactive, is severely deactivated when a carboxylate is placed directly upon it.
Experimental Observations
-
Indole-2,3-dicarboxylates: These isomers are among the most deactivated towards electrophilic substitution. The electron density of the pyrrole ring is significantly diminished by the two adjacent carboxylate groups. Friedel-Crafts acylation of N-acylindole-2-carboxylates can lead to a mixture of 3-, 5-, and 7-acyl derivatives, but the presence of a carboxylate at C3 would further disfavor substitution on the pyrrole ring.[4]
-
Indole-2,5-dicarboxylates: In this isomer, the C3 position is still the most likely site for any residual electrophilic reactivity, albeit significantly reduced compared to indole-5-carboxylate. Acylation of ethyl indole-2-carboxylate with oxalyl chloride in the presence of AlCl₃ can yield a mixture of the 2,3- and 2,5-dicarboxylate products, indicating that substitution at C5 is possible even with a deactivating group at C2.[4]
-
Indole-3,5-dicarboxylates: The presence of a carboxylate at the highly reactive C3 position makes further electrophilic attack on the pyrrole ring very difficult. Any reaction is likely to occur on the benzene ring, directed by the C5-carboxylate.
Table 1: Summary of Expected Reactivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Relative Reactivity | Most Probable Site of Electrophilic Attack | Supporting Rationale |
| Indole-4,6-dicarboxylate | Highest | C3 | Pyrrole ring is least deactivated. |
| Indole-5,7-dicarboxylate | High | C3 | Pyrrole ring is relatively electron-rich. |
| Indole-2,5-dicarboxylate | Moderate | C3 | C3 is still the most activated position, but the ring is deactivated. |
| Indole-3,5-dicarboxylate | Low | Benzene ring (C4 or C6) | C3 is blocked and the pyrrole ring is heavily deactivated. |
| Indole-2,3-dicarboxylate | Lowest | Benzene ring | Pyrrole ring is severely deactivated by two adjacent EWGs. |
Reactivity in Nucleophilic Substitution and Metal-Catalyzed Cross-Coupling
The electron-deficient nature of indole dicarboxylates opens up avenues for reactions that are challenging with unsubstituted indole, namely nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
Direct nucleophilic substitution on the indole ring is generally unfavorable. However, the presence of strongly electron-withdrawing groups like carboxylates can facilitate such reactions, particularly if a suitable leaving group is present. For instance, a halogenated indole dicarboxylate would be more susceptible to nucleophilic attack than its non-carboxylated counterpart. The positions ortho and para to the carboxylate groups are the most activated for nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
Indole dicarboxylates are excellent substrates for a range of metal-catalyzed cross-coupling reactions. The carboxylate groups can serve as directing groups or simply as modifiers of the electronic properties of the substrate.
-
Suzuki, Heck, and Sonogashira Couplings: Halogenated indole dicarboxylates can readily participate in these common cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups. The electron-withdrawing nature of the carboxylates can sometimes enhance the reactivity of the halide towards oxidative addition to the metal catalyst.[1][2]
-
C-H Functionalization: While the electron-rich nature of indole makes it a good candidate for C-H activation, the presence of dicarboxylates can alter the regioselectivity and reactivity. Directed C-H functionalization, where one of the carboxylate groups acts as a directing group, can be a powerful tool for regioselective synthesis.
-
Decarboxylative Coupling: The carboxylate groups themselves can be used as functional handles in decarboxylative cross-coupling reactions. For example, indole-2-carboxylic acids can undergo copper-catalyzed decarboxylative N-arylation.[5] This suggests that one of the carboxyl groups in a dicarboxylate could potentially be selectively removed and replaced with another functional group.
Experimental Protocols
To provide a practical context for the discussed reactivity, here are representative experimental protocols for key transformations.
Protocol 1: Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate
This protocol provides a general method for electrophilic substitution on a deactivated indole ring.
Objective: To introduce an acyl group onto the indole nucleus of ethyl indole-2-carboxylate.
Materials:
-
Ethyl indole-2-carboxylate
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Ice-water bath
Procedure:
-
Suspend AlCl₃ (2.2 equivalents) in anhydrous CH₂Cl₂ (20 mL/mmol of indole) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add oxalyl chloride (2.2 equivalents) dropwise to the cooled suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl indole-2-carboxylate (1.0 equivalent) in anhydrous CH₂Cl₂ (5 mL/mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by carefully adding ice-water.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL/mmol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in boiling EtOH and stir for 4 hours at room temperature to ensure the formation of the ethyl esters.
-
The resulting product mixture, containing ethyl indole-2,3-dicarboxylate and ethyl indole-2,5-dicarboxylate, can be separated by column chromatography.[4]
Causality behind Experimental Choices:
-
Anhydrous Conditions: AlCl₃ is a Lewis acid that is highly sensitive to moisture.
-
Inert Atmosphere: Prevents side reactions with atmospheric components.
-
Low Temperature Addition: The reaction is exothermic, and low temperatures help to control the reaction rate and prevent degradation of the starting material.
-
Ethanol Treatment: The initial acylation can result in the formation of acid chlorides, which are converted to the more stable ethyl esters by treatment with ethanol.
Protocol 2: Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acid
This protocol demonstrates how a carboxylate group can be utilized as a leaving group in a cross-coupling reaction.
Objective: To synthesize N-aryl indoles from indole-2-carboxylic acids.
Materials:
-
Indole-2-carboxylic acid
-
Aryl halide (iodide or bromide)
-
Copper(I) oxide (Cu₂O)
-
Potassium phosphate (K₃PO₄)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a reaction vessel, add indole-2-carboxylic acid (1.0 equivalent), aryl halide (1.2 equivalents), Cu₂O (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous NMP (5 mL/mmol of indole-2-carboxylic acid).
-
Heat the reaction mixture to 160 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Causality behind Experimental Choices:
-
High Temperature: The reaction requires significant thermal energy to drive the decarboxylation and subsequent coupling steps.
-
K₃PO₄ as Base: The base is crucial for the formation of the copper carboxylate intermediate and to neutralize any acidic byproducts.
-
NMP as Solvent: A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperature and to dissolve the reactants.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The influence of dicarboxylate substitution on indole reactivity.
Caption: Predicted ranking of reactivity for indole dicarboxylate isomers.
Conclusion and Future Outlook
The reactivity of indole dicarboxylate isomers is a complex interplay of electronic and steric effects. While the presence of two carboxylate groups generally deactivates the indole ring towards classical electrophilic substitution, it also unlocks opportunities for other transformations such as nucleophilic substitution and a wide array of metal-catalyzed cross-coupling reactions. A deep understanding of how the isomeric substitution pattern dictates the electronic nature of the indole nucleus is paramount for the strategic design of synthetic routes to highly functionalized and biologically relevant molecules. As new catalytic systems and synthetic methodologies continue to emerge, the utility of these versatile building blocks in medicinal chemistry and materials science is set to expand even further.
References
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Wikipedia contributors. (2023, December 28). Indole. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved January 9, 2026, from [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777.
-
Collot, V., Schmitt, M., & Bourguignon, J.-J. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823. [Link]
- Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 39(1), 131.
- Taber, D. F., & Tirunahari, P. K. (2011). The Nenitzescu indole synthesis. Tetrahedron, 67(38), 7195–7210.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Shiri, M. (2012). Indoles in Transition Metal-Catalyzed Reactions. Chemical Reviews, 112(6), 3508–3549.
-
Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
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- Sundberg, R. J. (2002). Indoles. Academic Press.
-
Pearson Students. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Study Prep. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemPhysChem, 24(5), e202200541. [Link]
- Buncel, E., & Wilson, H. (1987). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 169–173.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 9, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 9, 2026, from [Link]
-
Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
-
YouTube. (2018, September 4). 21 Chemical Reactions of Indole. [Link] (Note: A representative, non-active link is provided as the original may not be stable.)
-
YouTube. (2021, August 29). Reaction of Indole. [Link] (Note: A representative, non-active link is provided as the original may not be stable.)
-
Pearson Education. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Retrieved January 9, 2026, from [Link] (Note: A general link is provided as the deep link may not be stable.)
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A Comparative Crystallographic Guide to Diethyl 1H-indole-2,3-dicarboxylate: An Inferential Analysis
Abstract
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity. This guide focuses on Diethyl 1H-indole-2,3-dicarboxylate, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this guide presents a comprehensive comparative analysis of closely related indole-dicarboxylate derivatives. By examining the synthesis, crystallization, and detailed structural features of these analogues, we can infer and predict the likely crystallographic characteristics of this compound. This in-depth guide is intended for researchers, scientists, and drug development professionals, providing both a predictive framework and a practical reference for the experimental elucidation of this and similar molecular structures.
Introduction: The Significance of Structural Elucidation
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The substitution pattern on the indole ring dramatically influences the molecule's pharmacological properties. This compound, with its dual ester functionalities, presents a compelling target for structural analysis. The spatial orientation of these carboxylate groups, along with the intermolecular interactions they mediate, are critical determinants of the compound's solid-state properties, solubility, and potential interactions with biological macromolecules.
This guide navigates the crystallographic landscape of analogous compounds to provide a robust, evidence-based prediction of the structural attributes of this compound. We will delve into established synthetic and crystallization methodologies, comparatively analyze reported crystal structures, and leverage computational tools like Hirshfeld surface analysis to deconstruct the forces governing crystal packing.
Synthesis and Crystallization of Indole Dicarboxylates
The synthesis of diethyl indole-dicarboxylate derivatives often follows established organic chemistry principles, with the Reissert indole synthesis being a notable method.[1] The crucial step for crystallographic analysis, however, is the growth of high-quality single crystals. Based on the available literature for analogous compounds, slow evaporation from a suitable solvent is a widely successful technique.
For instance, single crystals of diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) were obtained by the slow evaporation of a methanol solution.[2][3] Similarly, crystals of diethyl 3,3′-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate) were grown from an ethanol solution.[4] The choice of solvent is critical and is often determined empirically, with alcohols like methanol and ethanol being common starting points for indole derivatives.
General Protocol for Crystallization via Slow Evaporation:
-
Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture at a concentration slightly below saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Comparative Analysis of Related Crystal Structures
While the crystal structure of this compound remains to be determined, an examination of several closely related structures provides a solid foundation for predicting its key features. We will consider a series of substituted diethyl bis(1H-indole-2-carboxylate) derivatives for this purpose.
| Compound | Formula | Crystal System | Space Group | Key Dihedral Angles | Ref. |
| Diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) | C₂₉H₂₅N₃O₆ | Monoclinic | P2₁/n | Indole/Indole: 89.7(5)°; Benzene/Indole1: 52.6(4)°; Benzene/Indole2: 88.2(3)° | [2][3] |
| Diethyl 3,3′-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate) | C₂₉H₂₅FN₂O₄ | Monoclinic | P2₁/c | Indole/Indole: 86.0(5)°; Benzene/Indole1: 83.3(2)°; Benzene/Indole2: 88.1(4)° | [4] |
| Diethyl indolizine-1,3-dicarboxylate | C₁₄H₁₅NO₄ | Monoclinic | P2₁/c | Molecule is essentially planar. | [5] |
| (E)-diethyl 2-[(1-phenylsulfonyl-1H-indol-3-yl)methylidene]succinate | C₂₃H₂₃NO₆S | Monoclinic | P2₁/c | Phenyl/Indole: 89.34(9)° | [6] |
Key Structural Insights:
-
Indole Ring Planarity: The indole ring system in these related structures is generally planar, as expected for an aromatic bicyclic system.
-
Conformation of Diethyl Carboxylate Groups: The ethyl carboxylate groups are often nearly co-planar with the indole ring, though some twisting can occur. For example, in one of the bis-indole structures, the dihedral angles between the carboxyl groups and the attached indole ring are 9.5(2)° and 7.2(3)°.[4]
-
Inter-ring Dihedral Angles: In the bis-indole structures, the two indole ring systems are typically oriented nearly perpendicular to each other.[2][3][4] This perpendicular arrangement is a common feature in such bridged systems.
Intermolecular Interactions and Crystal Packing
The crystal packing of indole derivatives is predominantly governed by a network of hydrogen bonds and other weak intermolecular interactions.
-
N-H···O Hydrogen Bonds: A recurring and critical interaction in these structures is the hydrogen bond between the indole N-H donor and a carbonyl oxygen acceptor of an adjacent molecule. In many cases, these interactions lead to the formation of centrosymmetric dimers.[4]
-
C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions also play a significant role in stabilizing the three-dimensional supramolecular architecture.[2][3][7]
Based on this, it is highly probable that the crystal structure of this compound will feature prominent N-H···O hydrogen bonds, likely leading to the formation of dimers or chains. The presence of two carboxylate groups provides multiple potential hydrogen bond acceptors.
Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice.[8][9][10][11][12] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For instance, in related indole structures, the most significant contributions to the Hirshfeld surface often come from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding.[8][9][10]
Experimental Protocol for Hirshfeld Surface Analysis:
-
Obtain CIF file: The crystallographic information file (CIF) from the refined X-ray data is the input for the analysis.
-
Software: Use software such as CrystalExplorer to generate the Hirshfeld surfaces and fingerprint plots.[8]
-
Surface Generation: Calculate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map the surface with dnorm to visualize close contacts.
-
Fingerprint Plot Generation: Generate 2D fingerprint plots to quantify the contribution of different atom···atom contacts to the overall crystal packing.
Experimental Workflow and Data Visualization
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure follows a well-defined experimental path.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Predicted Molecular Structure and Interactions
The anticipated structure of this compound and its potential intermolecular interactions can be visualized.
Caption: Key functional groups of this compound.
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- 12. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Indole-2,3-dicarboxylates: A Framework for Discovery
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, substituted indole-2,3-dicarboxylates present a compelling yet underexplored frontier. Their unique electronic and steric properties, arising from the two adjacent carboxylate groups, offer a rich canvas for chemical modification and the potential for novel biological activities.
This guide provides a comprehensive comparative analysis of the biological activities of substituted indole-2,3-dicarboxylates. Recognizing the nascent stage of research focused specifically on this scaffold, we will draw upon experimental data from structurally related indole derivatives, particularly indole-2-carboxylates and 3-substituted indoles, to establish a predictive framework for structure-activity relationships (SAR). By examining these close relatives, we can infer how substitutions on the indole-2,3-dicarboxylate core might modulate its therapeutic potential, thereby guiding future research and development in this promising area.
The Synthetic Gateway to Indole-2,3-dicarboxylates
The journey into the biological evaluation of this compound class begins with their chemical synthesis. A common and versatile method for accessing the indole-2,3-dicarboxylate core is through the Fischer indole synthesis, a robust reaction that has been a mainstay in heterocyclic chemistry for over a century. This method typically involves the acid-catalyzed reaction of an arylhydrazine with a β-keto ester, in this case, a dialkyl oxalacetate derivative.
Caption: General workflow for the synthesis of substituted indole-2,3-dicarboxylates.
This synthetic route allows for the introduction of a wide variety of substituents on the benzene ring of the indole nucleus by starting with appropriately substituted arylhydrazines. Further modifications at the N1 position can be achieved through subsequent alkylation or acylation reactions. The ester functionalities at the C2 and C3 positions also offer handles for further chemical transformations, such as hydrolysis to the corresponding dicarboxylic acid or conversion to amides, providing a platform for extensive chemical diversification.
Comparative Biological Activity: Insights from Related Scaffolds
The true potential of a chemical scaffold is unveiled through the systematic evaluation of its biological activities. In the absence of extensive direct comparative data for indole-2,3-dicarboxylates, we will now delve into the antimicrobial, anticancer, and antiviral properties of closely related indole derivatives to construct a foundational understanding.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. Indole derivatives have shown considerable promise in this arena.[2] The following table summarizes the minimum inhibitory concentrations (MICs) of various indole derivatives against common bacterial and fungal strains.
| Compound ID | Scaffold | R Substituents | Test Organism | MIC (µg/mL) | Reference |
| 1a | Indole-thiadiazole | 2-Cl-phenyl | S. aureus | 12.5 | [2] |
| 1b | Indole-triazole | 4-F-phenyl | S. aureus | 6.25 | [2] |
| 1c | Indole-thiadiazole | 4-CH₃-phenyl | B. subtilis | 3.125 | [2] |
| 1d | Indole-triazole | 4-CH₃-phenyl | B. subtilis | 3.125 | [2] |
| 1e | Indole-triazole | 4-F-phenyl | C. krusei | 3.125 | [2] |
| 2a | 2-Arylindole | 4-NH₂-phenyl | B. subtilis | 15.6 | [3] |
| 2b | 2-Arylindole | 4-NH₂-phenyl | S. typhi | 15.6 | [3] |
| 2c | 2-Arylindole | 3-NO₂-phenyl | S. typhi | 15.6 | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data from related indole scaffolds suggest several key trends that could be extrapolated to indole-2,3-dicarboxylates:
-
Heterocyclic Substituents: The introduction of heterocyclic rings, such as thiadiazoles and triazoles, at the C3 position appears to be a fruitful strategy for enhancing antimicrobial activity.[2]
-
Aryl Substituents: The nature and position of substituents on an aryl ring attached to the indole core can significantly impact potency. For instance, electron-withdrawing groups like fluorine and nitro groups, as well as electron-donating groups like methyl, have been shown to contribute to antimicrobial effects.[2][3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is likely to play a crucial role in its ability to penetrate microbial cell membranes.
Future Directions for Indole-2,3-dicarboxylates: Based on these observations, a promising avenue for research would be the synthesis and evaluation of indole-2,3-dicarboxylates bearing diverse heterocyclic and substituted aryl moieties at the N1 position or attached to the carboxylate groups via amide linkages. The interplay between the electronic effects of these substituents and the two carboxylate groups could lead to novel antimicrobial agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The indole nucleus is a prominent feature in many anticancer drugs.[4] Derivatives of indole have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4] The following table presents the half-maximal inhibitory concentration (IC50) values of selected indole derivatives against different cancer cell lines.
| Compound ID | Scaffold | R Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 3-Substituted Indole | 4-CH₃-phenyl | SK-OV-3 | < 12.5 | [4] |
| 3b | 3-Substituted Indole | 4-OCH₃-phenyl | HT-29 | < 12.5 | [4] |
| 4a | Indole-based Sulfonohydrazide | 4-Cl-phenyl | MCF-7 | 13.2 | [5] |
| 4b | Indole-based Sulfonohydrazide | 4-Cl-phenyl | MDA-MB-468 | 8.2 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The anticancer activity of indole derivatives appears to be influenced by:
-
Substituents on Aryl Rings: The presence of substituents such as methyl, methoxy, and chloro groups on peripheral aryl rings can significantly enhance cytotoxic activity.[4][5]
-
Side Chain Structure: The nature of the substituent at the C3 position is critical. The incorporation of functionalities capable of hydrogen bonding or forming other interactions with biological targets is a key design element.[4]
-
Kinase Inhibition: Some 3-substituted indoles have demonstrated inhibitory activity against c-Src kinase, suggesting a potential mechanism of action.[4]
Future Directions for Indole-2,3-dicarboxylates: For indole-2,3-dicarboxylates, derivatization of the carboxylate groups into amides bearing substituted aryl rings could be a promising strategy to enhance anticancer potency. Furthermore, exploring substitutions on the indole ring itself could lead to the discovery of novel kinase inhibitors.
Caption: Hypothetical pathway of anticancer action via Src kinase inhibition.
Antiviral Activity: Combating Viral Infections
Indole derivatives have also emerged as a class of compounds with significant antiviral potential, targeting various stages of the viral life cycle.[6] The following table summarizes the antiviral activity of some indole-2-carboxylate derivatives.
| Compound ID | Scaffold | R Substituents | Virus | IC50 (µM) | Reference |
| 5a | Indole-2-carboxylate | 6-bromo, 4-ethoxy | Influenza A | 8.13 | [6] |
| 5b | Indole-2-carboxylate | 6-bromo, 4-propoxy | Influenza A | 9.43 | [6] |
| 5c | Indole-2-carboxylate | N/A | Influenza A | 7.53 | [6] |
| 6a | Indole-2-carboxylic acid derivative | 6-halogenated benzene ring | HIV-1 Integrase | 3.11 |
Analysis of Structure-Activity Relationships (SAR):
Key determinants for the antiviral activity of these indole derivatives include:
-
Substitution on the Indole Ring: Halogenation and the presence of alkoxy groups on the indole nucleus appear to be beneficial for anti-influenza activity.[6]
-
Target-Specific Moieties: The introduction of specific functionalities, such as a halogenated benzene ring, can confer potent inhibitory activity against viral enzymes like HIV-1 integrase.
Future Directions for Indole-2,3-dicarboxylates: The synthesis of indole-2,3-dicarboxylates with various substitutions on the indole ring, particularly halogens and small alkoxy groups, warrants investigation for their potential as antiviral agents. Furthermore, the dicarboxylate functionality could serve as a bioisostere for phosphate groups, suggesting potential applications as inhibitors of viral polymerases or other nucleotide-binding proteins.
Standardized Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, the use of standardized experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial, anticancer, and antiviral activities of substituted indole-2,3-dicarboxylates.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a widely used technique for determining the MIC of a compound against bacteria and fungi.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the substituted indole-2,3-dicarboxylate in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Determination of IC50 for Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the determination of the IC50 value using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suspension of the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the diluted compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 3: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a virus.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of a virus-susceptible cell line in 6-well or 12-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Incubate each dilution with a known titer of the virus for 1 hour at 37°C to allow the compound to interact with the virus particles.
-
Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of cell death, will appear as clear zones against a stained background. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[6]
Conclusion and Future Perspectives
Substituted indole-2,3-dicarboxylates represent a promising, yet largely untapped, area of medicinal chemistry. While direct comparative studies on this specific scaffold are currently limited, by drawing inferences from the well-established biological activities of related indole derivatives, we can begin to formulate rational design strategies for novel therapeutic agents. The structure-activity relationships gleaned from indole-2-carboxylates and 3-substituted indoles suggest that strategic modifications of the indole-2,3-dicarboxylate core—through substitutions on the indole ring, and derivatization of the carboxylate groups—hold significant potential for the development of new antimicrobial, anticancer, and antiviral drugs.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. It is our hope that this comparative guide will serve as a valuable resource for researchers in the field and will stimulate further investigation into the exciting therapeutic possibilities of substituted indole-2,3-dicarboxylates. The path to new drug discoveries is often paved with the exploration of novel chemical spaces, and the indole-2,3-dicarboxylate scaffold is a territory ripe for exploration.
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3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
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Synthesis of Novel Alkyl (dialkoxyphosphoryl)-1H-indole-3-yl)acetate, Dialkoxyphosphoryl[2,3-b]indole-3-carboxylate and Dialkyl methylphosphonate Derivatives Using Wittig-Horner Reagents and their Antimicrobial Activity. [Link]
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Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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A Comparative Guide to the Synthesis of Indole-2,3-Dicarboxylic Acids: Classical Routes vs. Modern C-H Activation Strategies
Indole-2,3-dicarboxylic acids and their ester derivatives are valuable scaffolds in medicinal chemistry and materials science. Their rigid, functionalized heterocyclic core serves as a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials. The strategic placement of two carboxylic acid moieties on the pyrrole ring of the indole nucleus offers multiple points for further chemical elaboration. This guide provides an in-depth technical comparison of alternative methods for the synthesis of these important molecules, catering to researchers, scientists, and drug development professionals. We will explore both classical, time-tested methodologies and cutting-edge, transition-metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices.
The Enduring Relevance of Classical Synthesis
Traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. Their continued use is a testament to their reliability and the low cost of starting materials. Here, we examine two classical routes adaptable for the synthesis of indole-2,3-dicarboxylates: the Reissert Indole Synthesis and a Japp-Klingemann/Fischer Indole Synthesis sequence.
The Reissert Indole Synthesis: A Direct Approach to Indole-2-Carboxylic Acids
First reported by Arnold Reissert in 1897, this method provides a direct route to indole-2-carboxylic acids.[1][2][3][4] The synthesis commences with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[3][4] Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid, affords the desired indole-2-carboxylic acid.[1][4]
The causality behind this sequence lies in the initial deprotonation of the acidic benzylic protons of the o-nitrotoluene, which then act as a nucleophile towards diethyl oxalate. The subsequent reduction of the nitro group to an amine is the key step that initiates an intramolecular cyclization via condensation with the adjacent ketone, leading to the formation of the indole ring. While this method is robust, its application to the synthesis of indole-2,3-dicarboxylic acids is not direct and would require subsequent functionalization at the C3 position, adding steps and potentially lowering the overall yield.
Diagram of the Reissert Indole Synthesis Pathway
A simplified workflow of the Reissert Indole Synthesis.
The Japp-Klingemann/Fischer Indole Synthesis: A Versatile Two-Step Sequence
A more adaptable classical approach involves a combination of the Japp-Klingemann and Fischer indole syntheses. The Japp-Klingemann reaction is a reliable method for preparing arylhydrazones, which are the requisite starting materials for the Fischer indole synthesis.[5][6] To synthesize an indole-2,3-dicarboxylate, one would start with a β-keto-diester, such as diethyl 2-oxosuccinate. The reaction of this β-keto-diester with an aryl diazonium salt under basic conditions leads to the formation of the corresponding arylhydrazone with the expulsion of one of the ester groups.[5]
This arylhydrazone intermediate is then subjected to the conditions of the Fischer indole synthesis.[5] Treatment with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid or zinc chloride, at elevated temperatures induces an intramolecular cyclization. The mechanism involves a[2][2]-sigmatropic rearrangement of the tautomerized enehydrazine, followed by the loss of ammonia to form the aromatic indole ring. The choice of the starting β-keto-diester is crucial as it directly dictates the substitution pattern on the final indole product.
Experimental Protocol: A Classic Japp-Klingemann/Fischer Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Part A: Japp-Klingemann Reaction to form Diethyl 2-(2-phenylhydrazono)succinate
-
Diazotization of Aniline: Aniline (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid and water at 0 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
Coupling Reaction: Diethyl 2-oxosuccinate (1.0 eq) is dissolved in ethanol, and a solution of sodium hydroxide is added. The solution is cooled to 0 °C, and the freshly prepared diazonium salt solution is added slowly with vigorous stirring.
-
Work-up: The reaction mixture is stirred for several hours at low temperature. The resulting precipitate, diethyl 2-(2-phenylhydrazono)succinate, is collected by filtration, washed with cold water, and dried.
Part B: Fischer Indole Synthesis
-
Cyclization: The dried diethyl 2-(2-phenylhydrazono)succinate from Part A is mixed with a Lewis acid catalyst, such as anhydrous zinc chloride (2.0 eq), and heated to 150-160 °C for 2-3 hours.
-
Purification: After cooling, the reaction mixture is treated with dilute hydrochloric acid and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
The Dawn of Modern Synthesis: Rhodium-Catalyzed C-H Activation
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex organic molecules. This approach avoids the need for pre-functionalized starting materials, often leading to shorter and more efficient synthetic routes. A notable example is the rhodium-catalyzed synthesis of 1H-indole-2,3-dicarboxylates.
Rhodium-Catalyzed Annulation of Arylhydrazines with Maleates: A One-Step Approach
This modern strategy provides a direct, one-step synthesis of 1H-indole-2,3-dicarboxylates through a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleate esters.[1][2][7] This reaction proceeds smoothly in the presence of a rhodium catalyst, such as ₂, an oxidant like silver carbonate (Ag₂CO₃), and an additive such as sodium acetate (NaOAc).[7]
The proposed mechanism involves the coordination of the rhodium catalyst to the arylhydrazine, followed by a directed C-H activation at the ortho-position of the phenyl ring. The resulting rhodacycle then undergoes migratory insertion with the maleate ester. Subsequent reductive elimination and aromatization furnish the desired indole-2,3-dicarboxylate product. The use of an acetyl protecting group on the hydrazine is crucial for directing the C-H activation and facilitating the catalytic cycle. This method demonstrates excellent functional group tolerance, allowing for the synthesis of a variety of substituted indole-2,3-dicarboxylates in good yields.[7]
Diagram of the Rhodium-Catalyzed C-H Annulation Pathway
A simplified representation of the one-pot rhodium-catalyzed synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction tube is charged with 2-acetyl-1-phenylhydrazine (1.0 eq), diethyl maleate (2.0 eq), ₂ (5 mol%), Ag₂CO₃ (2.0 eq), and NaOAc (25 mol%).
-
Reaction Conditions: Anhydrous 1,2-dichloroethane (DCE) is added, and the tube is sealed and heated at 90 °C for 3 hours.[7]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield this compound.
Comparative Analysis: A Head-to-Head Look at the Methodologies
To provide a clear and objective comparison, the key performance indicators of the classical and modern synthetic routes are summarized below.
| Feature | Reissert Synthesis | Japp-Klingemann/Fischer Synthesis | Rhodium-Catalyzed C-H Annulation |
| Starting Materials | o-Nitrotoluene, Diethyl oxalate | Aniline, Diethyl 2-oxosuccinate | 2-Acetyl-1-phenylhydrazine, Diethyl maleate |
| Number of Steps | 2 | 2 (often performed sequentially) | 1 |
| Reaction Conditions | High temperatures, strong base/acid | Diazotization at 0-5 °C, high-temperature cyclization | Moderate temperature (90 °C) |
| Catalyst | Stoichiometric ZnCl₂ or other Lewis acids | Stoichiometric acid/Lewis acid | Catalytic Rhodium complex (5 mol%) |
| Atom Economy | Moderate | Moderate | High |
| Substrate Scope | Generally good for substituted o-nitrotoluenes | Versatile, depends on available anilines and β-keto-diesters | Good functional group tolerance demonstrated[7] |
| Reported Yields | Variable, can be moderate to good | Moderate to good, dependent on both steps | Satisfactory to good (up to 80% reported)[7] |
| Directness to Target | Indirect (requires C3-functionalization) | Direct | Direct |
Conclusion: Choosing the Right Path for Your Synthesis
Both classical and modern methods offer viable pathways to indole-2,3-dicarboxylic acids, each with its own set of advantages and disadvantages.
-
The Reissert Synthesis offers a straightforward route to indole-2-carboxylic acids, but its indirect nature for accessing the 2,3-dicarboxylic acid target makes it less efficient.
-
The Japp-Klingemann/Fischer Synthesis sequence is a highly versatile and well-established method. Its primary advantage lies in the wide availability of starting materials and the vast body of literature supporting its application. However, it is a multi-step process that often requires harsh reaction conditions.
-
The Rhodium-Catalyzed C-H Annulation represents a significant advancement in the synthesis of this scaffold. Its one-step nature, mild reaction conditions, high atom economy, and good functional group tolerance make it an attractive and efficient alternative to classical methods. The main consideration for this modern approach is the cost and availability of the rhodium catalyst.
For academic research and the exploration of novel derivatives with sensitive functional groups, the rhodium-catalyzed method offers significant advantages in terms of efficiency and elegance. For large-scale synthesis where cost of goods is a primary driver, the classical Japp-Klingemann/Fischer route, despite its drawbacks, may still be a competitive option due to the low cost of the starting materials and reagents. Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, the complexity of the target molecule, and economic considerations.
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Benchmarking the Stability of Diethyl 1H-indole-2,3-dicarboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active compounds necessitates a thorough understanding of the physicochemical properties of its derivatives. Among these, Diethyl 1H-indole-2,3-dicarboxylate stands out as a versatile intermediate. However, its stability under various stress conditions is a critical parameter that dictates its viability in drug development pipelines, from synthesis and purification to formulation and storage.
This guide provides a comprehensive framework for benchmarking the stability of this compound. We will delve into a series of forced degradation studies, designed in accordance with the International Council for Harmonisation (ICH) guidelines, to elucidate its degradation pathways and intrinsic stability.[1][2] Furthermore, we will compare its performance against a closely related analogue, Dimethyl 1H-indole-2,3-dicarboxylate, to provide a broader context for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the use of this important chemical entity.
The Imperative of Stability Testing
Forced degradation, or stress testing, is a pivotal component of the drug development process.[1] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[1][2][3] The goal is not to completely degrade the compound, but rather to achieve a target degradation of 5-20%, which is sufficient to provide a comprehensive stability profile.[4]
Part 1: Experimental Design for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound and Dimethyl 1H-indole-2,3-dicarboxylate under hydrolytic, oxidative, thermal, and photolytic stress.
Materials and Methods
Test Compounds:
-
This compound (Test Compound A)
-
Dimethyl 1H-indole-2,3-dicarboxylate (Comparator Compound B)[5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector
-
pH meter
-
Forced-air oven
-
Photostability chamber
Chromatographic Conditions (Proposed Stability-Indicating Method): A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. Based on established methods for indole derivatives, the following starting conditions are recommended for method development and validation.[8][9][10]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector at 256 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Forced Degradation Protocols
A stock solution of each test compound (1 mg/mL in acetonitrile) will be prepared.
1.2.1 Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 80°C for 6 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the mixture at 80°C for 6 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 6 hours.
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions. Dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
1.2.2 Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.[3]
1.2.3 Thermal Degradation
Transfer the solid test compounds into separate glass vials and place them in a forced-air oven maintained at 105°C for 48 hours. After exposure, allow the samples to cool to room temperature, then prepare solutions of 100 µg/mL in the mobile phase for HPLC analysis.
1.2.4 Photolytic Degradation
Place solutions of the test compounds (1 mg/mL in acetonitrile) in transparent quartz vials. Expose the vials to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dilute the samples to a final concentration of 100 µg/mL for HPLC analysis.
Visualization of the Experimental Workflow
Caption: Potential degradation pathways.
Conclusion
This guide provides a robust framework for benchmarking the stability of this compound. The experimental protocols outlined, in conjunction with the comparative analysis against Dimethyl 1H-indole-2,3-dicarboxylate, offer a comprehensive approach to understanding the degradation profile of this important molecule. The anticipated results suggest that the diethyl ester possesses favorable stability characteristics, particularly under basic and oxidative stress, making it a potentially more robust building block in drug development workflows. The application of these methodologies will enable researchers to make data-driven decisions, ultimately accelerating the journey from discovery to clinical application.
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A Comparative Guide to the Electronic Properties of Indole Dicarboxylate Isomers for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] The introduction of dicarboxylate substituents onto the indole ring system dramatically influences its electronic properties, opening new avenues for the rational design of novel therapeutics and functional materials. The precise positioning of these electron-withdrawing carboxylate groups dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, redox potentials, and photophysical behavior.[3][4]
This guide provides an in-depth analysis of the electronic properties of various indole dicarboxylate isomers, offering a comparative framework supported by experimental data and computational insights. Understanding these structure-property relationships is paramount for researchers aiming to fine-tune the electronic characteristics of indole-based molecules for specific applications, from optimizing drug-receptor interactions to designing novel organic semiconductors.
The Influence of Carboxylate Position on Frontier Molecular Orbitals
The electronic landscape of the indole ring is significantly perturbed by the introduction of two carboxylate groups. The extent of this perturbation is highly dependent on the substitution pattern. Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding these effects on the frontier molecular orbitals.[5][6][7] Generally, the electron-withdrawing nature of the carboxylate groups leads to a stabilization (lowering) of both the HOMO and LUMO energy levels compared to the parent indole molecule. However, the magnitude of this stabilization varies between isomers.
For instance, substitution on the pyrrole moiety (e.g., indole-2,3-dicarboxylic acid) is expected to have a more pronounced effect on the HOMO level, which has significant electron density on this part of the ring system. Conversely, substitution on the benzene ring (e.g., indole-4,7- or -5,6-dicarboxylic acids) will more strongly influence the LUMO, which is more delocalized over the entire bicyclic system. The HOMO-LUMO energy gap, a crucial parameter for determining a molecule's kinetic stability and excitation energy, is therefore highly tunable through isomeric control.[3][4]
A systematic computational analysis using DFT at the B3LYP/6-311+G(d,p) level of theory would provide precise values for the HOMO, LUMO, and energy gaps for a comprehensive set of indole dicarboxylate isomers. This data is invaluable for predicting reactivity and spectroscopic behavior.
Comparative Analysis of Key Electronic Properties
To illustrate the impact of carboxylate positioning, the following table summarizes key electronic properties for representative indole dicarboxylate isomers. Where experimental data is available, it is presented alongside computationally predicted values.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | λmax (nm) |
| Indole-2,3-dicarboxylic acid | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| Indole-2,5-dicarboxylic acid | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| Indole-3,6-dicarboxylic acid | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| Indole-4,7-dicarboxylic acid | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
| Indole-5,6-dicarboxylic acid | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
Note: This table is a template. Specific experimental or computationally derived values would be populated here based on targeted literature searches or new calculations.
Experimental Determination of Electronic Properties
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the oxidation and reduction potentials of molecules, which directly correlate to the HOMO and LUMO energy levels, respectively.[8][9] The position of the carboxylate groups significantly influences the ease with which the indole dicarboxylate isomer can be oxidized or reduced.
Isomers with carboxylate groups on the electron-rich pyrrole ring are generally harder to oxidize (have a higher oxidation potential) compared to those with substitution on the benzene ring. Conversely, the reduction potential is more sensitive to substitution on the benzene moiety.
Experimental Protocol: Cyclic Voltammetry of Indole Dicarboxylate Isomers
-
Preparation of the Analyte Solution: Dissolve the indole dicarboxylate isomer in a suitable, dry, and degassed organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The typical analyte concentration is 1 mM.
-
Electrochemical Cell Setup: Employ a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards a potential where oxidation or reduction of the analyte occurs, and then reverse the scan. The scan rate is typically 100 mV/s.
-
Internal Standard: After recording the voltammogram of the analyte, add ferrocene as an internal standard and record its voltammogram. The redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple is used to reference the potentials of the analyte.
-
Data Analysis: Determine the half-wave potentials (E½) for the oxidation and reduction processes from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using established empirical relationships.
Caption: Workflow for determining the redox potentials of indole dicarboxylate isomers using cyclic voltammetry.
UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is related to the HOMO-LUMO energy gap.[10] The carboxylate substituents act as auxochromes and chromophores, influencing both the position and intensity of the absorption bands of the indole core.
A bathochromic (red) shift in the λmax is generally observed with increasing electron-withdrawing strength of the substituents and their ability to extend the π-conjugated system. The specific substitution pattern of the dicarboxylate isomers will lead to distinct absorption spectra, providing a valuable fingerprint for each isomer. For instance, studies on indole-2-carboxylic acid and indole-5-carboxylic acid have shown distinct photophysical properties, including different Stokes shifts and fluorescence lifetimes, highlighting the sensitivity of the electronic structure to the substituent position.[11][12][13][14]
Structure-Property Relationships: A Visual Guide
The interplay between the position of the carboxylate groups and the resulting electronic properties can be visualized to provide a clear conceptual framework.
Caption: Relationship between indole dicarboxylate isomer structure and key electronic properties.
Conclusion and Future Directions
The electronic properties of indole dicarboxylate isomers are exquisitely sensitive to the substitution pattern of the carboxylate groups. This guide has provided a framework for understanding and comparing these properties, leveraging both computational predictions and established experimental techniques. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is critical for the rational design of new molecules with tailored electronic characteristics.
Future work should focus on the systematic synthesis and characterization of a comprehensive library of indole dicarboxylate isomers to populate the comparative data table presented here. Such a dataset would be invaluable for developing quantitative structure-property relationship (QSPR) models, further accelerating the in silico design of novel indole-based compounds.
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Electrochemical Determination of Indole-3-carboxylic Acid Using Carboxyl Functionalized Multi-Walled Carbon Nanotubes Modified G. (2018). Int. J. Electrochem. Sci., 13, 8529-8540. [Link]
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Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2022). MDPI. [Link]
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A Comparative Guide to the Efficacy of Diethyl 1H-indole-2,3-dicarboxylate-Derived Drugs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast family of indole derivatives, those derived from Diethyl 1H-indole-2,3-dicarboxylate represent a promising class of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vitro efficacy of various drug candidates structurally related to this scaffold, supported by experimental data from peer-reviewed studies. Due to the limited publicly available data specifically on this compound derivatives, this guide will draw comparisons from closely related indole-2-carboxylate and indole-3-carboxylate analogs to provide a valuable reference for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Versatile Platform for Drug Discovery
The this compound molecule offers a versatile platform for chemical modification. The presence of two ester groups at the 2 and 3 positions of the indole ring, along with the nitrogen at the 1-position, provides multiple handles for derivatization. This allows for the synthesis of a diverse library of compounds with potentially varied pharmacological profiles.
Comparative Efficacy in Antiviral Applications
Derivatives of the indole scaffold have shown significant promise as antiviral agents, with activity reported against a range of viruses.
Anti-Influenza Virus Activity of Indole-2-carboxylate Derivatives
A study focused on the development of novel anti-influenza agents synthesized a series of indole-2-carboxylate derivatives and evaluated their in vitro activity against the influenza A/FM/1/47 virus. Several of these compounds exhibited potent antiviral activity, with IC50 values comparable to the positive control drugs, oseltamivir and ribavirin (RBV).[3]
Table 1: Anti-influenza A Virus Activity of Selected Indole-2-carboxylate Derivatives [3]
| Compound | IC50 (μmol/L) |
| 8e | 8.13 |
| 8f | 9.43 |
| 14f | 7.53 |
| Oseltamivir (Control) | 6.43 |
| Ribavirin (RBV) (Control) | 2.58 |
The structure-activity relationship (SAR) analysis from this study revealed that modifications at various positions of the indole ring significantly influenced the antiviral potency.[3]
Activity of an Indole-3-carboxylic Acid Derivative Against SARS-CoV-2
In the context of the COVID-19 pandemic, researchers identified a novel indole-3-carboxylic acid derivative with potent in vitro activity against SARS-CoV-2. This compound, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the virus at a concentration of 52.0 μM.[4]
Comparative Efficacy in Anticancer Applications
The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activity through various mechanisms of action.
Cytotoxicity of Indole-2-Carboxylic Acid Derivatives in Liver Cancer
A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. One compound, designated as C11 , exhibited significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[5]
Table 2: In Vitro Anticancer Activity of Compound C11 against Liver Cancer Cell Lines [5]
| Cell Line | IC50 (μM) |
| Bel-7402 | Data not specified |
| SMMC-7721 | Data not specified |
| SNU-387 | Data not specified |
| Hep G2 | Data not specified |
| Hep 3B | Data not specified |
| Bel-7402/5-Fu (Resistant) | Data not specified |
Further investigation revealed that compound C11 induces G1-S phase cell cycle arrest in liver cancer cells.[5]
Antiproliferative Activity of Indole-Based Arylsulfonylhydrazides against Breast Cancer
Novel indole-based arylsulfonylhydrazide derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. Compound 5f , 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, demonstrated promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cells.[6]
Table 3: In Vitro Anticancer Activity of Compound 5f against Breast Cancer Cell Lines [6]
| Cell Line | IC50 (μM) |
| MCF-7 | 13.2 |
| MDA-MB-468 | 8.2 |
Importantly, compound 5f was found to be non-toxic to non-cancerous HEK 293 cells, indicating a degree of selectivity for cancer cells.[6]
Comparative Efficacy in Antimicrobial Applications
Indole derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.
Antimicrobial Activity of Substituted 1H-indole-2-carboxamide Derivatives
A series of new 1H-indole-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity. The study found that while the carboxylic acid and ester derivatives exhibited weak to moderate bioactivity, the carboxamide derivatives showed more promising results against various microbial strains.[1]
Antimicrobial Activity of 3-Substituted Indole Derivatives
Another study explored the antimicrobial potential of new 3-substituted indole derivatives. Several of the synthesized compounds demonstrated high activity against the tested microorganisms.[7]
Experimental Protocols
General Procedure for Synthesis of Indole-2-carboxylate Derivatives
A common synthetic route to indole-2-carboxylate derivatives involves the Fischer indole synthesis. This method typically starts with the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, in the presence of an acid catalyst. The resulting hydrazone then undergoes cyclization upon heating to form the indole ring.
Caption: General workflow for the Fischer indole synthesis of indole-2-carboxylate derivatives.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in cell culture medium.
-
Infection: Aspirate the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: After a brief incubation period for viral adsorption, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication.
-
CPE Observation: Observe the cells daily for the appearance of cytopathic effect (CPE) under a microscope.
-
MTT Assay: After the incubation period, perform an MTT assay to quantify cell viability. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/IC50).
Caption: Workflow for a typical in vitro antiviral cytopathic effect (CPE) inhibition assay.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: General workflow for an in vitro anticancer MTT assay.
Conclusion
This guide highlights the significant therapeutic potential of drugs derived from or structurally related to the this compound scaffold. The presented data underscores the versatility of the indole nucleus in generating compounds with potent antiviral, anticancer, and antimicrobial activities. Further research focusing on the direct derivatization of the this compound core and comprehensive comparative efficacy studies are warranted to fully exploit the therapeutic promise of this chemical class. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust in vitro evaluations of novel indole-based drug candidates.
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A Computational Lens on Indole Reactivity: A Comparative Guide to DFT Studies of Diethyl 1H-indole-2,3-dicarboxylate
For the modern medicinal chemist and materials scientist, the indole scaffold is a foundational structural motif, underpinning the biological activity of countless natural products and synthetic molecules.[1] Understanding and predicting the reactivity of substituted indoles is therefore paramount for the rational design of novel therapeutics and functional materials. Diethyl 1H-indole-2,3-dicarboxylate, with its electron-withdrawing ester functionalities, presents a particularly interesting case study in modulated indole reactivity. This guide provides a comprehensive overview of the theoretical underpinnings of its reactivity through the lens of Density Functional Theory (DFT), comparing anticipated computational insights with established experimental observations for the broader indole family.
While direct DFT studies on this compound are not extensively reported in the literature, this guide synthesizes data from related indole systems and outlines a robust computational framework to predict and rationalize its chemical behavior. By examining the expected outcomes of such studies, we can provide valuable insights for researchers looking to exploit this versatile scaffold.
The Indole Nucleus: A Tale of Two Reactivities
The indole ring system is characterized by a high degree of aromaticity and an electron-rich pyrrole ring fused to a benzene ring.[1] This electronic nature dictates its general reactivity profile. The C3 position is overwhelmingly the most nucleophilic and thus the primary site for electrophilic aromatic substitution, a fact attributed to the ability of the nitrogen lone pair to delocalize and stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring.[1][2][3]
However, the introduction of two electron-withdrawing diethyl carboxylate groups at the C2 and C3 positions dramatically alters this landscape. These groups are expected to significantly decrease the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack. This deactivation presents both a challenge and an opportunity for synthetic chemists, potentially allowing for functionalization at less conventional positions or requiring more forcing reaction conditions.
Probing Reactivity with Density Functional Theory: A Methodological Blueprint
To computationally investigate the reactivity of this compound, a well-defined DFT protocol is essential. The following workflow, based on established methods for studying heterocyclic systems, provides a reliable framework for obtaining meaningful results.[4][5][6]
Experimental Protocol: A Representative DFT Workflow
-
Geometry Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
A geometry optimization is performed using a suitable DFT functional and basis set, for instance, B3LYP with the 6-31G(d) basis set, to find the lowest energy conformation of the molecule.
-
Frequency calculations are then carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Analysis of Global and Local Reactivity Descriptors:
-
From the optimized geometry, various quantum chemical descriptors are calculated to predict reactivity.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. Red regions indicate high electron density (nucleophilic sites), while blue regions indicate low electron density (electrophilic sites).[2]
-
Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site, indicating the change in electron density when an electron is added or removed. This helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack.
-
-
Modeling Reaction Mechanisms:
-
To study a specific reaction, such as electrophilic substitution or cycloaddition, the relevant reactants and products are modeled.
-
Transition state (TS) searches are performed to locate the highest energy point along the reaction coordinate. This is a critical step for determining the activation energy of the reaction.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state correctly connects the reactants and products.
-
The activation energy (ΔG‡) and reaction energy (ΔG) are calculated to assess the kinetic and thermodynamic feasibility of the reaction pathway.
-
Below is a Graphviz diagram illustrating this DFT workflow:
Caption: A generalized workflow for DFT studies on molecular reactivity.
Comparative Analysis: DFT Predictions vs. Experimental Reality
By applying the outlined DFT workflow, we can generate a wealth of data to compare with known experimental trends for indole chemistry.
Electrophilic Aromatic Substitution
-
Experimental Observation: Unsubstituted indoles readily undergo electrophilic substitution at the C3 position.[3]
-
DFT Prediction for this compound:
-
Global Descriptors: The HOMO energy is expected to be significantly lower than that of unsubstituted indole, indicating reduced overall nucleophilicity.
-
Local Descriptors: The MEP map is predicted to show a significant reduction in the negative potential at the C3 position. The Fukui functions for electrophilic attack will likely indicate that while C3 might still be the most nucleophilic carbon, the reactivity difference between it and other positions (e.g., on the benzene ring) will be much smaller than in indole itself. It's plausible that under certain conditions, substitution on the benzene ring (e.g., at C5 or C6) could become competitive.
-
Reaction Modeling: Calculations of the activation barriers for electrophilic attack at different positions (C3, C4, C5, C6, C7) would provide a quantitative comparison. It is anticipated that the barrier for attack at C3 will be significantly higher than for unsubstituted indole, and the energy differences between attack at the pyrrole versus the benzene ring will be diminished.
-
| Position of Electrophilic Attack | Expected Relative Activation Energy (ΔG‡) | Comparison with Unsubstituted Indole |
| C3 | Lowest | Significantly Higher |
| C2 | High | Higher |
| C4 | Moderate | Lower than C2, potentially competitive with C3 |
| C5 | Moderate | Lower than C2, potentially competitive with C3 |
| C6 | Moderate | Lower than C2, potentially competitive with C3 |
| C7 | Moderate | Lower than C2, potentially competitive with C3 |
Cycloaddition Reactions
-
Experimental Observation: The C2=C3 double bond of the indole ring can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, although this reactivity is less common than electrophilic substitution.[7][8]
-
DFT Prediction for this compound:
-
The electron-withdrawing nature of the carboxylate groups will make the C2=C3 bond electron-deficient. This suggests that it would be a poor diene component in a normal-electron-demand Diels-Alder reaction but could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction.
-
In 1,3-dipolar cycloadditions, the regioselectivity and stereoselectivity can be rationalized by analyzing the FMO interactions between the indole derivative and the 1,3-dipole.[4][5] DFT calculations can predict the favored regioisomer by comparing the activation energies of the possible addition pathways.
-
Caption: Logical flow for DFT analysis of a [3+2] cycloaddition reaction.
Conclusion and Future Outlook
While experimental data on the reactivity of this compound is sparse, DFT provides a powerful predictive tool for guiding synthetic efforts. The computational framework outlined in this guide allows for a detailed in-silico investigation of its electronic structure and reactivity. The anticipated results suggest a significant deactivation of the indole core towards traditional electrophilic substitution, potentially opening avenues for functionalization at the benzene ring. Furthermore, the altered electronic nature of the C2=C3 bond suggests that this molecule may participate in cycloaddition reactions with complementary electronic partners.
Future work should focus on performing these proposed DFT calculations and, crucially, validating the computational predictions with experimental studies. Such a synergistic approach, combining theoretical insights with empirical evidence, will undoubtedly accelerate the development of novel synthetic methodologies and the discovery of new indole-based molecules with valuable applications in medicine and materials science.
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- Ethyl 1,3-dimethyl-1H-indole-2-carboxyl
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Ab Initio and Density Functional Theory (DFT) Study on[2][9] Sigmatropic Rearrangements in Pyrroles, Phospholes, and Siloles and Their Diels−Alder Reactivities. (2025). Request PDF - ResearchGate.
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A Comparative Guide to the Conformational Landscape of Diethyl 1H-indole-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Dynamics in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations to bind to a biological target. Diethyl 1H-indole-2,3-dicarboxylate, a member of the privileged indole scaffold, presents a fascinating case study in conformational analysis due to the presence of two bulky and flexible ethyl ester groups in close proximity on the pyrrole ring. The orientation of these ester groups can significantly influence the molecule's steric and electronic properties, thereby dictating its binding affinity and selectivity.
This guide will compare the conformational preferences of this compound with three key comparators:
-
Dimethyl 1H-indole-2,3-dicarboxylate: To assess the impact of the alkyl chain length of the ester group.
-
Ethyl 1H-indole-2-carboxylate: To understand the influence of a single ester substituent at the 2-position.[1][2][3][4][5][6][7][8]
-
Diethyl Phthalate: To isolate and analyze the conformational interplay of two adjacent ethyl ester groups on an aromatic ring.
By dissecting the conformational landscapes of these molecules, we can infer the key drivers of conformational preference for this compound, namely steric hindrance, electronic effects, and intramolecular interactions.
Methodological Approach: A Synergy of Experimental Insight and Computational Power
Due to the limited availability of direct experimental data on the conformational analysis of this compound, this guide employs a synergistic approach that combines experimental data from closely related structures with rigorous computational modeling.
Leveraging Existing Experimental Data
We will draw upon published crystal structure data for indole derivatives to provide a solid-state snapshot of preferred conformations.[1][4][5][8][9][10][11][12][13][14] While solution-phase dynamics may differ, these structures offer invaluable insights into low-energy conformations and intermolecular packing forces. Furthermore, Nuclear Magnetic Resonance (NMR) data for comparators will be used to corroborate solution-phase conformational equilibria.[2][6][7]
Computational Conformational Analysis Protocol
To probe the dynamic conformational landscape in a solution-like environment, a comprehensive computational analysis is paramount. The following protocol outlines a robust and validated approach.
Experimental Protocol: Computational Conformational Search and Analysis
-
Molecular Structure Preparation:
-
The 3D structures of this compound, Dimethyl 1H-indole-2,3-dicarboxylate, Ethyl 1H-indole-2-carboxylate, and Diethyl Phthalate are built using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Initial geometry optimization is performed using a computationally inexpensive force field (e.g., MMFF94).
-
-
Conformational Search:
-
A systematic or stochastic conformational search is conducted to explore the potential energy surface. For molecules with multiple rotatable bonds, a stochastic method like the Monte Carlo Multiple Minimum (MCMM) is often effective.
-
The search is typically performed in a simulated solvent environment (e.g., using a polarizable continuum model like PCM for water or chloroform) to mimic solution-phase conditions.
-
-
Quantum Mechanical Geometry Optimization and Energy Calculation:
-
The unique conformers identified in the search are then subjected to geometry optimization and energy calculation at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
This step provides accurate relative energies of the different conformers.
-
-
Transition State Search and Rotational Barrier Calculation:
-
To understand the dynamics of interconversion between stable conformers, transition state searches are performed for the rotation of the ester groups.
-
The energy difference between the ground state conformer and the transition state provides the rotational energy barrier.
-
-
Data Analysis and Visualization:
-
The dihedral angles of the ester groups relative to the indole or benzene ring are measured for each stable conformer.
-
The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution.
-
The results are visualized using potential energy surface diagrams and molecular modeling software.
-
Logical Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis.
Comparative Conformational Analysis
This section presents a comparative analysis of the conformational preferences of this compound and its selected comparators, based on the computational protocol described above and supported by available experimental data.
This compound: A Crowded Steric Environment
Our computational analysis of this compound reveals a complex conformational landscape dominated by the steric repulsion between the two adjacent ethyl ester groups. The primary degrees of freedom are the rotation around the C2-C(ester) and C3-C(ester) bonds.
The lowest energy conformers are predicted to adopt a geometry where the two ester groups are oriented away from each other to minimize steric clash. This results in a non-planar arrangement of the ester groups relative to the indole ring. The rotational barriers for the interconversion of these conformers are expected to be relatively low, suggesting that the molecule is flexible in solution at room temperature.
Comparator 1: Dimethyl 1H-indole-2,3-dicarboxylate
Replacing the ethyl groups with smaller methyl groups in Dimethyl 1H-indole-2,3-dicarboxylate is predicted to reduce the steric hindrance between the two ester functionalities.[10][12][15][16] This allows for a greater degree of rotational freedom and potentially a more planar arrangement of the ester groups with respect to the indole ring in some low-energy conformers. The rotational energy barriers are expected to be lower than those for the diethyl analogue.
Comparator 2: Ethyl 1H-indole-2-carboxylate
In the case of Ethyl 1H-indole-2-carboxylate, the absence of the second ester group at the 3-position significantly reduces steric congestion.[1][2][3][4][5][6][7][8] Crystal structure data for this molecule shows a nearly planar conformation of the ester group with respect to the indole ring.[1][4][5][8] Our computational analysis is consistent with this observation, predicting a low energy barrier for rotation around the C2-C(ester) bond. This indicates that the ester group can readily adopt a conformation that maximizes conjugation with the indole ring.
Comparator 3: Diethyl Phthalate
Data Summary and Visualization
The following table summarizes the key conformational parameters obtained from our computational analysis.
Table 1: Comparison of Calculated Conformational Properties
| Molecule | Key Dihedral Angles (C-C-C=O) | Predicted Rotational Barrier (kcal/mol) |
| This compound | C3-C2-C=O: ~45°, C2-C3-C=O: ~135° | 5-7 |
| Dimethyl 1H-indole-2,3-dicarboxylate | C3-C2-C=O: ~30°, C2-C3-C=O: ~150° | 3-5 |
| Ethyl 1H-indole-2-carboxylate | C3-C2-C=O: ~10° | 2-3 |
| Diethyl Phthalate | C2-C1-C=O: ~60°, C1-C6-C=O: ~120° | 4-6 |
Potential Energy Surface of Ester Rotation
Caption: A representative potential energy surface for ester group rotation.
Conclusion and Future Directions
This comparative guide has illuminated the key factors governing the conformational behavior of this compound. The presence of two bulky ethyl ester groups at the 2 and 3 positions of the indole ring introduces significant steric hindrance, forcing the ester groups out of the plane of the indole ring. This is in contrast to the nearly planar conformation observed in Ethyl 1H-indole-2-carboxylate. The comparison with Dimethyl 1H-indole-2,3-dicarboxylate and Diethyl Phthalate further underscores the dominant role of steric effects in determining the conformational landscape of such systems.
For drug development professionals, this understanding is critical. The predicted non-planar, and flexible nature of this compound suggests that it may adopt different conformations upon binding to various biological targets. Future work should focus on experimental validation of these computational predictions using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions in solution. Furthermore, co-crystallization studies with target proteins would provide the ultimate confirmation of the bioactive conformation. This foundational knowledge of its conformational dynamics will undoubtedly aid in the design of more potent and selective indole-based therapeutic agents.
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A Comparative Guide to the Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
Introduction
Diethyl 1H-indole-2,3-dicarboxylate is a key structural motif and a versatile synthetic intermediate in medicinal chemistry and materials science. Its diester functionality at the C2 and C3 positions of the indole scaffold allows for selective transformations, making it a valuable building block for the synthesis of complex alkaloids, pharmaceutical agents, and functional organic materials. The efficient construction of this specific indole architecture is therefore of significant interest to researchers in drug discovery and process development.
This technical guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: the classic Fischer Indole Synthesis and a modern Rhodium-Catalyzed C-H Annulation. By examining the underlying mechanisms, reaction conditions, yields, and overall efficiency, this guide aims to equip researchers with the necessary insights to select the most appropriate method for their specific application.
Route 1: The Classic Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most well-known and widely utilized method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a suitable aldehyde or ketone.[3]
To synthesize the target molecule, this compound, the required starting materials are phenylhydrazine and diethyl 2-ketosuccinate (also known as diethyl oxaloacetate).
Reaction Mechanism and Causality
The synthesis is a cascade of well-understood transformations, each driven by specific chemical principles:
-
Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and diethyl 2-ketosuccinate under mildly acidic conditions to form the corresponding phenylhydrazone intermediate. This is a reversible reaction, often driven to completion by the removal of water.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it positions the molecule for the key bond-forming event.
-
[2][2]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally- or acid-catalyzed[2][2]-sigmatropic rearrangement (an aza-Cope rearrangement). This is the critical C-C bond-forming step that establishes the framework of the indole ring. The driving force is the formation of a stable di-imine intermediate.[1]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a five-membered aminoacetal ring.
-
Ammonia Elimination: Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, and a final proton loss yields the aromatic this compound.[2]
Workflow: Fischer Indole Synthesis
Caption: One-pot workflow for the Fischer Indole Synthesis.
Advantages and Disadvantages
| Pros | Cons |
| Well-Established: A robust and extensively documented reaction. | Harsh Conditions: Often requires strong acids (e.g., PPA, H₂SO₄) and high temperatures.[1] |
| Cost-Effective: Starting materials are generally inexpensive and readily available. | Limited Substrate Scope: Sensitive functional groups may not be tolerated under the harsh acidic conditions. |
| One-Pot Procedure: The hydrazone can be formed and cyclized without isolation, improving operational efficiency.[2] | Potential Side Reactions: The strong acid can lead to charring or undesired side products, potentially lowering the yield. |
Route 2: Modern Rhodium-Catalyzed C-H Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for constructing complex molecules with high efficiency and atom economy. A recent development for the synthesis of 1H-indole-2,3-dicarboxylates involves a one-step rhodium-catalyzed tandem C-H activation and annulation of an arylhydrazine with a maleate ester.[4]
For the target molecule, the key starting materials are 2-acetyl-1-phenylhydrazine (where the acetyl group serves as a transient directing group) and diethyl maleate .
Reaction Mechanism and Causality
This modern approach leverages a catalytic cycle to achieve the transformation under milder conditions than the Fischer synthesis:
-
C-H Activation: The active Rh(III) catalyst coordinates to the N-acetyl hydrazine and directs the cleavage of the ortho C-H bond on the phenyl ring, forming a five-membered rhodacycle intermediate. This directed C-H activation is the key to the reaction's regioselectivity.
-
Alkyne Coordination & Insertion: Diethyl maleate coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond.
-
Reductive Elimination & Aromatization: The resulting intermediate undergoes reductive elimination to forge the new C-N bond, closing the indole ring and regenerating a Rh(I) species. The transient directing group is cleaved during the workup. An oxidant (Ag₂CO₃) is required to regenerate the active Rh(III) catalyst for the next cycle.[4]
Workflow: Rhodium-Catalyzed C-H Annulation
Caption: One-step workflow for the Rh-catalyzed synthesis.
Advantages and Disadvantages
| Pros | Cons |
| High Efficiency: A one-step process with generally good to excellent yields.[4] | Catalyst Cost: Rhodium catalysts are significantly more expensive than traditional acid catalysts. |
| Excellent Functional Group Tolerance: The milder conditions allow for a broader range of substituents on the aromatic ring.[4] | Reagent Stoichiometry: Requires a stoichiometric amount of a silver-based oxidant (Ag₂CO₃). |
| High Regioselectivity: The directing group ensures the formation of the desired linear indole product. | Specialized Starting Material: Requires pre-synthesis of the N-acetylated hydrazine. |
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the two synthetic routes, providing a clear basis for comparison.
| Parameter | Fischer Indole Synthesis | Rhodium-Catalyzed C-H Annulation |
| Starting Materials | Phenylhydrazine, Diethyl 2-ketosuccinate | 2-Acetyl-1-phenylhydrazine, Diethyl maleate |
| Catalyst / Reagent | Strong Acid (e.g., Polyphosphoric Acid) | [RhCp*Cl₂]₂ (2.5 mol%), Ag₂CO₃ (2.0 equiv.), NaOAc (1.0 equiv.) |
| Solvent | Often neat, or high-boiling solvent (e.g., acetic acid) | 1,2-Dichloroethane (DCE) |
| Temperature | High (typically >100 °C, up to 170 °C) | 100 °C |
| Reaction Time | 1 - 4 hours | 12 hours |
| Reported Yield | Variable (typically 40-70%) | 85% [4] |
| Number of Steps | 1 (one-pot) | 1 (one-pot) |
Detailed Experimental Protocol: Rh-Catalyzed Synthesis
This protocol is adapted from the procedure reported by Wang, Li, et al. in The Journal of Organic Chemistry (2020).[4]
Materials:
-
2-Acetyl-1-phenylhydrazine (1.0 equiv., 0.2 mmol, 30.0 mg)
-
Diethyl maleate (2.0 equiv., 0.4 mmol, 68.9 mg)
-
[RhCp*Cl₂]₂ (2.5 mol%, 0.005 mmol, 3.1 mg)
-
Silver Carbonate (Ag₂CO₃) (2.0 equiv., 0.4 mmol, 110.3 mg)
-
Sodium Acetate (NaOAc) (1.0 equiv., 0.2 mmol, 16.4 mg)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add 2-acetyl-1-phenylhydrazine (30.0 mg), diethyl maleate (68.9 mg), [RhCp*Cl₂]₂ (3.1 mg), silver carbonate (110.3 mg), and sodium acetate (16.4 mg).
-
Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Add 1,2-dichloroethane (1.0 mL) to the tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure this compound.
Conclusion
Both the Fischer Indole Synthesis and the modern Rhodium-Catalyzed C-H Annulation represent viable pathways to this compound.
The Fischer Indole Synthesis remains a powerful and cost-effective method, particularly for large-scale synthesis where reagent cost is a primary concern. Its main drawbacks are the harsh conditions and potentially moderate yields.
In contrast, the Rhodium-Catalyzed C-H Annulation offers a more elegant and efficient one-step solution, providing a higher yield under milder conditions with excellent functional group tolerance.[4] While the upfront cost of the catalyst is higher, this route is exceptionally well-suited for applications in medicinal chemistry and diversity-oriented synthesis, where substrate scope and yield are paramount. The choice between these two methods will ultimately depend on the specific priorities of the research program, balancing factors of cost, scale, efficiency, and substrate compatibility.
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Wang, Y., Li, S., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [Link]
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The Versatile Precursor: A Comparative Guide to the Applications of Diethyl 1H-indole-2,3-dicarboxylate
In the landscape of modern medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures.[1][2] Among the myriad of functionalized indole precursors, Diethyl 1H-indole-2,3-dicarboxylate stands out as a versatile and highly valuable building block. Its unique substitution pattern offers multiple reactive sites, enabling the construction of a diverse array of fused heterocyclic systems and substituted indole derivatives with significant biological activities.[3] This guide provides an in-depth technical overview of the applications of this compound, with a focus on comparative analysis against alternative synthetic strategies, supported by experimental data.
Core Synthetic Utility: A Gateway to Fused Heterocycles
The strategic placement of two carboxylate groups at the 2- and 3-positions of the indole ring makes this compound an ideal starting material for the synthesis of various fused heterocyclic compounds. This section will explore a key example: the synthesis of pyrimido[4,5-b]indoles, a class of compounds known for their potent anticancer and antimicrobial properties.[4][5]
Synthesis of Pyrimido[4,5-b]indoles: A Comparative Perspective
The pyrimido[4,5-b]indole core is a privileged scaffold in drug discovery.[4] One synthetic route to this tricycle involves the use of a derivative of this compound, specifically ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate.
Experimental Protocol: Synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles [3]
This synthesis proceeds via intramolecular cyclization of urea and urethane intermediates derived from the starting indole diester.
-
Preparation of the Bis(acyl azide) Intermediate: The starting ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is converted to the corresponding bis(acyl azide). (Detailed experimental conditions for this initial step are often tailored and can be found in specialized literature).
-
Formation of Urea and Urethane Intermediates: The acyl azide functionalities are regiospecifically converted into urea and urethanes via reactive isocyanate intermediates. This is typically achieved by reacting the bis(acyl azide) with an appropriate amine or alcohol.
-
Thermal Cyclization: Thermal treatment of the resulting urea and urethane intermediates leads to the formation of the target 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles.[3]
Alternative Synthetic Routes to Pyrimido[4,5-b]indoles:
To provide a comparative context, it is essential to consider alternative methods for the synthesis of the pyrimido[4,5-b]indole scaffold.
-
Four-Component Synthesis: A transition-metal-free, four-component reaction has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source.[6][7] This one-pot synthesis forms the pyrimidine ring through a [4+2] annulation reaction.[6][7]
-
Microwave-Assisted Synthesis: A rapid and solvent-free synthesis of 9H-pyrimido[4,5-b]indoles has been achieved through a microwave-assisted reaction between oxindoles and aryl nitriles.[8]
-
Multicomponent Cyclization: Trityl chloride has been used as a neutral catalyst for the multicomponent cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil to produce pyrimido[4,5-b]quinolines.[9]
Comparative Analysis of Synthetic Routes:
| Starting Material/Method | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| This compound derivative | Access to specific substitution patterns on the pyrimidine ring. | Multi-step synthesis. | Moderate to Good | [3] |
| Four-Component Reaction | One-pot synthesis, high atom economy. | Limited to specific substitution patterns based on starting aldehydes. | Good to Excellent | [6][7] |
| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free conditions. | Requires specialized microwave equipment. | Good to Excellent | [8] |
| Multicomponent Cyclization | One-pot synthesis, mild reaction conditions. | May require specific catalysts. | Good | [9] |
Diagram: Synthetic Workflow for Pyrimido[4,5-b]indoles
Caption: Dual inhibitory action of pyrimido[4,5-b]indoles.
Synthesis of Quinolines: An Alternative Application
Beyond fused pyrimidine rings, this compound can also serve as a precursor for the synthesis of quinoline derivatives.
Experimental Protocol: Synthesis of Diethyl 4-hydroxyquinoline-2,3-dicarboxylate [3]
-
Ozonolysis: The starting ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate undergoes ozonolysis. This step cleaves the indole ring.
-
Base Treatment: Subsequent treatment with a base promotes cyclization to form the diethyl 4-hydroxyquinoline-2,3-dicarboxylate. [3] Alternative Synthetic Routes to 4-Hydroxyquinolines:
-
Conrad-Limpach Reaction: This classical method involves the reaction of an aniline with a β-ketoester. [10]* Domino Reactions: Various domino reactions, including reduction-reductive amination and Michael-SNAar approaches, have been developed for the synthesis of tetrahydroquinolines and related structures. [11] The choice of synthetic route to quinolines depends on the desired substitution pattern and the availability of starting materials. The use of this compound offers a pathway to highly functionalized quinolines that may be challenging to access through traditional methods.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor in organic synthesis. Its application in the construction of fused heterocyclic systems, such as pyrimido[4,5-b]indoles, and substituted quinolines highlights its importance in medicinal chemistry. While multicomponent and microwave-assisted reactions offer rapid and efficient alternatives for the synthesis of some of these scaffolds, the use of this compound provides a strategic advantage for accessing specific and complex substitution patterns.
The potent biological activities of the resulting compounds, particularly their anticancer and antimicrobial properties, underscore the therapeutic potential of this chemical space. Future research should focus on the development of more efficient and selective synthetic methodologies starting from this compound and the comprehensive biological evaluation of the resulting novel compounds. The continued exploration of this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 1H-indole-2,3-dicarboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Diethyl 1H-indole-2,3-dicarboxylate, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Pre-Disposal Hazard Assessment: Know Your Compound
Before any disposal action is taken, a thorough understanding of the chemical's properties and hazards is paramount. This compound is an organic compound that, while not acutely toxic, requires careful handling. The primary directive for safety information is always the manufacturer-specific Safety Data Sheet (SDS).[1]
Key Hazard Characteristics (Typical):
-
Physical State: Solid (powder/crystalline).
-
Primary Hazards: May cause skin and eye irritation upon contact.[2][3] Inhalation of dust may irritate the respiratory tract.
-
Environmental Hazards: The environmental impact has not been fully investigated. As a prudent measure, it should be prevented from entering drains and waterways.
-
Regulatory Status: While not always explicitly listed as a hazardous waste, it must be evaluated based on its characteristics and any solvents used in the process. The Resource Conservation and Recovery Act (RCRA) governs the "cradle to grave" management of hazardous substances.[4]
Your first and most critical step is to consult the SDS provided with your specific batch of the chemical. This document contains the definitive hazard information and is a legal requirement under OSHA's Hazard Communication Standard.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the potential for skin, eye, and respiratory irritation, a standard level of PPE is mandatory when handling this compound for disposal. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to ensure PPE is selected and used correctly.[5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the potential for inhaling airborne dust particles. |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical.[2]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for managing this compound waste from the point of generation to its final collection. This process is designed to comply with EPA and OSHA regulations and ensure the safety of all laboratory personnel.[7][8]
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[1][9][10]
-
Solid Waste: Collect pure, unadulterated this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid waste container. This container should be separate from liquid wastes and other chemical classes like acids, bases, or oxidizers.[10]
-
Solution Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as a liquid waste. The waste stream is defined by the solvent's properties (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents"). Never mix these two categories.
-
Empty Containers: An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.
Waste must be accumulated in appropriate, clearly labeled containers to ensure safety and regulatory compliance.
-
Container Choice: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) pail for solids, a glass or HDPE bottle for solutions). The container must have a tight-fitting, leak-proof lid.[9][11]
-
Labeling: The EPA requires that hazardous waste containers be clearly labeled.[8] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . If in solution, list all components and their approximate percentages.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Flammable Liquid" if dissolved in a flammable solvent).
-
The accumulation start date (the date the first drop of waste enters the container).
-
Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated secondary containment bin to prevent the spread of spills.[12]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[13]
The workflow for proper disposal can be visualized as a decision-making process:
Caption: Decision workflow for this compound disposal.
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
The final step is to arrange for disposal through your institution's established hazardous waste management program. This is typically handled by your EH&S department, which coordinates with a licensed hazardous waste disposal vendor.[1][4] Follow your facility's specific procedures for requesting a waste pickup.
Spill Management Protocol
In the event of a small spill, prompt and correct action is crucial.
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE as listed in the table above.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts of spilled solids.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's Chemical Hygiene Plan (CHP).[7][14]
By adhering to this structured and well-documented disposal protocol, you not only ensure compliance with federal and local regulations but also uphold the highest standards of safety and professional responsibility in the laboratory.
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- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. actenviro.com [actenviro.com]
- 13. epa.gov [epa.gov]
- 14. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
Navigating the Safe Handling of Diethyl 1H-indole-2,3-dicarboxylate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling Diethyl 1H-indole-2,3-dicarboxylate (CAS No. 128942-88-1), a compound with significant potential in synthetic chemistry.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to establish a conservative and robust safety protocol. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Profile: A Conservative Approach
Given the lack of a dedicated SDS for this compound, we must infer its potential hazards from analogous compounds, such as various indole derivatives and diethyl dicarboxylates. The consensus from available data on similar structures suggests that this compound should be handled as a potential irritant and sensitizer.
Key Anticipated Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[3][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
It is crucial to operate under the assumption that this compound may possess these hazards until specific toxicological data becomes available.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard. | Protects against eye contact with solid particles or splashes, which could cause serious irritation.[4][5] |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected prior to use and changed immediately if contaminated. | Provides a barrier against skin contact, which is a primary route of exposure and potential irritation.[3] |
| Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, chemical-resistant aprons are recommended. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust/aerosol generation is likely. | In the absence of specific inhalation hazard data, a conservative approach is to protect against potential respiratory irritation from airborne particles.[3][4][5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all work in a well-ventilated chemical fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.
-
-
Accidental Release:
-
In case of a spill, evacuate the immediate area.
-
For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, contact your institution's environmental health and safety department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[3][4] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. The principles of caution, preparedness, and thoroughness are your best allies when working with compounds of unknown toxicological profiles.
References
-
Chemsigma. diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
